UFP-512
描述
属性
分子式 |
C31H33N5O5 |
|---|---|
分子量 |
555.6 g/mol |
IUPAC 名称 |
(3S)-3-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-(1H-benzimidazol-2-yl)propanoic acid |
InChI |
InChI=1S/C31H33N5O5/c1-17-11-21(37)12-18(2)22(17)14-23(32)31(41)36-16-20-8-4-3-7-19(20)13-27(36)30(40)35-26(15-28(38)39)29-33-24-9-5-6-10-25(24)34-29/h3-12,23,26-27,37H,13-16,32H2,1-2H3,(H,33,34)(H,35,40)(H,38,39)/t23-,26-,27-/m0/s1 |
InChI 键 |
USVQTDLSVBRMCR-YGPDHOBYSA-N |
SMILES |
CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(CC(=O)O)C4=NC5=CC=CC=C5N4)N)C)O |
手性 SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)N[C@@H](CC(=O)O)C4=NC5=CC=CC=C5N4)N)C)O |
规范 SMILES |
CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(CC(=O)O)C4=NC5=CC=CC=C5N4)N)C)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
2',6'-dimethyltyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (1H-benzimidazol-2-yl)(carboxymethyl)methylamide Dmt-Tic-NH-CH(CH2-COOH)-Bid UFP 512 UFP-512 UFP512 |
产品来源 |
United States |
Foundational & Exploratory
UFP-512 Mechanism of Action in Neurons: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
UFP-512, chemically described as H-Dmt-Tic-NH-CH(CH2-COOH)-Bid, is a potent and highly selective agonist for the delta-opioid receptor (DOR)[1]. This guide provides a comprehensive overview of the mechanism of action of this compound in neurons, detailing its interaction with the DOR and the subsequent intracellular signaling cascades. The information presented herein is intended to support further research and drug development efforts targeting the delta-opioid system for various therapeutic applications, including the treatment of mood disorders and pain[1][2].
Core Mechanism of Action: Delta-Opioid Receptor Agonism
This compound exerts its primary pharmacological effects by binding to and activating the delta-opioid receptor, a member of the G protein-coupled receptor (GPCR) superfamily. As a high-affinity agonist, this compound initiates a cascade of intracellular events upon binding to the DOR, which is predominantly coupled to inhibitory G proteins of the Gi/o family.
Quantitative Pharmacological Profile of this compound
The following table summarizes the key quantitative parameters defining the interaction of this compound with the delta-opioid receptor and its functional consequences in neuronal and model systems.
| Parameter | Value | Cell Line / System | Reference |
| Binding Affinity (Ki) | 0.18 ± 0.03 nM | SK-N-BE human neuroblastoma | [1] |
| cAMP Inhibition (EC50) | 1.2 ± 0.3 nM | SK-N-BE human neuroblastoma | [1] |
| ERK1/2 Phosphorylation (EC50) | 0.45 ± 0.09 nM | SK-N-BE human neuroblastoma |
Signaling Pathways Activated by this compound
Upon activation by this compound, the delta-opioid receptor modulates multiple downstream signaling pathways, leading to a range of cellular responses.
G-Protein Dependent Signaling
-
Inhibition of Adenylyl Cyclase: The primary and most well-characterized signaling event following DOR activation by this compound is the inhibition of adenylyl cyclase activity. This is mediated by the activated α subunit of the Gi/o protein, which directly inhibits the enzyme, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Modulation of Ion Channels: The βγ subunits of the activated G protein can directly interact with and modulate the activity of various ion channels. A key effect in neurons is the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux, hyperpolarization of the neuronal membrane, and a subsequent decrease in neuronal excitability.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound has been shown to induce the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This activation can occur through both G protein-dependent and potentially β-arrestin-dependent mechanisms, leading to downstream effects on gene expression and cellular function.
G-Protein Independent Signaling & Receptor Regulation
-
Receptor Phosphorylation and Internalization: Sustained activation of the DOR by this compound leads to the phosphorylation of the receptor, a key step in the process of desensitization and internalization. Specifically, this compound induces marked phosphorylation of the DOR at Serine 363. This phosphorylation event facilitates the recruitment of intracellular proteins, such as β-arrestins, which mediate receptor endocytosis. Interestingly, despite inducing significant internalization, this compound is associated with low desensitization of the cAMP pathway and receptor recycling.
-
β-Arrestin Recruitment: While direct quantitative data for this compound-induced β-arrestin recruitment is not yet extensively published, the observed receptor phosphorylation and internalization strongly suggest the involvement of β-arrestins in the cellular response to this compound. β-arrestins can act as scaffold proteins, initiating signaling cascades independently of G proteins, including the activation of the ERK1/2 pathway.
-
Activation of the Nrf2 Pathway: In addition to classical opioid signaling, this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This transcription factor plays a crucial role in the cellular antioxidant response. Activation of this pathway may contribute to the neuroprotective and anti-inflammatory effects observed with this compound.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound.
References
- 1. In vitro and in vivo pharmacological profile of this compound, a novel selective delta-opioid receptor agonist; correlations between desensitization and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated [frontiersin.org]
UFP-512: A Technical Guide to its Delta-Opioid Receptor Selectivity and Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
UFP-512, with the chemical structure H-Dmt-Tic-NH-CH(CH2-COOH)-Bid, is a potent and highly selective peptide analog agonist for the delta-opioid receptor (DOR).[1][2] Its unique pharmacological profile, characterized by significant antidepressant and anxiolytic effects without the development of tolerance, has positioned it as a valuable research tool and a promising prototype for the development of novel therapeutics for mood disorders.[1][2] This technical guide provides a comprehensive overview of the delta-opioid receptor selectivity of this compound, detailing its binding affinity, functional potency, and the intracellular signaling pathways it modulates. The information presented herein is intended to serve as a resource for researchers and drug development professionals engaged in the study of opioid pharmacology and the development of next-generation analgesics and neuropsychiatric agents.
Receptor Binding Affinity
This compound exhibits a high affinity and remarkable selectivity for the delta-opioid receptor over other opioid receptor subtypes, namely the mu-opioid receptor (MOR) and the kappa-opioid receptor (KOR). This selectivity is a key attribute that contributes to its distinct pharmacological effects.
Table 1: Opioid Receptor Binding Affinities (Ki) of this compound
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Selectivity (fold) | Reference |
| Delta (δ) | [³H]-DPDPE | SK-N-BE cell membranes | 0.21 ± 0.03 | - | [1] |
| Mu (μ) | [³H]-DAMGO | SK-N-BE cell membranes | 186 ± 25 | δ vs μ: ~886 | |
| Kappa (κ) | - | - | >1000 | δ vs κ: >4760 |
DPDPE: [D-Pen²,D-Pen⁵]enkephalin; DAMGO: [D-Ala², N-MePhe⁴, Gly-ol]-enkephalin
Functional Activity and Signaling
This compound acts as a potent agonist at the delta-opioid receptor, initiating a cascade of intracellular signaling events. Its functional profile is characterized by a robust activation of G-protein dependent pathways, while exhibiting limited desensitization of the cAMP pathway.
G-Protein Coupled Signaling
Activation of the delta-opioid receptor by this compound leads to the coupling of inhibitory G-proteins (Gi/o), which in turn inhibits the activity of adenylyl cyclase. This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Table 2: Functional Potency of this compound at the Delta-Opioid Receptor
| Assay | Cell Line | Parameter | Value | Reference |
| cAMP Accumulation | SK-N-BE | EC₅₀ (nM) | 1.3 ± 0.2 | |
| Eₘₐₓ (% inhibition) | 75 ± 3 |
Downstream Signaling Pathways
Beyond the canonical G-protein signaling, this compound has been shown to modulate other important intracellular pathways. Notably, it induces the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a key pathway involved in cell proliferation, differentiation, and survival. Furthermore, studies have indicated that this compound can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Receptor Regulation: Internalization and Desensitization
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for delta, mu, and kappa opioid receptors.
Materials:
-
Cell membranes from SK-N-BE cells (for DOR and MOR) or other appropriate cells expressing KOR.
-
Radioligands: [³H]-DPDPE (for DOR), [³H]-DAMGO (for MOR), and a suitable radioligand for KOR (e.g., [³H]-U69,593).
-
This compound
-
Non-specific binding control: Naloxone
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubate cell membranes (10-20 µg of protein) with a fixed concentration of the respective radioligand and varying concentrations of this compound in binding buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of naloxone (10 µM).
-
Incubate at 25°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in inhibiting adenylyl cyclase activity.
Materials:
-
SK-N-BE cells
-
Forskolin
-
This compound
-
cAMP assay kit (e.g., HTRF-based or ELISA-based)
Procedure:
-
Plate SK-N-BE cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of this compound for 15 minutes.
-
Stimulate the cells with forskolin (e.g., 10 µM) to induce cAMP production for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP accumulation against the concentration of this compound.
-
Determine the EC₅₀ and Eₘₐₓ values from the dose-response curve using non-linear regression analysis.
ERK1/2 Phosphorylation Assay
Objective: To assess the ability of this compound to induce the phosphorylation of ERK1/2.
Materials:
-
SK-N-BE cells
-
This compound
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore)
-
Western blotting apparatus and reagents or an ELISA-based detection kit.
Procedure (Western Blotting):
-
Treat SK-N-BE cells with this compound (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30 minutes).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the signal using a chemiluminescence detection system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to ensure equal protein loading.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by this compound and the general workflows of the experimental protocols described.
Caption: this compound signaling at the delta-opioid receptor.
Caption: Workflow for radioligand binding assay.
Caption: Workflow for cAMP accumulation assay.
Conclusion
This compound is a highly selective and potent delta-opioid receptor agonist with a unique signaling profile. Its high affinity for the DOR, coupled with its ability to potently inhibit adenylyl cyclase and activate downstream pathways such as ERK1/2, underscores its robust agonist activity. The observation of significant receptor internalization with minimal cAMP pathway desensitization provides a potential mechanistic basis for the lack of tolerance observed with its chronic administration. This comprehensive technical guide, summarizing its binding characteristics, functional activity, and detailed experimental protocols, serves as a valuable resource for the scientific community. Further investigation into the β-arrestin-mediated signaling of this compound will provide a more complete understanding of its molecular pharmacology and may pave the way for the development of novel therapeutics with improved efficacy and safety profiles.
References
- 1. In vitro and in vivo pharmacological profile of this compound, a novel selective δ-opioid receptor agonist; correlations between desensitization and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo pharmacological profile of this compound, a novel selective delta-opioid receptor agonist; correlations between desensitization and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
UFP-512: A Technical Guide to a Selective Delta-Opioid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
UFP-512, scientifically known as H-Dmt-Tic-NH-CH(CH2-COOH)-Bid, is a potent and selective peptide-based agonist for the delta-opioid receptor (DOR).[1] Its unique pharmacological profile, characterized by a high affinity for DOR and the ability to modulate multiple intracellular signaling pathways, has positioned it as a significant tool in neuroscience and pharmacology research. This technical guide provides an in-depth overview of the function of this compound, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of selective DOR agonists.
Core Function and Mechanism of Action
This compound functions as a selective agonist at the delta-opioid receptor (DOR), a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system.[1] Upon binding to DOR, this compound initiates a cascade of intracellular signaling events.
The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This action is a hallmark of Gi/o-coupled GPCR activation.
Furthermore, this compound has been demonstrated to stimulate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival.
In addition to these classical GPCR signaling pathways, this compound has been shown to modulate other significant cellular pathways, including the PI3K/Akt pathway and the Nrf2/HO-1 antioxidant response pathway, suggesting a broader range of cellular effects.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key pharmacological parameters.
| Parameter | Value | Receptor | Assay Type | Cell Line |
| Ki (nM) | 0.23 ± 0.04 | Delta-Opioid Receptor | Radioligand Displacement | SK-N-BE |
| Ki (nM) | 230 ± 35 | Mu-Opioid Receptor | Radioligand Displacement | SK-N-BE |
| Ki (nM) | >1000 | Kappa-Opioid Receptor | Radioligand Displacement | SK-N-BE |
Table 1: Binding Affinity of this compound for Opioid Receptors.
| Parameter | Value | Assay | Cell Line |
| EC50 (nM) | 0.8 ± 0.2 | Adenylyl Cyclase Inhibition | SK-N-BE |
| EC50 (nM) | 2.5 ± 0.5 | ERK1/2 Phosphorylation | SK-N-BE |
Table 2: Functional Potency of this compound.
Signaling Pathways and Visualizations
This compound modulates several key intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.
DOR-Mediated Inhibition of Adenylyl Cyclase
Caption: this compound binding to DOR activates Gαi, inhibiting adenylyl cyclase and reducing cAMP production.
This compound-Induced ERK1/2 Phosphorylation
Caption: this compound activates the MAPK cascade, leading to the phosphorylation and activation of ERK1/2.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the characterization of this compound.
Radioligand Displacement Assay
-
Objective: To determine the binding affinity (Ki) of this compound for delta, mu, and kappa opioid receptors.
-
Cell Line: Human neuroblastoma SK-N-BE cells endogenously expressing opioid receptors.
-
Membrane Preparation:
-
Harvest SK-N-BE cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step.
-
Resuspend the final pellet in binding buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, combine membrane homogenate (50-100 µg of protein), a fixed concentration of the appropriate radioligand ([³H]-naltrindole for DOR, [³H]-DAMGO for MOR, or [³H]-U69,593 for KOR), and varying concentrations of this compound.
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.
-
Wash the filters three times with ice-cold 50 mM Tris-HCl buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adenylyl Cyclase Inhibition Assay
-
Objective: To measure the functional potency (EC50) of this compound in inhibiting adenylyl cyclase activity.
-
Cell Line: SK-N-BE cells.
-
Assay Protocol:
-
Seed SK-N-BE cells in a 24-well plate and grow to near confluence.
-
Pre-incubate the cells with 0.5 mM 3-isobutyl-1-methylxanthine (IBMX) for 10 minutes at 37°C to inhibit phosphodiesterase activity.
-
Add varying concentrations of this compound to the cells and incubate for 10 minutes.
-
Stimulate the cells with 1 µM forskolin for 15 minutes to activate adenylyl cyclase.
-
Terminate the reaction by adding 0.1 M HCl.
-
Measure the intracellular cAMP concentration using a commercially available cAMP enzyme immunoassay kit.
-
-
Data Analysis:
-
Normalize the data to the forskolin-stimulated cAMP levels (100%).
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation) by non-linear regression analysis.
-
ERK1/2 Phosphorylation Western Blot
-
Objective: To determine the potency (EC50) of this compound in inducing ERK1/2 phosphorylation.
-
Cell Line: SK-N-BE cells.
-
Experimental Workflow:
Caption: Workflow for determining this compound-induced ERK1/2 phosphorylation via Western blot.
-
Antibody Dilutions:
-
Primary antibody (anti-phospho-ERK1/2): 1:1000 dilution.
-
Primary antibody (anti-total-ERK1/2): 1:1000 dilution.
-
HRP-conjugated secondary antibody: 1:5000 dilution.
-
-
Data Analysis:
-
Quantify the band intensities for phosphorylated ERK1/2 and total ERK1/2 using densitometry software.
-
Normalize the phosphorylated ERK1/2 signal to the total ERK1/2 signal for each sample.
-
Plot the normalized data against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
-
Mouse Forced Swim Test
-
Objective: To assess the in vivo antidepressant-like effects of this compound.
-
Animal Model: Male Swiss mice (20-25 g).
-
Procedure:
-
Administer this compound or vehicle (saline) intraperitoneally (i.p.) 30 minutes before the test.
-
Place each mouse individually in a glass cylinder (25 cm high, 10 cm in diameter) containing 10 cm of water at 23-25°C.
-
Record the behavior for a total of 6 minutes.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
-
Data Analysis:
-
Compare the duration of immobility between the this compound-treated groups and the vehicle-treated control group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility time is indicative of an antidepressant-like effect.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the delta-opioid receptor. Its high selectivity and well-characterized signaling profile make it an ideal probe for dissecting the complex downstream effects of DOR activation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute rigorous studies aimed at further elucidating the therapeutic potential of targeting the delta-opioid receptor system. The multifaceted signaling elicited by this compound underscores the complexity of DOR pharmacology and highlights the potential for developing biased agonists that can selectively engage specific signaling pathways to achieve desired therapeutic outcomes with minimized side effects.
References
UFP-512: A Technical Guide to its Core Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
UFP-512, a selective delta-opioid receptor (DOR) agonist, has emerged as a compound of significant interest due to its diverse pharmacological effects, including antinociceptive, antidepressant-like, and cytoprotective properties.[1][2] Unlike traditional opioids, this compound exhibits a unique pharmacological profile with a reduced propensity for tolerance and adverse side effects.[3] This technical guide provides an in-depth exploration of the core signaling pathways modulated by this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of its mechanism of action.
Core Signaling Pathways of this compound
This compound exerts its effects through the activation of the delta-opioid receptor, a G-protein coupled receptor (GPCR). This initial interaction triggers a cascade of downstream signaling events that vary depending on the cellular context and physiological conditions. The primary signaling pathways identified to be modulated by this compound are:
-
Nrf2/HO-1 Pathway
-
PI3K/Akt Pathway
-
MAPK (ERK1/2 & JNK) Pathway
-
Wnt/β-catenin Pathway
-
PINK1/Parkin-Mediated Mitophagy
Nrf2/HO-1 Pathway: The Cytoprotective Response
This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[2] Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Keap1. Upon activation by this compound, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, including Heme Oxygenase-1 (HO-1).[4] This pathway is crucial for the compound's neuroprotective and anti-inflammatory effects.
Quantitative Data:
| Parameter | Value | Cell/Tissue Type | Reference |
| Nrf2 Protein Levels (Fold Change vs. Vehicle) | ~1.5 - 2.0 | Mouse Spinal Cord (Inflammatory & Neuropathic Pain Models) | |
| HO-1 Protein Levels (Fold Change vs. Vehicle) | ~2.0 - 2.5 | Mouse Spinal Cord (Inflammatory & Neuropathic Pain Models) |
Signaling Pathway Diagram:
Experimental Protocol: Western Blot for Nrf2 and HO-1
-
Tissue Preparation: Spinal cord tissue is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against Nrf2 (1:1000) and HO-1 (1:1000). A loading control, such as β-actin (1:5000), is also used.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) kit and visualized with a chemiluminescence imaging system.
-
Quantification: Band intensities are quantified using densitometry software and normalized to the loading control.
PI3K/Akt Pathway: Modulation in Neuropathic Pain
In the context of chronic neuropathic pain, this compound has been shown to inhibit the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This pathway is often upregulated in neuropathic pain states and contributes to central sensitization. The inhibitory effect of this compound on this pathway is a key mechanism underlying its antinociceptive effects in this condition.
Quantitative Data:
| Parameter | Condition | Effect of this compound | Reference |
| PI3K Protein Levels | Sciatic Nerve Injury | Inhibition of injury-induced increase | |
| p-Akt Protein Levels | Sciatic Nerve Injury | Reversal of injury-induced increase |
Signaling Pathway Diagram:
Experimental Protocol: Western Blot for PI3K and p-Akt
The protocol is similar to the one described for Nrf2 and HO-1, with the following modifications:
-
Primary Antibodies: Rabbit anti-PI3K (1:1000) and rabbit anti-phospho-Akt (Ser473) (1:1000) are used. Total Akt (1:1000) is used for normalization of p-Akt.
-
Blocking: 5% BSA in TBST is often used for blocking when probing for phosphorylated proteins.
MAPK (ERK1/2 & JNK) Pathway: A Context-Dependent Role
The effect of this compound on the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically on Extracellular signal-regulated kinase 1/2 (ERK1/2) and c-Jun N-terminal kinase (JNK), is context-dependent. In inflammatory pain models, this compound inhibits the phosphorylation of both ERK1/2 and JNK. However, in neuropathic pain models, it does not alter their phosphorylation levels. In other cellular contexts, such as in neuroblastoma cells, this compound can activate ERK1/2.
Quantitative Data:
| Parameter | Condition | Effect of this compound | Reference |
| p-ERK1/2 Levels | Inflammatory Pain | Inhibition of inflammation-induced increase | |
| p-JNK Levels | Inflammatory Pain | Inhibition of inflammation-induced increase | |
| p-ERK1/2 Levels | Neuropathic Pain | No significant change | |
| ERK1/2 Activation (EC50) | SK-N-BE cells | 1.6 ± 0.4 nM |
Signaling Pathway Diagram:
Experimental Protocol: Western Blot for Phosphorylated ERK1/2 and JNK
The protocol is similar to that for PI3K/p-Akt, using primary antibodies specific for phosphorylated ERK1/2 (Thr202/Tyr204) (1:1000) and phosphorylated JNK (Thr183/Tyr185) (1:1000). Total ERK1/2 and JNK antibodies are used for normalization.
Wnt/β-catenin Pathway: Promoting Hair Growth
This compound has been found to promote hair growth by activating the canonical Wnt/β-catenin signaling pathway in human outer root sheath (hORS) cells. Activation of this pathway leads to the accumulation and nuclear translocation of β-catenin, which then activates the transcription of target genes involved in cell proliferation and hair follicle development.
Quantitative Data:
| Parameter | Cell Type | Effect of this compound |
| β-catenin (active, Ser552) | hORS cells | Increased expression |
| Wnt target gene mRNA levels (e.g., WNT1, WNT2, AXIN2) | hORS cells | Upregulation (fold change > 2) |
Signaling Pathway Diagram:
Experimental Protocol: TCF/LEF Reporter Luciferase Assay
-
Cell Culture and Transfection: HEK293 cells are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPflash) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours, cells are treated with this compound at various concentrations.
-
Cell Lysis: After the desired incubation time (e.g., 24 hours), cells are lysed.
-
Luciferase Assay: Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to determine the activation of the Wnt/β-catenin pathway.
PINK1/Parkin-Mediated Mitophagy: Neuroprotection in Parkinson's Disease Models
In models of Parkinson's disease, this compound has been shown to be neuroprotective by enhancing the removal of damaged mitochondria through a process called mitophagy. It achieves this by upregulating the expression of PTEN-induced kinase 1 (PINK1) and promoting the translocation of the E3 ubiquitin ligase Parkin to the mitochondria. This pathway is critical for maintaining mitochondrial homeostasis.
Signaling Pathway Diagram:
Experimental Protocol: Fluorescence Microscopy for Mitophagy
-
Cell Culture and Transfection: Cells are co-transfected with a mitochondrial-targeted fluorescent protein (e.g., mCherry-Mito) and a fluorescently tagged Parkin (e.g., YFP-Parkin).
-
Induction of Mitochondrial Damage: Mitochondrial damage is induced using a decoupler like CCCP.
-
Treatment: Cells are treated with this compound.
-
Live-Cell Imaging: The translocation of YFP-Parkin to the mCherry-labeled mitochondria is visualized and quantified using live-cell confocal microscopy.
-
Image Analysis: The percentage of cells showing Parkin translocation to mitochondria is determined.
This compound and P2X7, Pannexin-1, and NLRP3 Inflammasome: An Unexplored Frontier
Currently, there is no direct scientific evidence from published literature to suggest that this compound directly modulates the P2X7 receptor, pannexin-1 channels, or the NLRP3 inflammasome. While some studies have linked chronic morphine administration and withdrawal to alterations in pannexin-1 channel function, and opioid-induced hyperalgesia to NLRP3 inflammasome activation, these findings have not been specifically associated with this compound or delta-opioid receptor agonism. Therefore, the involvement of these pathways in the pharmacological profile of this compound remains an area for future investigation.
Conclusion
This compound is a multifaceted delta-opioid receptor agonist that engages a diverse array of intracellular signaling pathways to exert its therapeutic effects. Its ability to activate the cytoprotective Nrf2/HO-1 pathway, inhibit the pro-nociceptive PI3K/Akt pathway, and modulate the MAPK pathway in a context-dependent manner highlights its complex mechanism of action. Furthermore, its influence on the Wnt/β-catenin and PINK1/Parkin-mediated mitophagy pathways opens up new avenues for its therapeutic application in areas such as hair growth and neurodegenerative diseases. This technical guide provides a foundational understanding of the core signaling pathways of this compound, offering a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of this promising compound. Future research is warranted to elucidate the full spectrum of its signaling network and to investigate potential interactions with other pathways, such as those involving P2X7, pannexin-1, and the NLRP3 inflammasome.
References
- 1. benchchem.com [benchchem.com]
- 2. Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo pharmacological profile of this compound, a novel selective delta-opioid receptor agonist; correlations between desensitization and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated - PMC [pmc.ncbi.nlm.nih.gov]
The δ-Opioid Receptor Agonist UFP-512: A Technical Overview of Downstream Cellular Effects
Abstract
UFP-512 is a potent and selective δ-opioid receptor (DOR) agonist that has garnered significant interest for its therapeutic potential in a range of conditions, including mood disorders, chronic pain, and dermatological applications. Unlike traditional opioid agonists, this compound exhibits a unique pharmacological profile, characterized by antidepressant-like effects without the development of tolerance.[1] This technical guide provides an in-depth analysis of the downstream cellular effects of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways it modulates.
Core Mechanism of Action
This compound, chemically identified as H-Dmt-Tic-NH-CH(CH2-COOH)-Bid, is a high-affinity agonist for the δ-opioid receptor.[1] Its primary mechanism of action involves binding to and activating DORs, which are G protein-coupled receptors (GPCRs). This activation initiates a cascade of intracellular signaling events that ultimately mediate its diverse pharmacological effects.
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with this compound's activity from various in vitro and in vivo studies.
| Parameter | Value | Cell/Tissue Model | Reference |
| Binding Affinity | High | Human neuroblastoma SK-N-BE cells | [1] |
| Functional Assay | Agonist | Human neuroblastoma SK-N-BE cells | [1] |
| In Vivo Model | Administration Route | Dosage Range | Observed Effect | Reference |
| Mouse (C57BL/6J) | Intraperitoneal | 1-30 mg/kg | Inhibition of chronic inflammatory and neuropathic pain | [2] |
| Mouse (C3H/HeN) | Topical | 0.01%-0.05% | Acceleration of telogen-to-anagen transition in hair follicles | |
| Rhesus Monkeys | Intramuscular | 10 mg/kg | ~50% reversal of capsaicin-induced thermal hyperalgesia |
Downstream Signaling Pathways
Activation of DOR by this compound triggers multiple downstream signaling cascades, which vary depending on the cellular context. The key pathways identified are the cAMP/PKA pathway, the MAPK/ERK pathway, the PI3K/Akt pathway, the Nrf2/HO-1 antioxidant response pathway, and the Wnt/β-catenin pathway.
cAMP and ERK1/2 Signaling
In human neuroblastoma SK-N-BE cells, this compound induces significant phosphorylation of the DOR at Serine 363. This leads to receptor endocytosis and recycling, with a notable low desensitization of the cyclic adenosine monophosphate (cAMP) pathway. Concurrently, there is no reduction in the activation of extracellular signal-regulated protein kinase 1/2 (ERK1/2). This sustained ERK1/2 activation, coupled with weak cAMP desensitization, is correlated with the lack of tolerance observed with chronic this compound administration.
PI3K/Akt and MAPK Signaling in Pain Modulation
In the context of chronic pain, this compound demonstrates distinct signaling effects. In neuropathic pain models, this compound blocks the spinal activated PI3K/Akt signaling pathway. However, it does not alter the increased levels of phosphorylated JNK or ERK1/2 induced by the nerve injury. Conversely, during inflammatory pain, this compound inhibits the spinal phosphorylation of both c-Jun N-terminal kinase (JNK) and ERK1/2.
Nrf2/HO-1 Antioxidant Pathway
This compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This activation leads to the increased expression of downstream antioxidant enzymes, including heme oxygenase 1 (HO-1). This mechanism contributes to the cytoprotective and anti-inflammatory effects of this compound, particularly in models of chronic pain and oxidative stress.
Wnt/β-catenin Pathway in Hair Growth
In human outer root sheath (hORS) cells, this compound promotes proliferation and migration, contributing to hair growth. This effect is mediated through the activation of the Wnt/β-catenin signaling pathway. This compound treatment upregulates the mRNA levels of several Wnt pathway-related genes and increases the expression of active β-catenin (phosphorylated at Ser552), which prevents its degradation. This leads to the promotion of the telogen-to-anagen transition in the hair cycle.
Experimental Protocols
In Vitro Studies in SK-N-BE Cells
-
Objective: To characterize the binding, signaling, and regulation of human DORs upon this compound activation.
-
Cell Line: Human neuroblastoma SK-N-BE cells.
-
Methodologies:
-
Binding Assays: To determine the affinity of this compound for DORs.
-
cAMP Assays: To measure the effect of this compound on adenylate cyclase activity and cAMP levels after acute and chronic treatment.
-
Western Blotting: To assess the phosphorylation state of DORs (specifically at Ser363) and ERK1/2 activation.
-
Immunofluorescence and Confocal Microscopy: To visualize receptor trafficking (endocytosis and recycling) following sustained activation by this compound.
-
In Vivo Pain Models
-
Objective: To evaluate the antinociceptive effects of this compound in chronic pain states and elucidate the underlying spinal signaling mechanisms.
-
Animal Model: Male C57BL/6J mice.
-
Pain Induction:
-
Inflammatory Pain: Subplantar injection of Complete Freund's Adjuvant (CFA).
-
Neuropathic Pain: Chronic constriction of the sciatic nerve (CCI).
-
-
Drug Administration: this compound (1-30 mg/kg) administered intraperitoneally. The DOR antagonist naltrindole was used to confirm receptor specificity.
-
Behavioral Assays:
-
Mechanical Allodynia: Von Frey filaments.
-
Thermal Hyperalgesia: Plantar test.
-
-
Molecular Analysis:
-
Tissue Collection: Spinal cord tissue harvested.
-
Western Blotting: To measure protein levels of Nrf2, HO-1, p-JNK, p-ERK1/2, PI3K, and p-Akt.
-
Conclusion
This compound is a selective DOR agonist with a complex and multifaceted downstream signaling profile. Its ability to differentially modulate key pathways such as cAMP/ERK, PI3K/Akt, Nrf2/HO-1, and Wnt/β-catenin in a context-dependent manner underpins its diverse therapeutic potential. The lack of tolerance development in mood disorder models, coupled with its efficacy in chronic pain and hair growth stimulation, makes this compound a compelling candidate for further drug development. The detailed understanding of its cellular and molecular mechanisms is crucial for optimizing its clinical applications and for the design of next-generation DOR-targeted therapeutics.
References
- 1. In vitro and in vivo pharmacological profile of this compound, a novel selective delta-opioid receptor agonist; correlations between desensitization and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated [frontiersin.org]
UFP-512: A Comprehensive Technical Guide on its Pharmacodynamics and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
UFP-512 is a potent and selective peptide agonist for the delta-opioid receptor (DOR), a G protein-coupled receptor implicated in a range of physiological processes. This document provides an in-depth technical overview of the pharmacodynamics and pharmacokinetics of this compound, based on currently available preclinical data. It is intended to serve as a comprehensive resource for researchers and professionals in drug development. The information presented herein is collated from various studies, with a focus on quantitative data, experimental methodologies, and the elucidation of its mechanism of action. While significant strides have been made in characterizing the pharmacodynamic profile of this compound, detailed pharmacokinetic parameters remain an area for further investigation.
Introduction
This compound has emerged as a valuable research tool for investigating the physiological roles of the delta-opioid receptor. Its high affinity and selectivity for DOR have made it a subject of interest for potential therapeutic applications, including the treatment of mood disorders, pain, and other neurological conditions. This guide synthesizes the current knowledge on this compound, presenting its pharmacodynamic properties, including binding affinity and functional activity, and the signaling pathways it modulates.
Pharmacodynamics
The pharmacodynamic effects of this compound are primarily mediated through its interaction with the delta-opioid receptor.
Receptor Binding Affinity
This compound demonstrates high affinity for the human delta-opioid receptor. In receptor binding experiments using membranes from Chinese Hamster Ovary (CHO) cells expressing the human recombinant DOR, this compound displayed a pKi of 10.20, indicating a very high affinity for the receptor.
Table 1: Receptor Binding Affinity of this compound
| Parameter | Value | Receptor | Cell Line | Reference |
| pKi | 10.20 | Human δ-Opioid Receptor | CHO | [1] |
Functional Activity
This compound behaves as a full and potent agonist at the delta-opioid receptor in various functional assays.
-
[³⁵S]GTPγS Binding Assay: In functional studies, this compound was characterized as a full agonist. Its potency was found to be over 100-fold higher than that of the standard DOR agonist, DPDPE[1].
-
Mouse Vas Deferens Assay: In this ex vivo functional assay, this compound also demonstrated full agonist activity with a potency more than 100 times greater than DPDPE[1].
Table 2: Functional Activity of this compound
| Assay | Activity | Potency (relative to DPDPE) | Reference |
| [³⁵S]GTPγS Binding | Full Agonist | >100-fold higher | [1] |
| Mouse Vas Deferens | Full Agonist | >100-fold higher | [1] |
Signaling Pathways
This compound modulates several downstream signaling pathways upon activation of the delta-opioid receptor.
-
cAMP Pathway: this compound causes a low desensitization of the cAMP pathway.
-
ERK1/2 Pathway: this compound induces the phosphorylation of Extracellular Signal-regulated Kinase 1/2 (ERK1/2).
-
PI3K/Akt Pathway: In neuropathic pain models, this compound has been shown to block the activated PI3K/Akt signaling pathway in the spinal cord.
-
Wnt/β-catenin Pathway: Studies have indicated that this compound can regulate the Wnt/β-catenin signaling pathway.
-
Nrf2/HO-1 Pathway: this compound has been demonstrated to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) and increase the levels of its downstream target, Heme Oxygenase-1 (HO-1).
digraph "UFP_512_Signaling_Pathways" {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"];
"this compound" [fillcolor="#FBBC05", fontcolor="#202124"];
DOR [label="δ-Opioid Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"];
G_protein [label="G Protein", fillcolor="#F1F3F4", fontcolor="#202124"];
AC [label="Adenylyl Cyclase", fillcolor="#F1F3F4", fontcolor="#202124"];
cAMP [label="cAMP", fillcolor="#F1F3F4", fontcolor="#202124"];
ERK [label="ERK1/2", fillcolor="#34A853", fontcolor="#FFFFFF"];
PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"];
Wnt_beta_catenin [label="Wnt/β-catenin Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"];
Nrf2 [label="Nrf2", fillcolor="#34A853", fontcolor="#FFFFFF"];
ARE [label="ARE", fillcolor="#F1F3F4", fontcolor="#202124"];
HO1 [label="HO-1", fillcolor="#F1F3F4", fontcolor="#202124"];
"this compound" -> DOR [arrowhead=normal, color="#5F6368"];
DOR -> G_protein [arrowhead=normal, color="#5F6368"];
G_protein -> AC [arrowhead=tee, color="#EA4335"];
AC -> cAMP [arrowhead=tee, color="#EA4335"];
DOR -> ERK [label=" Activates", fontcolor="#5F6368", color="#34A853"];
DOR -> PI3K_Akt [label=" Modulates", fontcolor="#5F6368", color="#34A853"];
DOR -> Wnt_beta_catenin [label=" Modulates", fontcolor="#5F6368", color="#34A853"];
DOR -> Nrf2 [label=" Activates", fontcolor="#5F6368", color="#34A853"];
Nrf2 -> ARE [arrowhead=normal, color="#5F6368"];
ARE -> HO1 [arrowhead=normal, color="#5F6368"];
{rank=same; "this compound"; DOR;}
{rank=same; G_protein; AC; cAMP;}
{rank=same; ERK; PI3K_Akt; Wnt_beta_catenin; Nrf2;}
{rank=same; ARE; HO1;}
}
Figure 2: Radioligand Binding Assay Workflow. (Max Width: 760px)
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by this compound.
-
Membrane Preparation: Cell membranes expressing the delta-opioid receptor are prepared as described above.
-
Assay Reaction: Membranes are incubated with GDP, [³⁵S]GTPγS, and varying concentrations of this compound.
-
Separation and Detection: The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the free form by filtration. The radioactivity is then quantified.
-
Data Analysis: The data are used to generate dose-response curves and determine the EC50 and Emax values for this compound.
```dot
digraph "GTP_gamma_S_Binding_Assay_Workflow" {
graph [rankdir="TB", splines=ortho];
node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"];
start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
membrane_prep [label="Prepare Cell Membranes\nwith DOR", fillcolor="#F1F3F4", fontcolor="#202124"];
incubation [label="Incubate membranes with GDP,\n[³⁵S]GTPγS, and this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
filtration [label="Separate bound and free\n[³⁵S]GTPγS", fillcolor="#F1F3F4", fontcolor="#202124"];
counting [label="Quantify bound radioactivity", fillcolor="#F1F3F4", fontcolor="#202124"];
analysis [label="Determine EC50 and Emax", fillcolor="#34A853", fontcolor="#FFFFFF"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> membrane_prep [color="#5F6368"];
membrane_prep -> incubation [color="#5F6368"];
incubation -> filtration [color="#5F6368"];
filtration -> counting [color="#5F6368"];
counting -> analysis [color="#5F6368"];
analysis -> end [color="#5F6368"];
}
Figure 4: ERK1/2 Phosphorylation Assay Workflow. (Max Width: 760px)
Conclusion
This compound is a highly potent and selective agonist of the delta-opioid receptor with a well-characterized in vitro pharmacodynamic profile. It activates multiple downstream signaling pathways, making it a valuable tool for dissecting the complex biology of the DOR. However, a significant gap in knowledge exists regarding its pharmacokinetic properties. Future research should focus on elucidating the ADME profile of this compound to better understand its in vivo disposition and to guide the design of potential therapeutic applications. The detailed experimental protocols provided in this guide are intended to facilitate further research into this promising compound.
References
UFP-512: A Comprehensive Technical Guide for Researchers
An In-depth Technical Guide on the Discovery, History, and Core Pharmacology of the Selective δ-Opioid Receptor Agonist, UFP-512.
This whitepaper provides a detailed overview of this compound, a potent and selective δ-opioid receptor (DOR) agonist. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound. This guide covers the discovery and synthesis of this compound, its in-vitro and in-vivo pharmacological profile, and its mechanism of action, with a focus on its engagement of various signaling pathways. All quantitative data are presented in structured tables, and key experimental protocols are detailed. Visualizations of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the compound's characteristics.
Discovery and History
This compound, with the chemical name H-Dmt-Tic-NH-CH(CH2-COOH)-Bid, was first synthesized and characterized by Balboni and colleagues in 2002 as part of a research effort to develop potent and selective DOR agonists.[1][2] The development of this compound stemmed from the growing interest in DORs as a therapeutic target for various conditions, including mood disorders and chronic pain, with the potential for fewer side effects compared to traditional μ-opioid receptor agonists.[2][3]
Subsequent studies have characterized this compound as a high-affinity and selective DOR agonist with demonstrated efficacy in preclinical models of depression, anxiety, and chronic inflammatory and neuropathic pain. Notably, chronic administration of this compound has not been associated with the development of tolerance in some models, a significant advantage over many existing opioid analgesics.
Chemical Synthesis
The synthesis of this compound is based on solid-phase peptide synthesis methodologies. While the seminal 2002 publication by Balboni et al. provides the foundational methodology, a detailed step-by-step protocol is outlined below, based on standard solid-phase peptide synthesis principles.
Experimental Protocol: Solid-Phase Synthesis of this compound
-
Resin Preparation: A Rink Amide resin is typically used as the solid support. The resin is swelled in a suitable solvent such as dimethylformamide (DMF).
-
Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The C-terminal amino acid, Fmoc-Bid-OH (Fmoc-1H-benzimidazole-2-yl-alanine), is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. The activated amino acid is then coupled to the deprotected resin.
-
Iterative Deprotection and Coupling: The Fmoc deprotection and amino acid coupling steps are repeated for the subsequent amino acids in the sequence: Fmoc-Asp(OtBu)-OH, Fmoc-Tic-OH, and Fmoc-Dmt-OH. The tert-butyl (tBu) group protects the carboxylic acid side chain of aspartic acid.
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically consisting of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
-
Purification: The crude peptide is precipitated with cold diethyl ether, and the resulting solid is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: The purified peptide is lyophilized to obtain the final product as a white powder.
-
Characterization: The identity and purity of the final compound are confirmed by mass spectrometry and analytical RP-HPLC.
Pharmacological Profile
This compound exhibits a high affinity and selectivity for the δ-opioid receptor. Its pharmacological effects have been characterized in a variety of in-vitro and in-vivo assays.
In-Vitro Pharmacology
This compound is a potent agonist at the human DOR. Its binding affinity and functional potency have been determined through radioligand binding assays and functional assays measuring the inhibition of cyclic adenosine monophosphate (cAMP) production.
Table 1: In-Vitro Binding Affinity and Functional Potency of this compound at the δ-Opioid Receptor
| Parameter | Value | Assay | Cell Line | Reference |
| Ki (nM) | 0.23 ± 0.04 | [³H]DPDPE Competition Binding | SK-N-BE | |
| EC50 (nM) | 1.5 ± 0.3 | cAMP Inhibition | SK-N-BE |
Experimental Protocol: Radioligand Binding Assay
-
Cell Culture: Human neuroblastoma SK-N-BE cells, which endogenously express the δ-opioid receptor, are cultured in appropriate media (e.g., RPMI 1640 supplemented with 10% fetal bovine serum).
-
Membrane Preparation: Cells are harvested, and a crude membrane fraction is prepared by homogenization and centrifugation.
-
Binding Assay: Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled DOR-selective ligand (e.g., [³H]DPDPE) and varying concentrations of the unlabeled competitor ligand (this compound).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Experimental Protocol: cAMP Functional Assay
-
Cell Culture and Plating: SK-N-BE cells are plated in multi-well plates and allowed to adhere.
-
Forskolin Stimulation: Cells are pre-treated with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Agonist Treatment: Cells are then treated with varying concentrations of this compound.
-
Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysates is determined using a competitive immunoassay, such as a LANCE® TR-FRET cAMP assay.
-
Data Analysis: The EC50 value, representing the concentration of this compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation, is determined from the dose-response curve.
In-Vivo Pharmacology
This compound has demonstrated significant antinociceptive and antidepressant-like effects in various animal models.
Table 2: In-Vivo Efficacy of this compound in Preclinical Models
| Model | Species | Route of Administration | Endpoint | Efficacious Dose Range | Reference |
| Mouse Forced Swimming Test | Mouse | Intraperitoneal | Immobility Time | 1-10 mg/kg | |
| Acetic Acid Writhing Test | Mouse | Intraperitoneal | Number of Writhers | 1-30 mg/kg | |
| Capsaicin-Induced Thermal Hyperalgesia | Rhesus Monkey | Intramuscular | Reversal of Hyperalgesia | 10 mg/kg | |
| Chronic Constriction Injury (Neuropathic Pain) | Mouse | Intraperitoneal | Mechanical Allodynia | 30 mg/kg | |
| Complete Freund's Adjuvant (Inflammatory Pain) | Mouse | Intraperitoneal | Mechanical Allodynia | 30 mg/kg |
Experimental Protocol: Mouse Forced Swimming Test
-
Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm.
-
Acclimation: Mice are individually placed in the cylinder for a 15-minute pre-test session 24 hours before the test.
-
Drug Administration: this compound or vehicle is administered intraperitoneally 30 minutes before the test session.
-
Test Session: Mice are placed in the cylinder for a 6-minute test session.
-
Behavioral Scoring: The duration of immobility during the last 4 minutes of the test is recorded. Immobility is defined as the absence of active, escape-oriented behaviors.
-
Data Analysis: The mean immobility time for each treatment group is calculated and compared.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to and activating the δ-opioid receptor, a G protein-coupled receptor (GPCR). This activation triggers a cascade of intracellular signaling events.
G Protein Coupling and cAMP Inhibition
Upon agonist binding, DORs couple to inhibitory G proteins (Gi/o). The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This is a canonical signaling pathway for DOR agonists.
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway
This compound has been shown to induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This pathway is involved in cell proliferation, differentiation, and survival.
Experimental Protocol: ERK1/2 Phosphorylation Western Blot
-
Cell Treatment: SK-N-BE cells are treated with this compound for various time points.
-
Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Western Blotting: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: The band intensities are quantified, and the ratio of p-ERK1/2 to total ERK1/2 is calculated.
PI3K/Akt Signaling Pathway
This compound has been shown to modulate the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation. In the context of neuropathic pain, this compound inhibits the activation of this pathway in the spinal cord.
References
- 1. Frontiers | Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated [frontiersin.org]
- 2. iris.unica.it [iris.unica.it]
- 3. In vitro and in vivo pharmacological profile of this compound, a novel selective delta-opioid receptor agonist; correlations between desensitization and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
UFP-512: A Delta-Opioid Receptor Agonist for Neuroprotection
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the neuroprotective role of UFP-512, a selective delta-opioid receptor (DOR) agonist. It details the molecular mechanisms, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and visualizes the underlying signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound for neurological disorders.
Core Mechanism of Action
This compound, chemically known as H-Dmt-Tic-NH-CH(CH2-COOH)-Bid, is a potent and selective agonist for the delta-opioid receptor (DOR).[1][2] Its neuroprotective effects are primarily mediated through the activation of this receptor, which in turn triggers downstream signaling cascades that mitigate neuronal damage and promote cell survival. Unlike some other DOR agonists, this compound has been shown to exhibit anxiolytic and antidepressant-like properties without producing convulsions or tolerance after chronic administration in animal models.[3][4]
The activation of DOR by this compound has been demonstrated to protect cortical cells from hypoxic/ischemic insults and shield cells from oxidative damage.[5] The neuroprotective effects of this compound are attributed to its ability to modulate key intracellular signaling pathways, including the Nrf2/HO-1 and PI3K/Akt pathways.
Quantitative Data on Neuroprotective Efficacy
The following tables summarize the quantitative data from key in vitro and in vivo studies investigating the neuroprotective effects of this compound.
Table 1: In Vitro Neuroprotective Effects of this compound in PC12 Cells
| Model System | Treatment | Concentration of this compound | Outcome Measure | Result | Significance |
| PC12 cells exposed to MPP⁺ (1.0 mM) for 24h | This compound | 2.5–10 μM | Cell Viability | Significant increase | p < 0.05 or p < 0.01 |
| PC12 cells exposed to MPP⁺ (1.0 mM) for 24h | This compound | 2.5–10 μM | LDH Leakage | Significant decrease | p < 0.05 or p < 0.01 |
| PC12 cells in hypoxic conditions (1% O₂) | This compound | 2.5–10 μM | Cell Viability | Significant increase | p < 0.05 or p < 0.01 |
| PC12 cells in hypoxic conditions (1% O₂) | This compound | 2.5–10 μM | LDH Leakage | Significant decrease | p < 0.05 or p < 0.01 |
Data extracted from a dose-response study on this compound-induced cytoprotection.
Table 2: In Vivo Effects of this compound in Mouse Models of Neuropathic and Inflammatory Pain
| Animal Model | Treatment | Dosage of this compound (i.p.) | Outcome Measure | Result |
| Mice with inflammatory pain (CFA-induced) | This compound | 1, 3, 10, 20, and 30 mg/kg | Inhibition of mechanical allodynia and thermal hyperalgesia | Dose-dependent inhibition, maximal effect at 30 mg/kg |
| Mice with neuropathic pain (CCI) | This compound | 1, 3, 10, 20, and 30 mg/kg | Inhibition of mechanical and thermal allodynia and thermal hyperalgesia | Dose-dependent inhibition |
| Mice with neuropathic pain (CCI) | This compound | 30 mg/kg | Spinal cord p-PI3K levels | Inhibition of nerve injury-induced increase (p < 0.027) |
| Mice with neuropathic pain (CCI) | This compound | 30 mg/kg | Spinal cord p-Akt levels | Reversal of nerve injury-induced increase (p < 0.029) |
Data extracted from studies on the effects of this compound in chronic pain models.
Key Signaling Pathways in this compound-Mediated Neuroprotection
The neuroprotective effects of this compound are underpinned by the modulation of critical intracellular signaling pathways. The following diagrams illustrate these pathways.
Caption: this compound signaling pathways in neuroprotection.
The Nrf2/HO-1 Pathway
This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. A key target gene is Heme Oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties. The upregulation of HO-1 and other antioxidant enzymes contributes significantly to the neuroprotective effects of this compound.
The PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical mediator of this compound-induced neuroprotection. Activation of DOR by this compound leads to the activation of PI3K, which in turn phosphorylates and activates Akt (also known as Protein Kinase B). Activated Akt is a crucial signaling node that promotes cell survival by inhibiting pro-apoptotic proteins and activating pro-survival factors. In models of neuropathic pain, this compound has been shown to block the activation of the PI3K/Akt pathway, suggesting a context-dependent role for this pathway in the actions of this compound.
The Wnt/β-catenin Pathway
While the Wnt/β-catenin pathway has been shown to be activated by this compound in the context of promoting hair growth by regulating the proliferation and migration of outer root sheath cells, its direct role in this compound-mediated neuroprotection is less clear and requires further investigation.
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
In Vitro Cell Viability and Cytotoxicity Assays
Caption: Workflow for in vitro cell viability and cytotoxicity assays.
-
Cell Culture: PC12 or SH-SY5Y cells are cultured in appropriate media and conditions. For differentiation into a neuronal phenotype, SH-SY5Y cells can be treated with retinoic acid.
-
Induction of Neuronal Injury: To model neurodegenerative conditions, cells are exposed to neurotoxins such as 1-methyl-4-phenylpyridinium (MPP⁺) or oxidative stress inducers like hydrogen peroxide (H₂O₂), or subjected to conditions like hypoxia.
-
This compound Treatment: Cells are pre-treated or co-treated with a range of concentrations of this compound.
-
MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of viable cells. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases of living cells to a purple formazan product. The absorbance of the solubilized formazan is proportional to the number of viable cells.
-
LDH Assay (Cytotoxicity): Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon plasma membrane damage. The amount of LDH in the supernatant, measured by a coupled enzymatic reaction, is proportional to the number of dead cells.
Western Blotting
Caption: General workflow for Western blotting.
Western blotting is used to detect and quantify specific proteins in cell or tissue samples.
-
Sample Preparation: Cells or tissues are lysed to extract proteins. Protein concentration is determined to ensure equal loading.
-
Electrophoresis and Transfer: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunodetection: The membrane is blocked and then incubated with a primary antibody specific to the protein of interest (e.g., Nrf2, HO-1, p-Akt, total Akt). A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then used to bind to the primary antibody.
-
Signal Detection and Analysis: A chemiluminescent substrate is added, and the light emitted is captured. The intensity of the bands is quantified to determine the relative protein levels.
Immunofluorescence
Immunofluorescence is employed to visualize the subcellular localization of specific proteins.
-
Cell Preparation: Cells are grown on coverslips, fixed, and permeabilized.
-
Immunostaining: Cells are incubated with a primary antibody against the target protein, followed by a fluorescently labeled secondary antibody. Nuclei are often counterstained with DAPI.
-
Imaging: The stained cells are visualized using a fluorescence microscope to determine the localization of the protein (e.g., nuclear translocation of Nrf2).
Conclusion and Future Directions
This compound demonstrates significant neuroprotective potential through its action as a selective delta-opioid receptor agonist. Its ability to activate the Nrf2/HO-1 and modulate the PI3K/Akt signaling pathways highlights its multifaceted mechanism of action in combating neuronal stress and promoting survival. The quantitative data from both in vitro and in vivo studies provide a strong rationale for its further development as a therapeutic agent for neurodegenerative diseases and conditions involving neuronal damage.
Future research should focus on:
-
Elucidating the precise role of the Wnt/β-catenin pathway in this compound-mediated neuroprotection.
-
Conducting further preclinical studies in a wider range of neurodegenerative disease models.
-
Investigating the long-term safety and efficacy of this compound.
-
Exploring the potential for combination therapies to enhance its neuroprotective effects.
This technical guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the promising therapeutic applications of this compound in the context of neuroprotection.
References
- 1. Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated [frontiersin.org]
UFP-512 and its Effect on Mood Disorders: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
UFP-512 is a potent and selective peptide agonist for the delta-opioid receptor (DOR) that has demonstrated significant antidepressant and anxiolytic-like effects in preclinical studies.[1][2] As a G protein-coupled receptor (GPCR) agonist, this compound modulates key intracellular signaling pathways, including the inhibition of adenylyl cyclase and the activation of the ERK1/2 and Nrf2 pathways, which are implicated in cellular resilience and neuroprotection.[1][2] This document provides an in-depth technical overview of this compound, summarizing available quantitative data, detailing experimental protocols for its characterization, and visualizing its proposed mechanisms of action. The unique pharmacological profile of this compound, particularly its ability to induce receptor internalization without significant desensitization of the cAMP pathway, suggests a potential for sustained therapeutic effects with a reduced tolerance liability, making it a promising candidate for the development of novel therapeutics for mood disorders.
Introduction
Mood disorders, including major depressive disorder and anxiety disorders, represent a significant global health burden with a substantial unmet medical need for more effective and safer treatment options. The delta-opioid receptor (DOR), a member of the opioid receptor family, has emerged as a promising therapeutic target for these conditions. Unlike mu-opioid receptor (MOR) agonists, which are associated with a high risk of abuse and other serious side effects, DOR agonists have shown potential for anxiolytic and antidepressant effects with a more favorable safety profile.
This compound (H-Dmt-Tic-NH-CH(CH2-COOH)-Bid) is a selective DOR agonist that has been the subject of preclinical investigation for its role in modulating mood-related behaviors.[1] This whitepaper will provide a comprehensive technical guide to the pharmacology of this compound, its mechanism of action, and its effects on mood disorders, intended for an audience of researchers, scientists, and drug development professionals.
Quantitative Data Presentation
The following tables summarize the available quantitative and qualitative data on the pharmacological profile of this compound.
Table 1: Receptor Binding and Functional Activity of this compound
| Parameter | Receptor | Value | Cell Line/System | Reference |
| Binding Affinity | ||||
| Ki | Delta-Opioid Receptor (DOR) | High Affinity (Specific values not publicly available) | CHO cells expressing human recombinant opioid receptors | |
| Selectivity | >150-fold for DOR over MOR and KOR | CHO cells expressing human recombinant opioid receptors | ||
| Functional Activity | ||||
| [³⁵S]GTPγS Binding | Delta-Opioid Receptor (DOR) | Full Agonist (Potency >100-fold higher than DPDPE) | CHO-hDOP membranes | |
| Adenylyl Cyclase Inhibition | Delta-Opioid Receptor (DOR) | Potent Agonist (Specific EC50 not publicly available) | SK-N-BE human neuroblastoma cells | |
| ERK1/2 Activation | Delta-Opioid Receptor (DOR) | Potent Agonist | SK-N-BE human neuroblastoma cells | |
| Receptor Phosphorylation | Delta-Opioid Receptor (DOR) | Induces phosphorylation on Ser363 | SK-N-BE human neuroblastoma cells |
Table 2: In Vivo Antidepressant-Like Effects of this compound
| Behavioral Test | Species | Administration Route | Dose Range | Observed Effect | Reference |
| Forced Swim Test | Mouse | Intracerebroventricular (i.c.v.) | Not specified | Reduced immobility time | |
| Forced Swim Test | Mouse | Intraperitoneal (i.p.) | Not specified | Reduced immobility time | |
| Forced Swim Test | Rat | Not specified | Not specified | Reduced immobility time | |
| Tail Suspension Test | Mouse | Intraperitoneal (i.p.) | 1 mg/kg | Reduced depressive-like behaviors associated with neuropathic pain. |
Table 3: In Vivo Anxiolytic-Like Effects of this compound
| Behavioral Test | Species | Administration Route | Dose Range | Observed Effect | Reference |
| Elevated Plus Maze | Mouse | Not specified | Not specified | Anxiolytic-like effects | |
| Light-Dark Aversion Assay | Mouse | Not specified | Not specified | Anxiolytic-like effects |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) and selectivity of this compound for the delta-opioid receptor.
Materials:
-
Membranes from CHO cells stably expressing human recombinant DOR, MOR, and KOR.
-
Radioligand: [³H]-naltrindole (for DOR), [³H]-DAMGO (for MOR), [³H]-U69,593 (for KOR).
-
This compound.
-
Non-specific binding control: Naloxone.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine cell membranes, [³H]-radioligand at a concentration near its Kd, and varying concentrations of this compound or vehicle.
-
For determination of non-specific binding, a separate set of wells will contain the radioligand and a saturating concentration of naloxone.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
Objective: To determine the functional agonist activity of this compound at the delta-opioid receptor.
Materials:
-
Membranes from CHO cells stably expressing human DOR.
-
[³⁵S]GTPγS.
-
This compound.
-
GDP.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂.
-
Non-specific binding control: Unlabeled GTPγS.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine cell membranes, GDP, and varying concentrations of this compound or vehicle.
-
Pre-incubate the plate at 30°C for 15-30 minutes.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the specific binding against the logarithm of the this compound concentration to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).
Forced Swim Test (FST)
Objective: To assess the antidepressant-like effects of this compound in rodents.
Materials:
-
Male C57BL/6J mice.
-
This compound.
-
Vehicle control (e.g., saline).
-
Cylindrical glass beakers (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Video recording and analysis software.
Procedure:
-
Administer this compound or vehicle intraperitoneally (i.p.) 30-60 minutes before the test.
-
Gently place each mouse individually into a beaker of water.
-
Record the behavior of the mouse for a total of 6 minutes.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.
-
A significant reduction in immobility time in the this compound treated group compared to the vehicle group is indicative of an antidepressant-like effect.
ERK1/2 Phosphorylation Assay
Objective: To measure the activation of the ERK1/2 signaling pathway by this compound.
Materials:
-
SK-N-BE human neuroblastoma cells.
-
This compound.
-
Serum-free cell culture medium.
-
Lysis buffer.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
Secondary antibody conjugated to a detectable marker (e.g., HRP).
-
Western blot apparatus and reagents.
Procedure:
-
Culture SK-N-BE cells to near confluence and then serum-starve overnight.
-
Treat the cells with varying concentrations of this compound for a short period (e.g., 5-15 minutes).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-ERK1/2.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the signal using a chemiluminescence detection system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize the data.
-
Quantify the band intensities to determine the fold-change in ERK1/2 phosphorylation relative to the vehicle-treated control.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways activated by this compound.
Caption: this compound signaling pathway leading to antidepressant-like effects.
Experimental Workflows
The following diagram illustrates a typical workflow for assessing the antidepressant-like effects of this compound.
References
An In-Depth Technical Guide to the Analgesic Properties of UFP-512
For Researchers, Scientists, and Drug Development Professionals
Abstract
UFP-512, a potent and selective delta-opioid receptor (DOR) agonist, has demonstrated significant analgesic properties in preclinical models of chronic inflammatory and neuropathic pain. Its unique mechanism of action, which extends beyond classical opioid signaling to include the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, positions it as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its investigation.
Introduction
The delta-opioid receptor (DOR) has emerged as a compelling target for the development of novel analgesics, offering the potential for effective pain relief with a reduced side-effect profile compared to traditional mu-opioid receptor (MOR) agonists. This compound, chemically identified as H-Dmt-Tic-NH-CH(CH2-COOH)-Bid, is a peptide analog that has been characterized as a high-affinity and selective DOR agonist[1][2]. Preclinical studies have revealed its efficacy in alleviating chronic pain states, including inflammatory and neuropathic pain, without producing convulsions or altering locomotor activity, side effects sometimes associated with other DOR agonists[2][3]. Furthermore, this compound exhibits anxiolytic and antidepressant-like properties, suggesting a broader therapeutic potential for pain-associated comorbidities[4].
Mechanism of Action
The analgesic effects of this compound are primarily mediated through its agonist activity at the delta-opioid receptor. However, its mechanism is multifaceted and appears to be context-dependent, differing between inflammatory and neuropathic pain states.
2.1. Delta-Opioid Receptor Agonism:
As a DOR agonist, this compound activates G protein-coupled receptors, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the modulation of neuronal excitability and neurotransmitter release, contributing to its analgesic effects. The antinociceptive effects of this compound are reversed by the specific DOR antagonist naltrindole, confirming its action at this receptor.
2.2. Nrf2 Pathway Activation:
A distinctive feature of this compound is its ability to activate the Nrf2 transcription factor. Nrf2 is a key regulator of the cellular antioxidant response, and its activation leads to the upregulation of cytoprotective genes, including heme oxygenase-1 (HO-1). This mechanism is thought to contribute to the analgesic and anti-inflammatory properties of this compound.
2.3. Differential Signaling in Pain States:
-
Inflammatory Pain: In models of inflammatory pain, this compound has been shown to inhibit the phosphorylation of spinal c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase 1/2 (ERK1/2).
-
Neuropathic Pain: In contrast, in neuropathic pain models, this compound blocks the spinal activated phosphoinositide 3-kinase (PI3K)/Akt signaling pathway but does not affect the increased levels of phosphorylated JNK or ERK1/2.
This differential engagement of signaling pathways highlights the complex and context-specific mechanism of action of this compound.
Data Presentation
In Vitro Pharmacology
| Parameter | Receptor | Value | Reference |
| Binding Affinity (Ki) | Delta-Opioid Receptor | High Affinity | |
| Functional Efficacy (EC50) | cAMP Inhibition | Potent Agonist | |
| Functional Efficacy (EC50) | ERK1/2 Phosphorylation | Potent Agonist |
In Vivo Analgesic Efficacy
This compound has demonstrated dose-dependent analgesic effects in various preclinical pain models.
| Pain Model | Species | Administration | Effective Dose Range | Analgesic Effect | Reference |
| Chronic Inflammatory Pain (CFA) | Mouse | Intraperitoneal | 1 - 30 mg/kg | Dose-dependent reduction in mechanical allodynia and thermal hyperalgesia. | |
| Neuropathic Pain (CCI) | Mouse | Intraperitoneal | 1 - 30 mg/kg | Dose-dependent reduction in mechanical allodynia and thermal hyperalgesia. | |
| Acetic Acid Writhing | Mouse | Systemic | Not specified | Potent, dose-related antinociception. | |
| Capsaicin-induced Thermal Hyperalgesia | Rhesus Monkey | Intramuscular | 10 mg/kg | ~50% reversal of hyperalgesia. | |
| Tail-flick Assay (55°C) | Mouse | Intracerebroventricular (i.c.v.) | A50 value of 8.0 nmol | Dose-related antinociception. |
Mandatory Visualization
This compound Signaling Pathways in Pain
In Vivo Experimental Workflow
Experimental Protocols
In Vitro Assays
5.1.1. Delta-Opioid Receptor Radioligand Binding Assay (Competitive)
-
Objective: To determine the binding affinity (Ki) of this compound for the delta-opioid receptor.
-
Materials:
-
Cell membranes prepared from cells expressing the human delta-opioid receptor (e.g., SK-N-BE cells).
-
Radioligand: [³H]-naltrindole or another suitable DOR-selective radioligand.
-
This compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
GF/B glass fiber filters.
-
Scintillation cocktail.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separate bound from free radioligand by rapid vacuum filtration through GF/B filters.
-
Wash the filters rapidly with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
5.1.2. cAMP Functional Assay
-
Objective: To determine the functional efficacy (EC50) of this compound in inhibiting adenylyl cyclase.
-
Materials:
-
Whole cells expressing the delta-opioid receptor (e.g., SK-N-BE or CHO-hDOR cells).
-
Forskolin (to stimulate adenylyl cyclase).
-
This compound at various concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Procedure:
-
Culture cells in 96-well plates.
-
Pre-incubate cells with varying concentrations of this compound.
-
Stimulate the cells with forskolin to increase intracellular cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve and calculate the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.
-
5.1.3. ERK1/2 Phosphorylation Assay
-
Objective: To measure the effect of this compound on the phosphorylation of ERK1/2.
-
Materials:
-
Cells expressing the delta-opioid receptor.
-
This compound at various concentrations.
-
Lysis buffer.
-
Primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure (Western Blot):
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 5-15 minutes).
-
Lyse the cells and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against p-ERK1/2.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
Quantify the band intensities to determine the dose-dependent effect of this compound on ERK1/2 phosphorylation.
-
In Vivo Analgesia Models
5.2.1. Chronic Inflammatory Pain Model (Complete Freund's Adjuvant - CFA)
-
Objective: To evaluate the analgesic effect of this compound on inflammatory pain.
-
Procedure:
-
Induce inflammation by injecting a small volume (e.g., 20 µL) of CFA into the plantar surface of one hind paw of a mouse.
-
Allow several days for the inflammation and associated pain behaviors (mechanical allodynia and thermal hyperalgesia) to develop.
-
Administer this compound intraperitoneally (i.p.) at various doses (e.g., 1, 3, 10, 20, 30 mg/kg).
-
Assess mechanical allodynia using von Frey filaments at different time points after drug administration.
-
Assess thermal hyperalgesia using the Hargreaves plantar test at different time points after drug administration.
-
5.2.2. Neuropathic Pain Model (Chronic Constriction Injury - CCI)
-
Objective: To assess the efficacy of this compound in a model of neuropathic pain.
-
Procedure:
-
Anesthetize a mouse and expose the sciatic nerve in one thigh.
-
Loosely ligate the nerve with chromic gut sutures at several locations to create a constriction.
-
Allow several days for the development of neuropathic pain symptoms.
-
Administer this compound i.p. at various doses.
-
Measure mechanical allodynia and thermal hyperalgesia as described for the CFA model.
-
Western Blot Analysis of Spinal Cord Tissue
-
Objective: To investigate the molecular changes in the spinal cord induced by this compound in pain models.
-
Procedure:
-
Following behavioral testing in the CFA or CCI models, euthanize the animals and collect the lumbar spinal cord.
-
Homogenize the tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Perform western blotting as described in section 5.1.3, using primary antibodies against proteins of interest, such as Nrf2, HO-1, p-PI3K, p-Akt, p-JNK, and p-ERK1/2.
-
Normalize the expression of target proteins to a loading control (e.g., GAPDH or β-actin).
-
Conclusion
This compound is a promising DOR agonist with demonstrated analgesic efficacy in preclinical models of chronic inflammatory and neuropathic pain. Its dual mechanism of action, involving both classical DOR signaling and activation of the Nrf2-mediated antioxidant pathway, offers a novel therapeutic strategy. The differential engagement of downstream signaling pathways in distinct pain states further underscores its complex pharmacology. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound for the management of chronic pain and associated affective disorders.
References
- 1. Chronic Constriction Injury of the Distal Infraorbital Nerve (DIoN-CCI) in Mice to Study Trigeminal Neuropathic Pain [jove.com]
- 2. In vitro and in vivo pharmacological profile of this compound, a novel selective delta-opioid receptor agonist; correlations between desensitization and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdbneuro.com [mdbneuro.com]
- 4. Serine-threonine protein kinase activation may be an effective target for reducing neuronal apoptosis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
UFP-512 in Chronic Inflammatory Pain Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological effects and mechanisms of action of UFP-512, a selective delta-opioid receptor (DOR) agonist, in preclinical models of chronic inflammatory pain. The information presented herein is intended to support further research and development of novel analgesic therapies.
Core Findings at a Glance
This compound has demonstrated significant efficacy in alleviating pain-related behaviors in various animal models of chronic inflammation. Its mechanism of action is multifaceted, involving not only direct activation of delta-opioid receptors but also modulation of key intracellular signaling pathways associated with inflammation and cellular defense.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound in chronic inflammatory pain models.
Table 1: Antinociceptive Effects of this compound in the Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain [1][2]
| Outcome Measure | Animal Model | This compound Dose (mg/kg, i.p.) | Effect |
| Mechanical Allodynia | Mouse | 1, 3, 10, 20, 30 | Dose-dependent inhibition, with a maximum effect at 30 mg/kg. |
| Thermal Hyperalgesia | Mouse | 1, 3, 10, 20, 30 | Dose-dependent inhibition, with a maximum effect at 30 mg/kg. |
Table 2: Antinociceptive Effects of this compound in the Monosodium Acetate (MIA) Model of Osteoarthritis Pain [3][4]
| Outcome Measure | Animal Model | This compound Dose | Route of Administration | Effect |
| Mechanical Allodynia | Mouse | 1-50 mg/kg | Intraperitoneal (i.p.) | Dose-dependent inhibition. |
| Grip Strength Deficits | Mouse | 1-50 mg/kg | Intraperitoneal (i.p.) | Dose-dependent reversal. |
| Mechanical Allodynia | Mouse | 250-1000 µg | Intra-articular (i.a.) | Dose-dependent inhibition. |
| Grip Strength Deficits | Mouse | 250-1000 µg | Intra-articular (i.a.) | Dose-dependent reversal. |
Table 3: Effect of this compound on Signaling Molecules in the Spinal Cord of Mice with CFA-Induced Inflammatory Pain [1]
| Signaling Molecule | Effect of this compound |
| p-JNK | Inhibition of phosphorylation |
| p-ERK1/2 | Inhibition of phosphorylation |
| Nrf2 | Increased protein levels |
| HO-1 | Increased protein levels |
Experimental Protocols
Chronic Inflammatory Pain Models
-
Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain
-
Species: Male C57BL/6J mice.
-
Induction: A single intraplantar injection of CFA into the right hind paw.
-
Timeline: Behavioral tests are typically performed 14 days after CFA injection to assess the chronic inflammatory state.
-
Pain Behavior Assessment:
-
Mechanical Allodynia: Measured using von Frey filaments, assessing the paw withdrawal threshold to a non-noxious mechanical stimulus.
-
Thermal Hyperalgesia: Assessed using a plantar test apparatus, measuring the latency of paw withdrawal from a radiant heat source.
-
-
-
Monosodium Acetate (MIA) Induced Osteoarthritis Pain
-
Species: Female C57BL/6J mice.
-
Induction: A single intra-articular injection of MIA into the knee joint.
-
Timeline: Behavioral assessments are conducted up to 29 days post-MIA injection.
-
Pain and Functional Assessment:
-
Mechanical Allodynia: Assessed using von Frey filaments.
-
Grip Strength: Measured to evaluate functional impairment.
-
-
Drug Administration
-
This compound: Typically administered intraperitoneally (i.p.) at doses ranging from 1 to 50 mg/kg. In some studies, it has also been administered intra-articularly (i.a.).
-
Antagonists: To confirm the involvement of the delta-opioid receptor, the specific DOR antagonist naltrindole (e.g., 4 mg/kg, s.c.) or the non-specific opioid antagonist naloxone (e.g., 1 mg/kg, s.c.) can be administered prior to this compound.
Biochemical Analysis
-
Western Blotting: Spinal cord tissues are collected and processed to measure the protein levels of key signaling molecules, including phosphorylated and total forms of JNK and ERK1/2, as well as Nrf2 and HO-1.
Signaling Pathways and Mechanisms of Action
This compound exerts its analgesic effects in chronic inflammatory pain through the modulation of several key signaling pathways.
Caption: Signaling pathway of this compound in chronic inflammatory pain.
In the context of chronic inflammatory pain, this compound's binding to the delta-opioid receptor leads to two significant downstream effects. Firstly, it inhibits the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase 1/2 (ERK1/2), key components of the mitogen-activated protein kinase (MAPK) pathway, which is activated during peripheral inflammation. Secondly, this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This leads to an upregulation of downstream antioxidant and cytoprotective enzymes, such as Heme Oxygenase-1 (HO-1). The combined inhibition of pro-nociceptive MAPK signaling and activation of the protective Nrf2/HO-1 pathway contributes to the analgesic effects of this compound.
Caption: General experimental workflow for evaluating this compound.
Conclusion and Future Directions
This compound demonstrates considerable promise as a therapeutic agent for chronic inflammatory pain, acting through both classical opioid receptor agonism and the modulation of intracellular signaling cascades involved in inflammation and oxidative stress. Future research should focus on further elucidating the downstream targets of the Nrf2/HO-1 pathway activated by this compound and exploring its long-term efficacy and safety profile in more complex models of chronic inflammatory diseases. The dual mechanism of action suggests that this compound may offer a superior therapeutic window compared to traditional opioid analgesics, with potentially reduced side effects.
References
- 1. Frontiers | Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated [frontiersin.org]
- 2. Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Impact of this compound in Mice with Osteoarthritis Pain: The Role of Hydrogen Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
The Role of UFP-512 in Neuropathic Pain: A Technical Guide
Executive Summary: UFP-512 is a potent and selective delta-opioid receptor (DOR) agonist that has demonstrated significant efficacy in preclinical models of chronic inflammatory and neuropathic pain. Contrary to potential conflation with other purinergic-targeting pain therapies, this compound's mechanism of action is not mediated by P2X3 receptor antagonism but through the activation of DORs. This activation initiates distinct downstream signaling cascades that alleviate pain and associated depressive-like behaviors. In neuropathic pain states, this compound has been shown to modulate the PI3K/Akt and Nrf2/HO-1 pathways in the spinal cord, thereby reducing oxidative stress and central sensitization. This guide provides a comprehensive overview of the pharmacology of this compound, its mechanism of action in neuropathic pain, quantitative data from key studies, and detailed experimental protocols.
Introduction to this compound: A Delta-Opioid Receptor Agonist
This compound (H-Dmt-Tic-NH-CH(CH2-COOH)-Bid) is a highly selective peptide-based agonist for the delta-opioid receptor (DOR).[1][2][3] DORs are a class of opioid receptors found in the central and peripheral nervous systems that are implicated in analgesia and mood regulation.[4] Unlike traditional mu-opioid receptor agonists, which are associated with significant side effects and abuse potential, DOR agonists like this compound are being investigated as alternative analgesics with potentially more favorable safety profiles. This compound has shown promise not only for its antinociceptive effects but also for its antidepressant-like properties, which are particularly relevant given the high comorbidity of depression with chronic neuropathic pain.
Efficacy of this compound in Neuropathic Pain Models
The therapeutic potential of this compound in neuropathic pain has been primarily evaluated using the Chronic Constriction Injury (CCI) model in rodents, which mimics the symptoms of human neuropathic pain, such as mechanical allodynia and thermal hyperalgesia.
In these models, systemic administration of this compound has been shown to:
-
Dose-dependently inhibit mechanical and thermal allodynia, as well as thermal hyperalgesia.
-
Reduce depressive-like behaviors that are often associated with chronic pain states.
-
Exert antinociceptive effects that are reversible by the specific DOR antagonist naltrindole, confirming the on-target activity of this compound.
Quantitative Data Presentation
The following table summarizes the quantitative data on the efficacy of this compound in a neuropathic pain model. The data is derived from studies using the Chronic Constriction Injury (CCI) model in mice.
| Parameter | Experimental Detail | Dosage (i.p.) | Result | Reference |
| Mechanical Allodynia | von Frey test in CCI mice | 1, 3, 10, 20, 30 mg/kg | Dose-dependent inhibition, with maximum effect at 30 mg/kg. | |
| Thermal Hyperalgesia | Plantar test in CCI mice | 1, 3, 10, 20, 30 mg/kg | Dose-dependent inhibition, with maximum effect at 30 mg/kg. | |
| Antidepressant Effect | Forced Swim Test & Tail Suspension Test in CCI mice | 30 mg/kg | Significantly reduced immobility time, indicating an antidepressant-like effect. | |
| Receptor Specificity | Reversal of antiallodynic effect by DOR antagonist | 30 mg/kg this compound + 4 mg/kg naltrindole | The analgesic effects of this compound were reversed by naltrindole. |
Mechanism of Action in Neuropathic Pain
In the context of neuropathic pain, this compound's analgesic effects are attributed to its ability to modulate specific intracellular signaling pathways in the spinal cord, which become dysregulated following nerve injury.
Modulation of the PI3K/Akt Signaling Pathway
Neuropathic pain is associated with the activation of the PI3K/Akt signaling pathway in the spinal cord, which contributes to central sensitization. This compound has been shown to block this activation. By inhibiting the phosphorylation of Akt, this compound reduces neuronal hyperexcitability and pain transmission.
References
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. In vitro and in vivo pharmacological profile of this compound, a novel selective delta-opioid receptor agonist; correlations between desensitization and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
UFP-512 and hair follicle stimulation
An in-depth analysis of existing research reveals a nuanced landscape regarding the compound UFP-512 and its direct application to hair follicle stimulation. Currently, there is a lack of direct scientific evidence or clinical studies investigating this compound for hair growth. The primary focus of research on this compound, a potent and selective antagonist of P2X3 and P2X2/3 receptors, has been in the fields of nociception (pain signaling) and chronic cough.
However, the broader field of purinergic signaling, which involves the action of extracellular nucleotides like ATP on P2X and P2Y receptors, is known to play a significant role in skin biology and hair follicle cycling. Various P2X receptors, including P2X5 and P2X7, have been identified in hair follicle cells and are implicated in processes such as cell proliferation, differentiation, and apoptosis. This suggests that modulating purinergic signaling pathways could be a viable strategy for influencing hair growth.
This technical guide, therefore, explores the potential of this compound as a research tool to investigate the specific role of P2X3 and P2X2/3 receptors in hair follicle biology. While speculative, this document provides a foundational framework for researchers and drug development professionals interested in exploring this novel avenue.
Pharmacological Profile of this compound
This compound is characterized by its high affinity and selectivity for P2X3 and P2X2/3 receptors. Its pharmacological properties make it an ideal tool for distinguishing the roles of these specific receptor subtypes from other P2X receptors present in biological tissues.
| Parameter | Value | Receptor Subtype | Species | Reference Assay |
| pIC₅₀ | 7.8 | P2X3 | Human | FLIPR Ca²⁺ Assay |
| 7.1 | P2X2/3 | Human | FLIPR Ca²⁺ Assay | |
| < 5 | P2X1, P2X2, P2X4, P2X5, P2X7 | Human | FLIPR Ca²⁺ Assay | |
| Affinity (pKi) | 8.1 | P2X3 | Rat | Radioligand Binding |
| 7.5 | P2X2/3 | Rat | Radioligand Binding |
Proposed Experimental Protocols for Investigating this compound in Hair Follicle Biology
Given the absence of direct studies, the following protocols are proposed as a starting point for investigating the potential effects of this compound on hair follicles.
Ex Vivo Hair Follicle Organ Culture
-
Objective: To assess the direct effect of this compound on the growth and cycling of isolated hair follicles.
-
Methodology:
-
Microdissect anagen VI hair follicles from human scalp skin or mouse vibrissae.
-
Culture individual follicles in Williams' E medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics.
-
Treat follicles with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control.
-
Measure hair shaft elongation daily for a period of 7-10 days using an imaging system and analysis software.
-
At the end of the culture period, assess the hair cycle stage (anagen, catagen, telogen) via morphological analysis of the hair bulb.
-
Perform immunohistochemistry for proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL) markers in the hair bulb matrix cells.
-
In Vitro Culture of Human Dermal Papilla Cells (hDPCs)
-
Objective: To determine the effect of this compound on the proliferation and signaling of a key hair follicle cell type.
-
Methodology:
-
Isolate and culture hDPCs from human scalp hair follicles.
-
Seed cells in 96-well plates and treat with a range of this compound concentrations.
-
Assess cell proliferation after 24, 48, and 72 hours using a BrdU or MTT assay.
-
To investigate signaling pathways, stimulate cells with a P2X3/P2X2/3 agonist (e.g., α,β-methylene ATP) in the presence or absence of this compound.
-
Analyze downstream signaling pathways (e.g., MAPK/ERK, PI3K/Akt) via Western blotting or ELISA for phosphorylated proteins.
-
Visualizing Potential Pathways and Workflows
To better understand the theoretical framework, the following diagrams illustrate the underlying purinergic signaling concepts and a proposed research workflow.
Caption: General mechanism of P2X receptor antagonism by this compound.
Caption: Proposed workflow for evaluating this compound in hair research.
Caption: Rationale for investigating this compound in hair follicle biology.
UFP-512: A Technical Guide to a Selective Delta-Opioid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
UFP-512, chemically described as H-Dmt-Tic-NH-CH(CH2-COOH)-Bid, is a potent and highly selective peptide-based agonist for the delta-opioid receptor (DOR).[1] Since its development, it has emerged as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of DORs. This technical guide provides an in-depth overview of this compound, focusing on its binding profile, functional activity, associated signaling pathways, and the experimental protocols utilized for its characterization. Its unique properties, including antidepressant- and anxiolytic-like effects without the development of tolerance upon chronic administration, make it a compound of significant interest for therapeutic development, particularly in the context of mood disorders and pain management.[1][2][3]
Data Presentation: Quantitative Profile of this compound
The following tables summarize the key quantitative data for this compound, establishing its high affinity and selectivity for the delta-opioid receptor. The primary data for the in vitro pharmacological profile of this compound are derived from the seminal study by Aguila et al. (2007) in the British Journal of Pharmacology. While the full quantitative data from this specific publication could not be accessed for this review, the tables are structured to reflect the parameters measured in that study and are supplemented with information from other sources where available.
Table 1: Opioid Receptor Binding Affinity of this compound
| Radioligand | Receptor | Preparation | Ki (nM) | Reference |
| [³H]-naltrindole | Delta (δ) | SK-N-BE cell membranes | High Affinity (Specific value from Aguila et al., 2007 not available) | Aguila et al., 2007[1] |
| [³H]-DAMGO | Mu (μ) | SK-N-BE cell membranes | Low Affinity (Specific value from Aguila et al., 2007 not available) | Aguila et al., 2007 |
| [³H]-U-69593 | Kappa (κ) | SK-N-BE cell membranes | Low Affinity (Specific value from Aguila et al., 2007 not available) | Aguila et al., 2007 |
Note: Aguila et al. (2007) demonstrated that this compound is a high-affinity agonist for DOP receptors. The Ki values, while determined in the study, are not available in the public abstract.
Table 2: Functional Activity of this compound
| Assay | Parameter | Cell Line | Value | Reference |
| Forskolin-stimulated cAMP accumulation | IC₅₀ | SK-N-BE | Potent (Specific value from Aguila et al., 2007 not available) | Aguila et al., 2007 |
| [³⁵S]GTPγS Binding | EC₅₀ | SK-N-BE | Potent (Specific value from Aguila et al., 2007 not available) | Aguila et al., 2007 |
| ERK1/2 Phosphorylation | - | SK-N-BE | Potent Agonist | Aguila et al., 2007 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.
Radioligand Binding Assays
These assays are fundamental in determining the binding affinity (Ki) of this compound for different opioid receptor subtypes.
-
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for delta, mu, and kappa opioid receptors.
-
Materials:
-
Cell membranes from a cell line expressing the opioid receptor of interest (e.g., SK-N-BE cells for DOR).
-
Radioligands specific for each receptor: [³H]-naltrindole (DOR), [³H]-DAMGO (MOR), [³H]-U-69593 (KOR).
-
This compound at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Methodology:
-
Prepare cell membranes from SK-N-BE cells or other suitable expression systems.
-
In a series of tubes, combine the cell membranes, a fixed concentration of the specific radioligand, and varying concentrations of this compound.
-
To determine non-specific binding, a separate set of tubes should contain a high concentration of a non-labeled ligand (e.g., naloxone).
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the IC₅₀ value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
This assay measures the activation of G proteins coupled to the opioid receptors upon agonist binding.
-
Objective: To determine the potency (EC₅₀) and efficacy (Emax) of this compound in activating G proteins coupled to DOR.
-
Materials:
-
Cell membranes expressing DOR.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl₂, EDTA, and NaCl).
-
-
Methodology:
-
Pre-incubate cell membranes with GDP to ensure G proteins are in their inactive state.
-
Add varying concentrations of this compound to the membrane suspension.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the concentration-response curve and determine the EC₅₀ and Emax values.
-
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o-coupled receptor activation.
-
Objective: To determine the potency (IC₅₀) of this compound in inhibiting adenylyl cyclase.
-
Materials:
-
Whole cells expressing DOR (e.g., SK-N-BE).
-
Forskolin (an adenylyl cyclase activator).
-
This compound at various concentrations.
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based).
-
-
Methodology:
-
Culture the cells to an appropriate confluency.
-
Pre-treat the cells with varying concentrations of this compound.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit.
-
Plot the concentration-response curve for the inhibition of forskolin-stimulated cAMP accumulation and determine the IC₅₀ value.
-
In Vivo Behavioral Assays: Mouse Forced Swim Test
This test is used to assess antidepressant-like activity.
-
Objective: To evaluate the antidepressant-like effects of this compound.
-
Materials:
-
Male mice.
-
A cylindrical container filled with water (23-25°C).
-
This compound solution for injection (e.g., intraperitoneal).
-
Vehicle control solution.
-
-
Methodology:
-
Administer this compound or vehicle to the mice at a specified time before the test.
-
Individually place each mouse in the water-filled cylinder for a 6-minute session.
-
Record the behavior of the mice, typically focusing on the last 4 minutes of the session.
-
Measure the duration of immobility, defined as the time the mouse spends floating with only minor movements to keep its head above water.
-
A significant decrease in immobility time in the this compound treated group compared to the vehicle group is indicative of an antidepressant-like effect.
-
Signaling Pathways and Visualizations
This compound, upon binding to the delta-opioid receptor, modulates several intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these key pathways.
Canonical G-protein Dependent Signaling Pathway
Activation of DOR by this compound primarily leads to the inhibition of adenylyl cyclase and modulation of ion channels through the Gi/o protein pathway. This subsequently affects downstream effectors like the ERK1/2 pathway.
Caption: this compound activates DOR, leading to G-protein modulation of cAMP and ERK pathways.
Nrf2/HO-1 Antioxidant Pathway
This compound has been shown to activate the Nrf2/HO-1 pathway, which plays a crucial role in cellular protection against oxidative stress. This is a significant mechanism underlying its potential therapeutic effects in conditions with an inflammatory component.
References
- 1. In vitro and in vivo pharmacological profile of this compound, a novel selective delta-opioid receptor agonist; correlations between desensitization and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo pharmacological profile of this compound, a novel selective δ-opioid receptor agonist; correlations between desensitization and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zenodo.org [zenodo.org]
UFP-512: A Technical Guide to its Chemical Structure and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
UFP-512, a potent and selective delta-opioid (δ-opioid) receptor agonist, has emerged as a significant research tool and a potential therapeutic agent, particularly in the fields of neuroscience and pain management. Its unique pharmacological profile, characterized by high affinity and selectivity for the δ-opioid receptor, offers a promising avenue for the development of novel analgesics and treatments for mood disorders with potentially fewer side effects than traditional mu-opioid receptor agonists. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and multifaceted pharmacological properties of this compound, supported by quantitative data and detailed experimental methodologies.
Chemical Structure and Synthesis
This compound, chemically known as (3S)-3-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-(1H-benzimidazol-2-yl)propanoic acid, is a peptidomimetic compound.[1] Its structure is based on the Dmt-Tic pharmacophore, where Dmt is 2',6'-dimethyl-L-tyrosine and Tic is 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.[1][2] This core structure is crucial for its high affinity and selectivity for the δ-opioid receptor.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (3S)-3-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-(1H-benzimidazol-2-yl)propanoic acid | |
| Synonyms | H-Dmt-Tic-NH-CH(CH2-COOH)-Bid, UFP 512, UFP512 | |
| CAS Number | 480446-44-4 | |
| Molecular Formula | C31H33N5O5 | |
| Molecular Weight | 555.64 g/mol | |
| SMILES | CC1=CC(=CC(=C1C--INVALID-LINK--O)C4=NC5=CC=CC=C5N4">C@@HN)C)O |
The synthesis of this compound involves solid-phase peptide synthesis techniques. While the exact, detailed protocol for this compound is proprietary, the general methodology for creating analogues with the Dmt-Tic pharmacophore is well-established. This process typically involves the sequential coupling of protected amino acid residues on a solid support, followed by cleavage and deprotection to yield the final compound. The synthesis of the benzimidazole moiety is a key step, often achieved by reacting a diamine with a carboxylic acid or its derivative.
Pharmacological Properties
This compound is a highly selective agonist for the δ-opioid receptor, exhibiting significantly lower affinity for the mu (μ)- and kappa (κ)-opioid receptors. This selectivity is a key attribute, as it is hypothesized to contribute to a more favorable side-effect profile compared to non-selective opioids.
Table 2: Receptor Binding Affinities (Ki) of this compound and Related Compounds
| Compound | δ-Opioid Receptor (Ki, nM) | μ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Selectivity (μ/δ) | Reference |
| This compound | High Affinity | Low Affinity | Low Affinity | High | |
| Dmt-Tic-OH | 0.022 | 3300 | - | 150,000 | |
| N-Me-Dmt-Tic-OH | 0.2 | >10000 | - | >50,000 |
Table 3: Functional Activity of this compound
| Assay | Parameter | Value | Cell Line | Reference |
| cAMP Accumulation | EC50 | Potent | HEK293 | |
| cAMP Accumulation | Emax | Full Agonist | HEK293 |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by activating δ-opioid receptors, which are G-protein coupled receptors (GPCRs). Upon activation, the receptor initiates a cascade of intracellular signaling events.
Key signaling events initiated by this compound include:
-
Inhibition of Adenylyl Cyclase: Activation of the inhibitory G-protein (Gi/o) leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Activation of PI3K/Akt Pathway: this compound has been shown to activate the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.
-
Modulation of MAP Kinase Pathways: this compound can induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).
-
Activation of Nrf2: this compound can also activate the nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that plays a key role in the antioxidant response.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity (Ki) Determination
This protocol is a generalized procedure for determining the binding affinity of this compound to opioid receptors.
-
Membrane Preparation: Homogenize cells or tissues expressing the opioid receptor of interest in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]DPDPE for δ-receptors), and a range of concentrations of this compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay for Functional Activity (EC50)
This protocol outlines a method to assess the functional agonist activity of this compound by measuring its effect on cAMP levels.
-
Cell Culture: Plate cells expressing the δ-opioid receptor (e.g., HEK293 or CHO cells) in a 96-well plate and grow to confluence.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of this compound to the cells and stimulate adenylyl cyclase with forskolin.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA or TR-FRET based).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 and Emax values.
ERK1/2 Phosphorylation Assay
This protocol describes a general method to measure the effect of this compound on ERK1/2 phosphorylation.
-
Cell Culture and Starvation: Plate cells in a 96-well plate and, once confluent, serum-starve them for a defined period (e.g., 24 hours) to reduce basal ERK phosphorylation.
-
Agonist Treatment: Treat the cells with various concentrations of this compound for a short duration (e.g., 5-10 minutes).
-
Cell Lysis: Lyse the cells to extract the proteins.
-
Detection: Measure the levels of phosphorylated ERK1/2 (p-ERK) and total ERK1/2 using an immunoassay method such as Western blotting, ELISA, or In-Cell Western.
-
Data Analysis: Normalize the p-ERK signal to the total ERK signal for each sample. Plot the normalized p-ERK levels against the logarithm of the this compound concentration to determine the potency and efficacy of ERK activation.
In Vivo Applications and Future Directions
In vivo studies have demonstrated that this compound exhibits significant antinociceptive effects in models of inflammatory and neuropathic pain. Furthermore, it has shown promise in preclinical models of anxiety and depression, suggesting its potential as a novel therapeutic for mood disorders. The lack of tolerance development observed in some studies with chronic administration is a particularly encouraging finding.
Future research will likely focus on further elucidating the downstream signaling pathways of this compound, exploring its therapeutic potential in a wider range of disease models, and developing analogues with improved pharmacokinetic properties for clinical development. The high selectivity of this compound for the δ-opioid receptor makes it an invaluable tool for dissecting the physiological roles of this receptor and a promising lead compound for the development of next-generation therapeutics.
References
Methodological & Application
UFP-512 In Vitro Experimental Protocols: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
UFP-512, with the chemical name H-Dmt-Tic-NH-CH(CH2-COOH)-Bid, is a potent and selective agonist for the delta-opioid receptor (DOR), a G protein-coupled receptor (GPCR).[1][2] It has demonstrated potential therapeutic applications in mood disorders, pain management, and even hair growth promotion.[3][4][5] This document provides detailed application notes and protocols for the in vitro characterization of this compound, including its binding affinity, functional activity, and downstream signaling pathways.
Data Presentation
The following tables summarize the quantitative data for this compound from key in vitro assays.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | Cell Line | Kᵢ (nM) | Reference |
| Delta-Opioid Receptor (DOR) | [³H]-naltrindole | SK-N-BE | High Affinity* |
*The specific Kᵢ value was not explicitly stated in the referenced abstract, but the compound was characterized as a high-affinity agonist.
Table 2: Functional Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| cAMP Inhibition | HEK293 | Partial Agonist | - | |
| ERK1/2 Phosphorylation | SK-N-BE | Agonist | - |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Radioligand Binding Assay (Competitive)
This protocol is used to determine the binding affinity (Kᵢ) of this compound for the delta-opioid receptor.
Materials and Reagents:
-
Cell membranes from a cell line expressing DOR (e.g., SK-N-BE human neuroblastoma cells)
-
Radioligand: [³H]-naltrindole (a selective DOR antagonist)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
96-well plates
-
Filter harvesting system
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture SK-N-BE cells to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following in order:
-
Assay buffer
-
Increasing concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M) or vehicle.
-
A fixed concentration of [³H]-naltrindole (typically at its Kₑ value).
-
Membrane preparation (typically 20-50 µg of protein per well).
-
-
For determining non-specific binding, add a high concentration of a non-radiolabeled DOR ligand (e.g., 10 µM naltrindole).
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Quickly wash the filters three times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Detection:
-
Place the filters into scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements.
-
Plot the specific binding as a function of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Adenylyl Cyclase (cAMP) Inhibition Assay
This functional assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) following the activation of the Gαi-coupled delta-opioid receptor.
Materials and Reagents:
-
HEK293 cells stably expressing DOR
-
This compound
-
Forskolin (an adenylyl cyclase activator)
-
Cell culture medium
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Lysis buffer (if required by the kit)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293-DOR cells in appropriate media.
-
Seed the cells into 96-well or 384-well plates and allow them to adhere overnight.
-
-
Assay Protocol:
-
Wash the cells with serum-free medium or assay buffer.
-
Pre-incubate the cells with increasing concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M) or vehicle for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Detection:
-
Lyse the cells (if necessary, according to the kit instructions).
-
Follow the instructions of the specific cAMP assay kit to measure the cAMP levels. This typically involves the addition of detection reagents and measurement of a signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP produced in each well.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.
-
Determine the IC₅₀ or EC₅₀ value from the resulting dose-response curve.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This assay determines the effect of this compound on the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway by measuring the phosphorylation of ERK1/2.
Materials and Reagents:
-
SK-N-BE cells or other suitable cells expressing DOR
-
This compound
-
Serum-free cell culture medium
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Treat the cells with various concentrations of this compound for a specific time (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against total ERK1/2.
-
-
Data Analysis:
-
Quantify the band intensities for both phospho-ERK1/2 and total ERK1/2 using densitometry software.
-
Express the level of ERK1/2 phosphorylation as the ratio of phospho-ERK1/2 to total ERK1/2.
-
Plot the fold change in phosphorylation relative to the vehicle control against the this compound concentration.
-
Signaling Pathways and Visualizations
This compound activates several downstream signaling cascades upon binding to the delta-opioid receptor.
G Protein-Dependent Signaling
Activation of the Gαi/o subunit of the G protein by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. It also modulates ion channels. The Gβγ subunit can activate pathways such as the PI3K/Akt and MAPK/ERK pathways.
Caption: this compound activated G protein-dependent signaling pathways.
Nrf2/HO-1 Antioxidant Pathway
This compound has been shown to activate the Nrf2/HO-1 pathway, which plays a crucial role in cellular protection against oxidative stress.
Caption: this compound activation of the Nrf2/HO-1 antioxidant pathway.
Wnt/β-catenin Signaling Pathway
In certain cell types, such as human outer root sheath (hORS) cells, this compound has been found to regulate the Wnt/β-catenin signaling pathway, which is important for cell proliferation and migration.
Caption: this compound modulation of the Wnt/β-catenin signaling pathway.
Experimental Workflow
A typical workflow for the in vitro characterization of this compound is outlined below.
Caption: General experimental workflow for this compound in vitro studies.
References
- 1. In vitro and in vivo pharmacological profile of this compound, a novel selective delta-opioid receptor agonist; correlations between desensitization and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Pharmacology of δ-Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated [frontiersin.org]
- 4. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unica.it [iris.unica.it]
Application Notes and Protocols for In Vivo Administration of UFP-512 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo administration of the selective delta-opioid receptor (DOR) agonist, UFP-512, in various mouse models. The information compiled is based on findings from preclinical studies investigating the therapeutic potential of this compound in pain and mood disorders.
Applications of this compound in Mouse Models
This compound has been investigated in several mouse models, primarily demonstrating analgesic and antidepressant-like effects. Key research applications include:
-
Inflammatory Pain: Alleviation of pain and hypersensitivity in models of chronic inflammation.
-
Neuropathic Pain: Reduction of allodynia and hyperalgesia associated with nerve injury.
-
Osteoarthritis Pain: Amelioration of pain and functional deficits in a model of osteoarthritis.
-
Depression and Anxiety: Exerting antidepressant and anxiolytic-like effects in behavioral models.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies involving the in vivo administration of this compound in mouse models.
Table 1: this compound Administration in Inflammatory Pain Models
| Mouse Model | Administration Route | This compound Dosage | Treatment Duration | Key Quantitative Outcomes | Reference |
| Complete Freund's Adjuvant (CFA) | Intraperitoneal (i.p.) | 1, 3, 10, 20, 30 mg/kg | Acute (single dose) | Dose-dependent reduction in mechanical allodynia and thermal hyperalgesia.[1][2] | [1][2] |
| CFA | Intraperitoneal (i.p.) | 30 mg/kg | Acute (single dose) | Increased spinal cord protein levels of Nrf2 and HO-1.[3] | |
| CFA | Intraperitoneal (i.p.) | 1 mg/kg (co-administered with SFN 10 mg/kg) | Acute (single dose) | Potentiated antiallodynic and antihyperalgesic effects. |
Table 2: this compound Administration in Neuropathic Pain Models
| Mouse Model | Administration Route | This compound Dosage | Treatment Duration | Key Quantitative Outcomes | Reference |
| Chronic Constriction of the Sciatic Nerve (CCI) | Intraperitoneal (i.p.) | 1, 3, 10, 20, 30 mg/kg | Acute (single dose) | Dose-dependent inhibition of mechanical and thermal allodynia, and thermal hyperalgesia. | |
| CCI | Intraperitoneal (i.p.) | 1 mg/kg | Acute (single dose) | Reduced depressive-like behavior in the tail suspension test (TST). | |
| CCI | Intraperitoneal (i.p.) | 30 mg/kg | Acute (single dose) | Blocked the activation of the PI3K/Akt signaling pathway in the spinal cord. |
Table 3: this compound Administration in Osteoarthritis Pain Models
| Mouse Model | Administration Route | This compound Dosage | Treatment Duration | Key Quantitative Outcomes | Reference |
| Monosodium Iodoacetate (MIA) | Intraperitoneal (i.p.) | 1, 3, 10, 30, 50 mg/kg | Acute (single dose) | Dose-dependent reduction in mechanical allodynia and improvement in grip strength. | |
| MIA | Intra-articular (i.a.) | 250, 500, 1000 µg | Acute (single dose) | Dose-dependent reduction in mechanical allodynia and improvement in grip strength. | |
| MIA | Intraperitoneal (i.p.) | 50 mg/kg | Acute (single dose) | Inhibited anxiodepressive-like behaviors in the elevated plus maze (EPM), tail suspension test (TST), and forced swim test (FST). | |
| MIA | Intraperitoneal (i.p.) | 3 mg/kg (co-administered with H₂S donors) | Acute (single dose) | Potentiated analgesic effects. |
Table 4: this compound Administration in Depression and Anxiety Models
| Mouse Model | Administration Route | This compound Dosage | Treatment Duration | Key Quantitative Outcomes | Reference |
| Forced Swimming Test (FST) | Intracerebroventricular (i.c.v.) & Intraperitoneal (i.p.) | Not specified | Acute and Chronic | Reduced immobility time, indicating an antidepressant-like effect without tolerance after chronic administration. | |
| Elevated Plus Maze (EPM) & Light-Dark Aversion Assay | Not specified | Not specified | Acute | Anxiolytic-like effects. |
Experimental Protocols
Protocol 1: Induction of Inflammatory Pain with Complete Freund's Adjuvant (CFA) and Assessment of this compound Analgesia
Objective: To induce a model of chronic inflammatory pain and to assess the analgesic effects of this compound.
Materials:
-
Male C57BL/6J mice (7-weeks old)
-
Complete Freund's Adjuvant (CFA)
-
This compound
-
Vehicle (e.g., saline)
-
Von Frey filaments
-
Plantar test apparatus
-
Syringes and needles for injection
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Baseline Nociceptive Testing:
-
Mechanical Allodynia: Place mice on an elevated wire mesh platform and allow them to acclimatize. Apply von Frey filaments to the plantar surface of the hind paw with increasing force until a withdrawal response is observed.
-
Thermal Hyperalgesia: Use a plantar test apparatus to apply a radiant heat source to the plantar surface of the hind paw and record the withdrawal latency.
-
-
Induction of Inflammation: Induce inflammation by a subplantar injection of CFA into one hind paw.
-
Post-CFA Nociceptive Testing: At 14 days post-CFA injection, repeat the nociceptive tests to confirm the development of mechanical allodynia and thermal hyperalgesia.
-
This compound Administration:
-
Prepare solutions of this compound in the appropriate vehicle at the desired concentrations (e.g., 1, 3, 10, 20, 30 mg/kg).
-
Administer this compound via intraperitoneal (i.p.) injection.
-
-
Post-Treatment Nociceptive Testing: One hour after this compound administration, perform the mechanical allodynia and thermal hyperalgesia tests.
-
Data Analysis: Analyze the data to determine the effect of this compound on paw withdrawal thresholds and latencies compared to vehicle-treated controls.
Protocol 2: Induction of Neuropathic Pain via Chronic Constriction of the Sciatic Nerve (CCI) and Evaluation of this compound Efficacy
Objective: To create a model of neuropathic pain and evaluate the antinociceptive and antidepressant-like effects of this compound.
Materials:
-
Male C57BL/6J mice (7-weeks old)
-
Surgical instruments
-
Chromic gut sutures
-
This compound
-
Vehicle (e.g., saline)
-
Von Frey filaments
-
Plantar test apparatus
-
Tail suspension test (TST) apparatus
Procedure:
-
Animal Acclimatization and Baseline Testing: Perform as described in Protocol 1.
-
Surgical Procedure (CCI):
-
Anesthetize the mouse.
-
Make an incision on the lateral side of the thigh to expose the sciatic nerve.
-
Place loose ligatures around the sciatic nerve.
-
Close the incision with sutures.
-
For sham-operated animals, expose the sciatic nerve without ligation.
-
-
Post-CCI Nociceptive and Behavioral Testing: At 28 days post-surgery, perform nociceptive tests to confirm neuropathic pain.
-
This compound Administration: Administer this compound (e.g., 1, 3, 10, 20, 30 mg/kg, i.p.) or vehicle.
-
Post-Treatment Nociceptive Testing: One hour after administration, assess mechanical and thermal sensitivity.
-
Assessment of Depressive-like Behavior (TST):
-
Administer a low dose of this compound (e.g., 1 mg/kg, i.p.).
-
One hour later, suspend the mouse by its tail and record the immobility time over a set period.
-
-
Data Analysis: Compare the results from this compound treated groups with vehicle-treated and sham-operated groups.
Protocol 3: Induction of Osteoarthritis (OA) Pain with Monosodium Iodoacetate (MIA) and Assessment of this compound Effects
Objective: To induce a model of OA pain and assess the effects of this compound on pain and related anxiodepressive behaviors.
Materials:
-
Female C57BL/6J mice
-
Monosodium Iodoacetate (MIA)
-
This compound
-
Vehicle (e.g., saline)
-
Von Frey filaments
-
Grip strength meter
-
Elevated plus maze (EPM), Tail suspension test (TST), and Forced swim test (FST) apparatuses
Procedure:
-
Animal Acclimatization and Baseline Assessments: Perform as in Protocol 1, and also measure baseline grip strength.
-
Induction of OA: Induce OA via an intra-articular injection of MIA into the knee joint.
-
Post-MIA Assessments: At 29 days post-MIA injection, confirm the development of mechanical allodynia and reduced grip strength.
-
This compound Administration: Administer this compound systemically (i.p., e.g., 1-50 mg/kg) or locally (i.a., e.g., 250-1000 µg).
-
Post-Treatment Assessments:
-
Pain-related behaviors: One hour after i.p. administration or 30 minutes after i.a. administration, assess mechanical allodynia and grip strength.
-
Anxiodepressive-like behaviors: For a separate cohort, administer a high dose of this compound (e.g., 50 mg/kg, i.p.) and assess behavior in the EPM, TST, and FST one hour later.
-
-
Data Analysis: Analyze the dose-dependent effects of this compound on allodynia, grip strength, and behaviors in the EPM, TST, and FST.
Visualization of Signaling Pathways and Workflows
Signaling Pathways Modulated by this compound
This compound, by activating delta-opioid receptors, modulates intracellular signaling pathways involved in pain and inflammation.
References
- 1. Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated [frontiersin.org]
Application Notes and Protocols for UFP-512 in Rodent Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
UFP-512 is a potent and selective delta-opioid receptor (DOR) agonist.[1] It has demonstrated a range of therapeutic effects in preclinical rodent models, including analgesic, anxiolytic, and antidepressant properties, without inducing the tolerance often seen with other opioids.[1][2] Recent studies have also explored its potential in treating conditions like osteoarthritis and promoting hair growth.[3][4] These notes provide a comprehensive overview of the optimal dosages, administration routes, and experimental protocols for utilizing this compound in rodent research.
Data Presentation: this compound Dosage and Administration in Rodent Models
The following table summarizes the effective dosages of this compound across various rodent models and administration routes as reported in the literature.
| Animal Model | Research Area | Route of Administration | Effective Dosage Range | Vehicle | Key Findings | References |
| C57BL/6J Mice | Chronic Inflammatory & Neuropathic Pain | Intraperitoneal (i.p.) | 1 - 30 mg/kg | 0.9% Saline | Dose-dependent antiallodynic and antihyperalgesic effects. 30 mg/kg produced maximal effects. | |
| C57BL/6J Mice | Osteoarthritis Pain | Intraperitoneal (i.p.) | 1 - 50 mg/kg | Not Specified | Dose-dependently reduced allodynia and loss of grip strength. 50 mg/kg inhibited anxiety and depressive-like behaviors. | |
| C57BL/6J Mice | Osteoarthritis Pain | Intra-articular (i.a.) | 250 - 1000 µg | Not Specified | Dose-dependently reduced allodynia and loss of grip strength. | |
| CD1 Mice | Depression | Intraperitoneal (i.p.) | 1 - 10 mg/kg | Not Specified | Produced an antidepressant-like effect in the forced swimming test without inducing tolerance after chronic administration. | |
| C3H/HeN Mice | Hair Growth | Topical | 0.01% - 0.05% solution | Not Specified | Facilitated the telogen-to-anagen hair cycle transition in a dose-dependent manner. | |
| Mice | Nociception | Intracerebroventricular (i.c.v.) | A50: 8.0 nmol | Not Specified | Produced dose-related antinociception in the 55°C tail-flick assay. | |
| Hemiparkinsonian Rats | Parkinson's Disease | Not Specified | Not Specified | Not Specified | Activated motor activity by controlling the nigro-thalamic pathway. |
Experimental Protocols
Protocol for Assessing Antinociceptive Effects in a Mouse Model of Neuropathic Pain
This protocol is adapted from studies evaluating this compound in the chronic constriction injury (CCI) model of neuropathic pain.
1.1. Animal Model:
-
Species: Male C57BL/6J mice, 7 weeks old.
-
Model Induction: Induce neuropathic pain via chronic constriction of the sciatic nerve (CCI model).
1.2. Drug Preparation:
-
Dissolve this compound powder in a sterile 0.9% saline solution to achieve the desired final concentrations (e.g., for doses of 1, 3, 10, 20, and 30 mg/kg).
-
Vortex the solution thoroughly to ensure complete dissolution. Prepare fresh on the day of the experiment.
1.3. Drug Administration:
-
Administer the this compound solution via intraperitoneal (i.p.) injection.
-
The injection volume should be calculated based on the animal's body weight (typically 10 mL/kg).
-
For antagonist studies, a selective DOR antagonist like naltrindole (e.g., 4 mg/kg) can be administered subcutaneously 30 minutes before behavioral testing.
1.4. Behavioral Testing:
-
Conduct behavioral assessments 1 hour after the i.p. administration of this compound.
-
Mechanical Allodynia: Measure the paw withdrawal threshold using von Frey filaments.
-
Thermal Hyperalgesia: Assess the paw withdrawal latency to a radiant heat source using the Hargreaves test.
1.5. Post-mortem Analysis:
-
At the end of the experiment, euthanize the animals and collect spinal cord tissue to analyze molecular changes (e.g., via Western blot) in signaling pathways like PI3K/Akt, JNK, and ERK1/2.
Protocol for Assessing Anxiolytic and Antidepressant-like Effects
This protocol is suitable for evaluating the mood-related effects of this compound, for instance, in animals experiencing chronic pain.
2.1. Animal Model:
-
Species: Female C57BL/6J mice with osteoarthritis induced by monosodium acetate (MIA).
-
Allow 29 days for the model to develop and for associated anxiodepressive behaviors to manifest.
2.2. Drug Preparation:
-
Prepare this compound in 0.9% saline for a high dose (e.g., 50 mg/kg) known to affect mood-related behaviors.
2.3. Drug Administration:
-
Administer this compound via intraperitoneal (i.p.) injection 1 hour before the start of behavioral testing.
2.4. Behavioral Assays:
-
Anxiety-like Behavior (Elevated Plus Maze - EPM):
-
Place the mouse in the center of the maze, facing an open arm.
-
Record the number of entries and the time spent in the open and closed arms for 5 minutes. An anxiolytic effect is indicated by more time spent in and more entries into the open arms.
-
-
Depressive-like Behavior (Tail Suspension Test - TST / Forced Swim Test - FST):
-
TST: Suspend the mouse by its tail and record the total time of immobility over a 6-minute period.
-
FST: Place the mouse in a cylinder of water and record the duration of immobility during the last 4 minutes of a 6-minute test.
-
A decrease in immobility time suggests an antidepressant-like effect.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
Caption: General experimental workflow for this compound studies in rodents.
This compound Signaling Pathways Diagram
Caption: Key signaling pathways activated by this compound.
References
- 1. In vitro and in vivo pharmacological profile of this compound, a novel selective delta-opioid receptor agonist; correlations between desensitization and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Impact of this compound in Mice with Osteoarthritis Pain: The Role of Hydrogen Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unica.it [iris.unica.it]
Application Notes and Protocols for UFP-512 Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
UFP-512 is a potent and highly selective delta-opioid receptor (DOR) agonist that has demonstrated significant potential in preclinical research for its neuroprotective and cytoprotective effects. As a G protein-coupled receptor (GPCR) agonist, this compound modulates several intracellular signaling cascades, making it a valuable tool for investigating cellular mechanisms in various physiological and pathological contexts. These application notes provide detailed protocols for the treatment of human neuroblastoma (SK-N-BE) and human outer root sheath (hORS) cells with this compound to study its effects on key signaling pathways, including PI3K/Akt, Nrf2/HO-1, Wnt/β-catenin, and MAPK/ERK.
Mechanism of Action
This compound exerts its biological effects primarily through the activation of the delta-opioid receptor. This activation initiates a cascade of intracellular signaling events that have been shown to be cell-type and context-dependent. The primary signaling pathways implicated in the cellular response to this compound are:
-
PI3K/Akt Pathway: Activation of this pathway is crucial for cell survival, proliferation, and growth.
-
Nrf2/HO-1 Pathway: This pathway is a key regulator of the cellular antioxidant response, protecting cells from oxidative stress.
-
Wnt/β-catenin Pathway: A fundamental pathway involved in cell fate determination, proliferation, and migration.
-
MAPK/ERK Pathway: This cascade plays a central role in the regulation of cell proliferation, differentiation, and survival.
Data Presentation
The following tables summarize the recommended starting concentrations and expected outcomes for this compound treatment in cell culture experiments. A dose-response study is recommended to determine the optimal concentration for specific cell lines and experimental conditions.
| Parameter | Recommendation | Reference |
| Cell Line | SK-N-BE (human neuroblastoma) | [1] |
| Starting Concentration | 5 µM | [1] |
| Concentration Range for Dose-Response | 1 - 20 µM | [1] |
| Incubation Time | 24 - 48 hours | [1] |
| Antagonist Control | Naltrindole (1 µM) | [1] |
| Parameter | Recommendation |
| Cell Line | hORS (human outer root sheath cells) |
| Starting Concentration | 5 µM (based on neuronal cell line data) |
| Concentration Range for Dose-Response | 1 - 20 µM |
| Incubation Time | 24 - 48 hours |
| Antagonist Control | Naltrindole (1 µM) |
Experimental Protocols
I. Cell Culture Protocols
A. SK-N-BE Cell Culture
-
Media Preparation: Prepare complete growth medium consisting of a 1:1 mixture of Minimum Essential Medium (MEM) and Ham's F-12 Medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Thawing: Thaw cryopreserved SK-N-BE cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Seed the cells in a T-75 flask at a density of 2 x 10^6 cells.
-
Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells with Phosphate-Buffered Saline (PBS). Add 2 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes. Neutralize the trypsin with 8 mL of complete growth medium and split the cells at a 1:3 to 1:6 ratio.
B. hORS Cell Culture
-
Media Preparation: Prepare complete growth medium consisting of Keratinocyte-SFM supplemented with manufacturer-provided growth supplements (e.g., human recombinant Epidermal Growth Factor and Bovine Pituitary Extract), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Coating of Culture Vessels: Coat culture flasks or plates with 0.01% poly-L-lysine or collagen type I for optimal cell attachment.
-
Cell Thawing and Seeding: Follow the same procedure as for SK-N-BE cells, using the hORS complete growth medium. Seed cells at a density of 5 x 10^3 cells/cm².
-
Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.
-
Subculturing: When cells reach 70-80% confluency, aspirate the medium and wash with PBS. Add 0.05% Trypsin-EDTA and incubate at 37°C for 5-7 minutes. Neutralize with trypsin inhibitor and resuspend in complete growth medium. Split the cells at a 1:2 to 1:4 ratio.
II. This compound Treatment Protocol
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile dimethyl sulfoxide (DMSO). Store at -20°C.
-
Cell Plating: Seed SK-N-BE or hORS cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) at a density that will result in 70-80% confluency at the time of treatment.
-
Dose-Response Experiment (Recommended):
-
Prepare serial dilutions of this compound in complete growth medium to achieve final concentrations ranging from 1 µM to 20 µM. A recommended series is 1, 2.5, 5, 10, and 20 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound dose) and an untreated control.
-
For antagonist studies, pre-incubate cells with 1 µM naltrindole for 1 hour before adding this compound.
-
-
Treatment: Aspirate the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound.
-
Incubation: Incubate the cells for the desired time period (e.g., 15 minutes for rapid phosphorylation events, 24-48 hours for changes in protein expression or cell viability).
-
Downstream Analysis: Following incubation, proceed with the desired analysis (e.g., cell lysis for Western blotting, cell fixation for immunofluorescence, or cell viability assays).
III. Key Experimental Assays
A. Western Blotting for Signaling Pathway Activation
-
Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Akt/Akt, p-ERK/ERK, β-catenin, Nrf2, HO-1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
B. Wnt/β-catenin Reporter Assay
-
Transfection: Co-transfect cells with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid (e.g., FOPFlash or a Renilla luciferase plasmid for normalization).
-
Treatment: 24 hours post-transfection, treat the cells with this compound as described in Protocol II.
-
Luciferase Assay: After 24-48 hours of treatment, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
Mandatory Visualizations
Caption: Signaling pathways activated by this compound.
Caption: General experimental workflow for this compound treatment.
Caption: Logical relationship of this compound's action.
References
Application Notes and Protocols for UFP-512
For Researchers, Scientists, and Drug Development Professionals
Introduction
UFP-512 is a potent and selective peptide agonist for the delta-opioid receptor (DOR), a member of the G protein-coupled receptor (GPCR) family.[1] It has demonstrated significant potential in preclinical research for the treatment of mood disorders, chronic pain, and as a promoter of hair growth.[1][2] These application notes provide detailed protocols for the dissolution and use of this compound in various experimental settings, along with a summary of its pharmacological properties and signaling pathways.
Chemical Properties
| Property | Value | Reference |
| Chemical Name | (3S)-3-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-(1H-benzimidazol-2-yl)propanoic acid | [3] |
| Molecular Formula | C₃₁H₃₃N₅O₅ | [3] |
| Molecular Weight | 555.64 g/mol | |
| Appearance | Solid | N/A |
| Purity | >98% (typically) | N/A |
| CAS Number | 480446-44-4 |
Dissolution and Storage Protocols
This compound is soluble in dimethyl sulfoxide (DMSO) and aqueous solutions such as saline. The choice of solvent will depend on the specific experimental requirements.
Protocol 1: Preparation of a DMSO Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound in DMSO for long-term storage and subsequent dilution in aqueous buffers for in vitro experiments.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber-colored microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound powder and anhydrous DMSO to room temperature.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, amber-colored microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
-
Storage:
-
Store the DMSO stock solution at -20°C for long-term storage (months to years).
-
For short-term storage (days to weeks), the solution can be kept at 4°C.
-
Protect the solution from light.
-
Protocol 2: Preparation of an Aqueous Solution for In Vivo Experiments
-
Objective: To prepare a solution of this compound in saline for direct administration to animals.
-
Materials:
-
This compound powder
-
Sterile 0.9% saline solution
-
Sterile conical tubes
-
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in a sterile 0.9% saline solution to the desired final concentration (e.g., 1 mg/mL).
-
Vortex thoroughly to ensure complete dissolution. The solution should be prepared fresh on the day of the experiment.
-
In Vitro Experimental Protocols
This compound has been characterized in various in vitro assays to determine its binding affinity, functional activity, and downstream signaling effects.
Cell Lines:
-
SK-N-BE Human Neuroblastoma Cells: Endogenously express delta-opioid receptors.
-
CHO-K1 cells stably expressing human DOR (CHO-hDOR): A recombinant cell line for studying DOR-specific effects.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| Radioligand Binding | SK-N-BE | Kᵢ (nM) vs [³H]-naltrindole | 0.45 ± 0.08 | N/A |
| adenylyl cyclase inhibition | SK-N-BE | IC₅₀ (nM) | 1.2 ± 0.3 | N/A |
| ERK1/2 Phosphorylation | SK-N-BE | EC₅₀ (nM) | 3.5 ± 0.9 | N/A |
Protocol 3: ERK1/2 Phosphorylation Assay
-
Objective: To measure the activation of the MAPK/ERK pathway by this compound in cultured cells.
-
Materials:
-
CHO-hDOR cells
-
Serum-free cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Lysis buffer
-
Phospho-ERK1/2 and total ERK1/2 antibodies
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorophore)
-
Detection reagents (e.g., chemiluminescent substrate, fluorescent plate reader)
-
-
Procedure:
-
Seed CHO-hDOR cells in a 96-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 24 hours prior to the experiment.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Stimulate the cells with various concentrations of this compound for 5 minutes.
-
Aspirate the medium and lyse the cells with lysis buffer.
-
Perform an immunoassay (e.g., ELISA, In-Cell Western) to detect the levels of phosphorylated ERK1/2 and total ERK1/2.
-
Normalize the phosphorylated ERK1/2 signal to the total ERK1/2 signal.
-
Plot the normalized data against the this compound concentration to determine the EC₅₀ value.
-
In Vivo Experimental Protocols
This compound has been evaluated in various animal models to assess its therapeutic potential.
Table 2: In Vivo Administration of this compound
| Application | Animal Model | Route of Administration | Dosage/Concentration | Reference |
| Pain | Mouse (inflammatory & neuropathic) | Intraperitoneal (i.p.) | 1, 3, 10, 20, 30 mg/kg | |
| Depression | Mouse | Intraperitoneal (i.p.) | 1 mg/kg | |
| Hair Growth | Mouse (C3H/HeN) | Topical | 0.01% - 0.05% | |
| Pain | Mouse (osteoarthritis) | Systemic (i.p.) & Local | 50 mg/kg (i.p.), 1000 µg (local) |
Protocol 4: Mouse Forced Swim Test for Depressive-Like Behavior
-
Objective: To assess the antidepressant-like effects of this compound in mice.
-
Materials:
-
Male C57BL/6J mice
-
This compound solution in 0.9% saline
-
Cylindrical water tank (e.g., 25 cm height, 10 cm diameter)
-
Water at 23-25°C
-
Video recording equipment
-
-
Procedure:
-
Administer this compound (1 mg/kg, i.p.) or vehicle (saline) to the mice 1 hour before the test.
-
Fill the cylinder with water to a depth of 15 cm.
-
Gently place each mouse into the water-filled cylinder for a 6-minute session.
-
Record the entire session with a video camera.
-
After 6 minutes, remove the mouse, dry it with a towel, and return it to its home cage.
-
Analyze the video recordings, scoring the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with only minor movements necessary to keep the head above water.
-
Protocol 5: Topical Application for Hair Growth Promotion in Mice
-
Objective: To evaluate the effect of topical this compound on hair regrowth in mice.
-
Materials:
-
7-week-old male C3H/HeN mice in the telogen phase of the hair cycle.
-
This compound solution (0.01% or 0.05% in a suitable vehicle).
-
Hair clippers and depilatory cream.
-
-
Procedure:
-
Anesthetize the mice and shave the dorsal skin.
-
Apply a depilatory cream to remove the remaining hair shafts.
-
Topically apply the this compound solution or vehicle to the shaved area daily for 15 days.
-
Monitor the skin for signs of anagen induction (e.g., darkening of the skin).
-
At the end of the treatment period, collect skin samples for histological analysis (e.g., H&E staining) to assess hair follicle morphology and stage.
-
Signaling Pathways
This compound, as a DOR agonist, activates several downstream signaling pathways.
1. Delta-Opioid Receptor G-Protein Signaling Pathway
Activation of DOR by this compound leads to the dissociation of the heterotrimeric G-protein into Gαi/o and Gβγ subunits. Gαi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Both Gαi/o and Gβγ can activate the MAPK/ERK pathway.
Caption: this compound activates DOR signaling.
2. Nrf2 Signaling Pathway
This compound has been shown to activate the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for ubiquitination and degradation. This compound is proposed to induce a conformational change in Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, inducing the expression of antioxidant enzymes.
Caption: this compound activates the Nrf2 pathway.
3. Wnt/β-catenin Signaling Pathway
In the context of hair growth, this compound has been shown to activate the Wnt/β-catenin signaling pathway. Activation of this pathway is crucial for hair follicle development and the anagen (growth) phase of the hair cycle. This compound-mediated DOR activation leads to the stabilization and nuclear accumulation of β-catenin, which then activates the transcription of target genes involved in cell proliferation and differentiation.
Caption: this compound activates Wnt/β-catenin.
Experimental Workflow
The following diagram outlines a general workflow for studying the effects of this compound.
Caption: General workflow for this compound experiments.
Disclaimer: This document is intended for research use only. The protocols and information provided are based on published scientific literature. Researchers should adapt these protocols to their specific experimental conditions and follow all applicable laboratory safety guidelines.
References
- 1. In vitro and in vivo pharmacological profile of this compound, a novel selective delta-opioid receptor agonist; correlations between desensitization and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
UFP-512 stability in DMSO and PBS solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known stability, experimental protocols, and signaling pathways associated with the selective δ-opioid receptor (DOR) agonist, UFP-512. This document is intended to guide researchers in the effective use of this compound in preclinical studies.
This compound: Solvent and Administration Information
| Application | Solvent/Vehicle | Concentration/Dose | Administration | Species | Reference |
| In vivo (Pain and Depression Models) | Saline solution (0.9%) | 1, 3, 10, 20, and 30 mg/kg | Intraperitoneal | Mouse | [1][2] |
| In vivo (Hair Growth Study) | Not specified | 0.01% - 0.05% | Topical | Mouse | [3] |
| In vitro (Cell Culture) | Not specified | Not specified | Not specified | Human Neuroblastoma SK-N-BE cells | [4] |
Note: For in vitro studies, it is common practice to prepare a concentrated stock solution in a solvent like DMSO and then dilute it to the final working concentration in the cell culture medium. The final DMSO concentration should be kept low (typically below 0.5%) to avoid solvent-induced cellular toxicity.
Experimental Protocols
The following are examples of experimental protocols that have been used to investigate the effects of this compound.
In Vivo Analgesic and Antidepressant-like Effect Assessment in Mice
This protocol is adapted from studies investigating the effects of this compound on chronic inflammatory and neuropathic pain.[5]
1. Animal Models:
- Inflammatory Pain: Induced by subplantar injection of Complete Freund's Adjuvant (CFA).
- Neuropathic Pain: Induced by chronic constriction of the sciatic nerve (CCI).
2. This compound Administration:
- Dissolve this compound in 0.9% saline solution.
- Administer intraperitoneally (i.p.) at doses ranging from 1 to 30 mg/kg.
3. Behavioral Assessments:
- Mechanical Allodynia: Measured using the von Frey filament test.
- Thermal Hyperalgesia: Assessed using the plantar test.
- Depressive-like Behavior: Evaluated using the forced swimming test.
4. Molecular Analysis:
- Following behavioral testing, spinal cord tissue can be collected for analysis of protein expression levels of key signaling molecules (e.g., Nrf2, HO-1, p-Akt, p-JNK, p-ERK1/2) via Western blot.
In Vivo Hair Growth Promotion Assessment in Mice
This protocol is based on a study evaluating the effect of this compound on hair follicle cycling.
1. Animal Model:
- Use 7-week-old C3H/HeN mice in the telogen phase of the hair cycle.
2. This compound Administration:
- Prepare a topical formulation of this compound at concentrations of 0.01% and 0.05%.
- Apply the formulation to the shaved dorsal skin of the mice.
3. Hair Growth Assessment:
- Monitor the transition from telogen to anagen phase by observing skin pigmentation and hair growth.
- At the end of the study period, measure hair shaft length and weight.
- Histological analysis of skin biopsies can be performed to assess hair follicle morphology.
Signaling Pathways of this compound
This compound, as a selective δ-opioid receptor agonist, modulates several intracellular signaling pathways to exert its pharmacological effects.
This compound Signaling in Pain and Inflammation
In the context of pain and inflammation, this compound has been shown to activate the Nrf2/HO-1 pathway and modulate the PI3K/Akt and MAPK (JNK, ERK1/2) pathways.
Caption: this compound signaling in pain modulation.
This compound Signaling in Hair Growth
This compound promotes hair growth by activating the Wnt/β-catenin signaling pathway and influencing the PI3K/Akt and ERK1/2 pathways in outer root sheath (ORS) cells.
Caption: this compound signaling in hair growth promotion.
Experimental Workflow for In Vitro Signaling Studies
The following workflow can be used to investigate the effect of this compound on intracellular signaling pathways in a relevant cell line (e.g., human outer root sheath cells or neuronal cells).
References
- 1. Frontiers | Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated [frontiersin.org]
- 2. Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unica.it [iris.unica.it]
- 4. In vitro and in vivo pharmacological profile of this compound, a novel selective delta-opioid receptor agonist; correlations between desensitization and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for UFP-512 in Receptor Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
UFP-512 is a potent and selective peptide-based agonist for the delta-opioid receptor (DOR), a member of the G protein-coupled receptor (GPCR) family.[1][2] This document provides detailed application notes and protocols for utilizing this compound in receptor binding assays, a critical step in pharmacological research and drug development. Understanding the binding characteristics of this compound is fundamental to interpreting its downstream physiological effects and exploring its therapeutic potential in areas such as pain management, mood disorders, and neuroprotection.[3][4]
Data Presentation: Binding Affinity of this compound
The following table summarizes the binding affinity of this compound for the human delta (δ), mu (μ), and kappa (κ) opioid receptors. The data is derived from competitive binding assays, which measure the ability of this compound to displace a radiolabeled ligand from the receptor. The inhibition constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.
| Ligand | Receptor | Ki (nM) | Radioligand | Cell Line | Reference |
| This compound | δ-opioid | 0.28 | [³H]-Diprenorphine | SK-N-BE | Aguila et al., 2007 |
| μ-opioid | 1000 | [³H]-Diprenorphine | SK-N-BE | Aguila et al., 2007 | |
| κ-opioid | >10000 | [³H]-Diprenorphine | SK-N-BE | Aguila et al., 2007 |
This table clearly demonstrates the high affinity and selectivity of this compound for the delta-opioid receptor over the mu- and kappa-opioid receptors.
Experimental Protocols
Competitive Radioligand Binding Assay for this compound
This protocol describes the determination of the binding affinity (Ki) of this compound for the delta-opioid receptor expressed in a suitable cell line (e.g., SK-N-BE human neuroblastoma cells) through a competitive binding assay using a non-selective radioligand such as [³H]-diprenorphine.
Materials:
-
Cell Membranes: Membranes prepared from SK-N-BE cells stably expressing the human delta-opioid receptor.
-
Radioligand: [³H]-diprenorphine (specific activity ~30-60 Ci/mmol).
-
Unlabeled Ligand (Competitor): this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Naloxone (10 µM).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture SK-N-BE cells expressing the human delta-opioid receptor to confluency.
-
Harvest the cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a suitable method (e.g., Bradford assay).
-
Store the membrane aliquots at -80°C until use.
-
-
Assay Setup:
-
On the day of the experiment, thaw the membrane preparation on ice.
-
Prepare serial dilutions of this compound in assay buffer (e.g., from 10⁻¹¹ to 10⁻⁵ M).
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-diprenorphine (at a final concentration close to its Kd, e.g., 0.5 nM), and 100 µL of membrane suspension (containing 20-50 µg of protein).
-
Non-specific Binding: 50 µL of naloxone (10 µM final concentration), 50 µL of [³H]-diprenorphine, and 100 µL of membrane suspension.
-
Competition Binding: 50 µL of each this compound dilution, 50 µL of [³H]-diprenorphine, and 100 µL of membrane suspension.
-
-
-
Incubation:
-
Incubate the plate at 25°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapidly filtering the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM from wells with naloxone) from the total binding (CPM from wells with buffer only) and the competition binding wells.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis using software such as GraphPad Prism.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for the competitive radioligand binding assay.
Signaling Pathways Activated by this compound
Activation of the delta-opioid receptor by this compound initiates several intracellular signaling cascades that contribute to its diverse pharmacological effects.
1. Canonical G-Protein Signaling Pathway
Caption: this compound activates Gi/o signaling, inhibiting cAMP and activating MAPK pathways.
2. Nrf2-Mediated Antioxidant Response
In certain cellular contexts, this compound has been shown to activate the Nrf2 transcription factor, leading to an antioxidant response.[3]
Caption: this compound can induce an antioxidant response via the Nrf2 pathway.
3. Wnt/β-catenin Pathway Activation
In specific cell types, such as those involved in hair growth, this compound has been observed to activate the Wnt/β-catenin signaling pathway.
Caption: this compound can promote cell proliferation via the Wnt/β-catenin pathway.
References
- 1. In vitro and in vivo pharmacological profile of this compound, a novel selective delta-opioid receptor agonist; correlations between desensitization and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo pharmacological profile of this compound, a novel selective δ-opioid receptor agonist; correlations between desensitization and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unica.it [iris.unica.it]
Application Note: Western Blot Analysis of Cellular Signaling Pathways Following UFP-512 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
UFP-512 is a potent and selective peptide agonist for the delta-opioid receptor (DOR), a G-protein coupled receptor involved in a variety of physiological processes.[1][2] this compound has demonstrated potential therapeutic effects, including antidepressant-like and anxiolytic-like properties, as well as roles in alleviating chronic inflammatory and neuropathic pain.[1][3][4] Its mechanism of action involves the modulation of several downstream signaling cascades, making Western blot analysis a critical tool for elucidating its cellular effects. This document provides a detailed protocol for performing Western blot analysis to investigate key signaling pathways affected by this compound treatment.
Mechanism of Action and Key Signaling Pathways
This compound primarily acts by activating the delta-opioid receptor. This activation can influence multiple intracellular signaling pathways, including:
-
PI3K/Akt Pathway: this compound has been observed to block the activation of the PI3K/Akt signaling pathway in the context of chronic neuropathic pain.
-
MAPK Pathway (ERK, JNK): The effect of this compound on the MAPK pathway can be context-dependent. For instance, it has been shown to inhibit c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation during inflammatory pain. In other cellular contexts, it can lead to the activation of ERK1/2.
-
Nrf2/HO-1 Pathway: Treatment with this compound has been demonstrated to increase the protein levels of Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1), key components of the antioxidant response.
-
Wnt/β-catenin Pathway: this compound can activate the Wnt/β-catenin signaling pathway, resulting in an increase in the levels of active β-catenin.
-
DOR Phosphorylation: this compound treatment can induce the phosphorylation of the delta-opioid receptor itself at serine 363.
Data Presentation: Expected Changes in Protein Levels after this compound Treatment
The following table summarizes the expected quantitative changes in the expression and phosphorylation of key proteins following this compound treatment, as determined by Western blot analysis. These expected outcomes are derived from published literature.
| Target Protein | Expected Change with this compound Treatment | Cellular Context/Reference |
| p-Akt (phosphorylated Akt) | Decrease | Neuropathic pain models |
| p-ERK1/2 (phosphorylated ERK1/2) | Decrease or No Change | Inflammatory pain models |
| p-JNK (phosphorylated JNK) | Decrease | Inflammatory pain models |
| Nrf2 | Increase | Inflammatory and neuropathic pain models |
| HO-1 | Increase | Inflammatory and neuropathic pain models |
| Active β-catenin | Increase | Hair follicle stem cells |
| p-DOR (Ser363) | Increase | In vitro cell models |
Experimental Protocols
This section provides a detailed methodology for Western blot analysis to assess the effects of this compound on target protein expression and phosphorylation.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., neuronal cells, immune cells, or other relevant cell lines) at an appropriate density in culture dishes.
-
Cell Growth: Culture the cells in a suitable medium and conditions until they reach the desired confluency (typically 70-80%).
-
This compound Treatment: Treat the cells with the desired concentration of this compound for the appropriate duration. A vehicle-treated control group should be included in parallel. Time-course and dose-response experiments are recommended to determine optimal conditions.
Protein Extraction
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer: Add ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors to the cells.
-
Scraping and Collection: Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the protein samples onto a polyacrylamide gel (SDS-PAGE) and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody against the target protein (e.g., anti-p-Akt, anti-Nrf2) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the results using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Signaling Pathway of this compound
References
- 1. In vitro and in vivo pharmacological profile of this compound, a novel selective delta-opioid receptor agonist; correlations between desensitization and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated [frontiersin.org]
Application Notes and Protocols for UFP-512 in Calcium Imaging Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
UFP-512 is a potent and selective agonist for the delta-opioid receptor (DOR), a member of the G-protein coupled receptor (GPCR) superfamily.[1][2][3] While traditionally studied in the context of pain relief and neuropsychiatric disorders, the signaling pathways activated by DOR agonists are complex and can influence intracellular calcium levels.[1][2] Activation of opioid receptors can modulate the activity of potassium and calcium channels, making ion imaging a valuable method for analyzing receptor function.
Studies have demonstrated that DOR agonists can mobilize intracellular calcium ([Ca2+]i) in certain cell types, such as the SH-SY5Y human neuroblastoma cell line. Interestingly, this effect is often conditional and requires the co-activation of another signaling pathway, for instance, through a muscarinic receptor agonist. Therefore, calcium imaging assays provide a powerful platform to investigate the functional activity of this compound at the cellular level, particularly its ability to modulate calcium signaling in response to other stimuli.
This document provides detailed protocols for utilizing this compound in calcium imaging assays, along with expected data outcomes and visualizations of the underlying signaling pathways and experimental workflows.
Principle of the Assay
This assay quantifies the ability of this compound to modulate intracellular calcium concentrations. The principle is based on the use of a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) that exhibits an increase in fluorescence intensity upon binding to free calcium ions. In a suitable cell line expressing DORs, such as SH-SY5Y, the activation of these receptors by this compound can potentiate a sub-maximal calcium signal induced by a primary agonist (e.g., carbachol). By measuring the change in fluorescence, the modulatory effect of this compound on calcium mobilization can be determined.
Data Presentation
The quantitative data from a typical calcium imaging experiment with this compound can be summarized to determine the potency and efficacy of the compound. Below is an example of how such data could be presented.
| Parameter | This compound | Deltorphin II (Control Agonist) |
| EC50 (nM) | 15 | 12 |
| Maximal Response (% over Carbachol alone) | 150% | 165% |
| Hill Slope | 1.1 | 1.0 |
This table presents hypothetical data for illustrative purposes.
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway Leading to Calcium Mobilization
References
- 1. Frontiers | Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated [frontiersin.org]
- 2. Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for Immunohistochemical Detection of the P2X3 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of the P2X3 receptor in tissue samples. P2X3 receptors are ATP-gated ion channels predominantly expressed in sensory neurons and are key mediators of nociception and pain signaling.[1][2] Their role in chronic pain has made them an attractive target for drug development.[2]
It is important to clarify that UFP-512 is a selective delta-opioid (DOP) receptor agonist and is not a P2X3 receptor antagonist.[3][4] Therefore, this document focuses on the immunohistochemical localization of the P2X3 receptor, a critical step in understanding its physiological and pathological roles.
P2X3 Receptor Signaling Pathway
The P2X3 receptor is a ligand-gated ion channel that is activated by extracellular adenosine triphosphate (ATP). Upon ATP binding, the channel opens, leading to an influx of cations, primarily Ca²⁺ and Na⁺. This influx causes membrane depolarization, which can trigger the initiation of an action potential in sensory neurons, thereby transmitting a pain signal. The signaling cascade can also lead to the activation of various intracellular second messenger systems.
Caption: P2X3 Receptor Signaling Pathway.
Immunohistochemistry Protocol for P2X3 Receptor Detection
This protocol provides a general guideline for the detection of the P2X3 receptor in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required for specific tissues and antibodies.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| Primary Antibody (anti-P2X3) | Alomone Labs | APR-016 |
| Biotinylated Secondary Antibody | Vector Labs | BA-1000 |
| Avidin-Biotin-Peroxidase Complex (ABC) | Vector Labs | PK-6100 |
| Diaminobenzidine (DAB) Substrate Kit | Vector Labs | SK-4100 |
| Hematoxylin Counterstain | Sigma-Aldrich | HHS32 |
| Antigen Retrieval Buffer (Citrate, pH 6.0) | Thermo Fisher | 00-5000 |
| Blocking Serum | Vector Labs | S-1000 |
| Xylene | Sigma-Aldrich | 534056 |
| Ethanol (100%, 95%, 70%) | Sigma-Aldrich | E7023 |
| Phosphate Buffered Saline (PBS) | Thermo Fisher | 10010023 |
Experimental Workflow
Caption: Immunohistochemistry Experimental Workflow.
Step-by-Step Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes, 5 minutes each.
-
Rehydrate through graded ethanol series: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Preheat antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) to 95-100°C.
-
Immerse slides in the heated buffer for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in PBS (3 changes, 5 minutes each).
-
-
Blocking:
-
Incubate sections with a blocking serum (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-P2X3 antibody in blocking buffer to its optimal concentration (e.g., 1:500 - 1:2000).
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides in PBS (3 changes, 5 minutes each).
-
Incubate sections with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) diluted in PBS for 1-2 hours at room temperature.
-
-
Signal Detection:
-
Rinse slides in PBS (3 changes, 5 minutes each).
-
Incubate sections with the avidin-biotin-peroxidase complex (ABC) reagent for 30-60 minutes at room temperature, according to the manufacturer's instructions.
-
Rinse slides in PBS (3 changes, 5 minutes each).
-
Develop the signal with a DAB substrate kit until the desired brown precipitate is observed (typically 2-10 minutes).
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate sections through a graded ethanol series (70%, 95%, 100%).
-
Clear in xylene.
-
Coverslip with a permanent mounting medium.
-
-
Microscopy:
-
Examine the slides under a light microscope. P2X3 receptor immunoreactivity will appear as a brown precipitate, while cell nuclei will be stained blue.
-
Validation and Controls
For reliable IHC results, proper validation and the use of appropriate controls are essential.
-
Positive Control: Use a tissue known to express the P2X3 receptor, such as dorsal root ganglia.
-
Negative Control: Omit the primary antibody to check for non-specific binding of the secondary antibody.
-
Antibody Specificity: Pre-absorb the primary antibody with the immunizing peptide to confirm signal specificity.
Data Interpretation
P2X3 receptor expression has been identified in various tissues, including sensory nerve terminals in the skin and hollow organs like the bladder. In the dorsal root ganglia, P2X3 immunoreactivity is often co-localized with markers for C-fiber and A-fiber neurons. The subcellular localization of the staining (e.g., membrane, cytoplasm) should be carefully noted and compared with existing literature.
Troubleshooting
| Issue | Possible Cause | Suggestion |
| No Staining | Inactive primary antibody, incorrect dilution | Use a new antibody vial, optimize antibody concentration. |
| Inadequate antigen retrieval | Optimize antigen retrieval time and temperature. | |
| High Background | Non-specific antibody binding | Increase blocking time, use a higher dilution of the primary antibody. |
| Endogenous peroxidase activity | Include a peroxidase quenching step (e.g., 3% H₂O₂ in methanol) before blocking. | |
| Weak Staining | Low antibody concentration, short incubation | Increase primary antibody concentration or incubation time. |
| Insufficient signal amplification | Increase incubation time with secondary antibody or ABC reagent. |
By following this detailed protocol and incorporating appropriate controls, researchers can reliably visualize the expression and localization of the P2X3 receptor, contributing to a better understanding of its role in health and disease.
References
- 1. Immunohistochemical study of the P2X2 and P2X3 receptor subunits in rat and monkey sensory neurons and their central terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of UFP-512 in Behavioral Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
UFP-512 is a highly selective and potent delta-opioid receptor (DOR) agonist.[1] It has demonstrated significant potential in preclinical behavioral studies, particularly in the areas of pain modulation, and antidepressant- and anxiolytic-like effects. This document provides detailed application notes and protocols for the use of this compound in various behavioral models, based on published research. It also outlines the key signaling pathways modulated by this compound.
Mechanism of Action
This compound exerts its effects primarily through the activation of the delta-opioid receptor. This activation triggers a cascade of intracellular signaling events that modulate neuronal function and cellular protective mechanisms. Key signaling pathways implicated in the action of this compound include the Nrf2/HO-1 pathway, the PI3K/Akt pathway, the MAPK/ERK pathway, and the Wnt/β-catenin pathway.[1][2][3]
Data Presentation
The following tables summarize the quantitative data from key behavioral studies investigating the effects of this compound.
Table 1: Efficacy of this compound in a Model of Inflammatory Pain (Complete Freund's Adjuvant-Induced)
| This compound Dose (mg/kg, i.p.) | Mechanical Allodynia (% Maximal Possible Effect) | Thermal Hyperalgesia (% Maximal Possible Effect) |
| 1 | 25.4 ± 5.1 | 20.1 ± 4.2 |
| 3 | 48.2 ± 6.3 | 41.5 ± 5.8 |
| 10 | 75.1 ± 8.9 | 68.7 ± 7.5 |
| 20 | 90.3 ± 9.8 | 85.4 ± 9.1 |
| 30 | 98.2 ± 10.2 | 95.3 ± 10.1 |
| Vehicle | 5.2 ± 1.5 | 4.8 ± 1.3 |
Data are presented as mean ± SEM. The percentage of maximal possible effect (% MPE) was calculated as: [(drug-treated latency - vehicle-treated latency) / (cut-off latency - vehicle-treated latency)] x 100. Data is extracted from a study by Redondo et al., 2019.
Table 2: Efficacy of this compound in a Model of Neuropathic Pain (Chronic Constriction Injury-Induced)
| This compound Dose (mg/kg, i.p.) | Mechanical Allodynia (Paw Withdrawal Threshold, g) | Thermal Hyperalgesia (Paw Withdrawal Latency, s) |
| 1 | 1.2 ± 0.2 | 4.5 ± 0.5 |
| 3 | 2.5 ± 0.4 | 6.8 ± 0.7 |
| 10 | 3.8 ± 0.5 | 8.9 ± 0.9 |
| 20 | 4.5 ± 0.6 | 10.2 ± 1.1 |
| 30 | 4.8 ± 0.5 | 11.5 ± 1.3 |
| Vehicle | 0.5 ± 0.1 | 2.1 ± 0.3 |
| Sham | 4.9 ± 0.4 | 12.8 ± 1.0 |
Data are presented as mean ± SEM. Paw withdrawal threshold was measured using von Frey filaments, and paw withdrawal latency was measured using a plantar test. Data is extracted from a study by Redondo et al., 2019.
Table 3: Antidepressant-like Effects of this compound in the Tail Suspension Test
| Treatment | Immobility Time (s) |
| Vehicle (in CCI mice) | 185.2 ± 10.5 |
| This compound (1 mg/kg, i.p.) (in CCI mice) | 110.8 ± 8.2 |
| Sham + Vehicle | 95.3 ± 7.9 |
Data are presented as mean ± SEM. The test was conducted on mice with chronic constriction injury (CCI) of the sciatic nerve. Data is extracted from a study by Redondo et al., 2019.
Table 4: Anxiolytic-like Effects of this compound in the Elevated Plus Maze
| Treatment | % Time in Open Arms |
| Vehicle | 22.5 ± 3.1 |
| This compound (0.5 mg/kg, i.p.) | 35.8 ± 4.5 |
| This compound (1 mg/kg, i.p.) | 48.2 ± 5.2 |
Data are presented as mean ± SEM. The test was conducted on adult male mice. Data is representative of typical findings in the literature.
Experimental Protocols
Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)
Objective: To assess the analgesic effects of this compound on inflammatory pain.
Materials:
-
This compound
-
Complete Freund's Adjuvant (CFA)
-
Vehicle (e.g., saline, DMSO)
-
Male C57BL/6J mice (8-10 weeks old)
-
Von Frey filaments
-
Plantar test apparatus (for thermal hyperalgesia)
Procedure:
-
Induction of Inflammation: Induce unilateral inflammation by injecting 20 µL of CFA into the plantar surface of the right hind paw of the mice.
-
Acclimation: Allow the inflammation to develop for 7-14 days. During this period, handle the animals daily to acclimate them to the experimental procedures.
-
Drug Administration: Dissolve this compound in the appropriate vehicle. Administer this compound or vehicle via intraperitoneal (i.p.) injection at the desired doses (e.g., 1, 3, 10, 20, 30 mg/kg).
-
Behavioral Testing:
-
Mechanical Allodynia (Von Frey Test): At 60 minutes post-injection, place the mice in individual Plexiglas chambers on a wire mesh floor. Apply von Frey filaments of increasing force to the plantar surface of the inflamed paw and record the paw withdrawal threshold (in grams).
-
Thermal Hyperalgesia (Plantar Test): Following the von Frey test, place the mice in the plantar test apparatus. Apply a radiant heat source to the plantar surface of the inflamed paw and record the paw withdrawal latency (in seconds). A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of different doses of this compound with the vehicle control group.
Neuropathic Pain Model: Chronic Constriction Injury (CCI)
Objective: To evaluate the efficacy of this compound in a model of neuropathic pain.
Materials:
-
This compound
-
Vehicle
-
Male C57BL/6J mice (8-10 weeks old)
-
Surgical instruments
-
4-0 chromic gut sutures
-
Von Frey filaments
-
Plantar test apparatus
Procedure:
-
Surgical Procedure: Anesthetize the mice. Expose the sciatic nerve in the mid-thigh level of one leg and place three loose ligatures of chromic gut suture around it. In sham-operated animals, the nerve is exposed but not ligated.
-
Post-operative Care: Allow the animals to recover for 14-28 days for the development of neuropathic pain.
-
Drug Administration: Administer this compound or vehicle (i.p.) at the desired doses.
-
Behavioral Testing: At 60 minutes post-injection, assess mechanical allodynia and thermal hyperalgesia as described in the CFA protocol.
-
Data Analysis: Compare the paw withdrawal thresholds and latencies between the this compound treated groups, vehicle-treated CCI group, and sham-operated group using appropriate statistical analysis.
Antidepressant-Like Activity: Tail Suspension Test (TST)
Objective: To assess the antidepressant-like effects of this compound.
Materials:
-
This compound
-
Vehicle
-
Male C57BL/6J mice (8-10 weeks old)
-
Tail suspension apparatus
-
Video recording and analysis software
Procedure:
-
Drug Administration: Administer this compound or vehicle (i.p.) at the desired dose (e.g., 1 mg/kg).
-
Test Procedure: At 60 minutes post-injection, suspend each mouse by its tail from a horizontal bar using adhesive tape. The suspension should be for a total of 6 minutes.
-
Data Acquisition: Record the entire 6-minute session using a video camera.
-
Data Analysis: Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for minor respiratory movements. Compare the immobility time between the this compound and vehicle-treated groups.
Anxiolytic-Like Activity: Elevated Plus Maze (EPM)
Objective: To evaluate the anxiolytic-like effects of this compound.
Materials:
-
This compound
-
Vehicle
-
Male C57BL/6J mice (8-10 weeks old)
-
Elevated plus maze apparatus
-
Video tracking software
Procedure:
-
Drug Administration: Administer this compound or vehicle (i.p.) at the desired doses (e.g., 0.5, 1 mg/kg).
-
Test Procedure: At 30-60 minutes post-injection, place the mouse in the center of the elevated plus maze, facing one of the open arms. Allow the mouse to explore the maze for 5 minutes.
-
Data Acquisition: Record the session using a video camera and tracking software.
-
Data Analysis: Analyze the time spent in the open arms and the number of entries into the open and closed arms. An increase in the percentage of time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic-like effect.
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: this compound activates the Nrf2/HO-1 signaling pathway.
Caption: this compound modulates the PI3K/Akt signaling pathway.
Caption: this compound influences the MAPK/ERK signaling pathway.
Caption: this compound activates the Wnt/β-catenin signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated [frontiersin.org]
Application Notes and Protocols for UFP-512 in the Forced Swim Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of UFP-512, a selective delta-opioid receptor (DOR) agonist, in the forced swim test (FST). The FST is a widely used preclinical behavioral assay to assess antidepressant-like activity. This compound has demonstrated efficacy in reducing immobility time in this model, suggesting its potential as a novel antidepressant.
Introduction to this compound
This compound (H-Dmt-Tic-NH-CH(CH2-COOH)-Bid) is a highly potent and selective peptide agonist for the delta-opioid receptor.[1] Research has shown that activation of DORs can produce anxiolytic and antidepressant-like effects.[1] this compound has been investigated for its therapeutic potential in mood disorders and has been shown to reduce depressive-like behaviors in rodent models.[2]
This compound in the Forced Swim Test: Summary of Findings
Studies have consistently demonstrated that this compound administration leads to a significant decrease in immobility time in the forced swim test in mice, which is indicative of an antidepressant-like effect.[1][3] This effect has been observed following both intraperitoneal (i.p.) and intracerebroventricular (i.c.v.) administration. The antidepressant-like effects of this compound are mediated by the activation of specific intracellular signaling pathways.
Quantitative Data
The following table summarizes the quantitative data from a study investigating the effect of this compound on immobility time in the mouse forced swim test.
| Treatment Group | Dose | Administration Route | Immobility Time (seconds) | Statistical Significance vs. Vehicle |
| Vehicle | - | i.p. | ~160 | - |
| This compound | 50 mg/kg | i.p. | ~100 | p < 0.05 |
Data adapted from Cisneros et al., 2023. The values are approximate and for illustrative purposes.
Experimental Protocol: Forced Swim Test with this compound
This protocol outlines the methodology for conducting the forced swim test in mice to evaluate the antidepressant-like effects of this compound.
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
Male adult mice (e.g., C57BL/6J)
-
Cylindrical water tanks (e.g., 25 cm height, 10 cm diameter)
-
Water bath or heater to maintain water temperature
-
Video recording equipment
-
Towels for drying the animals
-
Timer
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally) at a specific time point before the test (e.g., 60 minutes).
-
Forced Swim Test Apparatus: Fill the cylindrical tanks with water (e.g., 10 cm deep) maintained at a constant temperature (e.g., 24 °C ± 0.1 °C). The water depth should be sufficient to prevent the mouse from touching the bottom with its tail or paws.
-
Test Session: Gently place each mouse into a cylinder for a 6-minute session.
-
Behavioral Recording: Record the entire 6-minute session using a video camera positioned to have a clear view of the animal.
-
Data Analysis: Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only minimal movements necessary to keep its head above water.
-
Post-Test Care: After the test, remove the mice from the water, gently dry them with a towel, and return them to their home cages.
Signaling Pathways
The antidepressant-like effects of this compound are believed to be mediated through the activation of downstream signaling cascades following the engagement of the delta-opioid receptor. Two key pathways have been implicated: the PI3K/Akt/mTORC1 pathway and the Nrf2 pathway.
Experimental Workflow
Caption: Experimental workflow for the forced swim test with this compound.
This compound Signaling Pathway
Caption: Signaling pathways activated by this compound leading to antidepressant-like effects.
References
- 1. news-medical.net [news-medical.net]
- 2. Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Impact of this compound in Mice with Osteoarthritis Pain: The Role of Hydrogen Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
Topical Application of UFP-512 for Hair Growth Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing UFP-512, a selective δ-opioid receptor (DOR) agonist, in preclinical hair growth studies. The following protocols for in vivo and in vitro models are based on established methodologies and findings that demonstrate the efficacy of this compound in promoting hair growth through the activation of the Wnt/β-catenin signaling pathway.
Mechanism of Action
This compound promotes hair growth by activating the δ-opioid receptor (DOR), which is highly expressed in the epidermal components of hair follicles, particularly during the anagen (growth) phase.[1] This activation initiates a signaling cascade that involves the Wnt/β-catenin pathway, a critical regulator of hair follicle development and cycling.[1][2][3] Studies have shown that topical application of this compound accelerates the induction of the anagen phase, leading to increased hair length and follicle size.[1] The mechanism involves the upregulation of several Wnt-related genes, including WNT1, WNT2, WNT6, WNT11, WNT16, WISP, and AXIN2, which leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional coactivator to promote the proliferation and migration of outer root sheath (ORS) cells, which are essential for hair follicle growth.
Data Presentation
The following tables summarize quantitative data from representative studies investigating the effects of topical this compound application.
Table 1: In Vivo Hair Growth Promotion in C3H/HeN Mice
| Treatment Group | Concentration | Observation Period | Key Findings |
| Vehicle Control | N/A | 15 days | Normal hair growth cycle progression. |
| This compound | 0.01% | 15 days | Facilitated telogen-to-anagen transition. |
| This compound | 0.05% | 15 days | Dose-dependent acceleration of anagen induction, increased dorsal hair weight. |
| Minoxidil (5%) | 5% | 21 days | Significant hair growth promotion (positive control). |
Table 2: Ex Vivo and In Vitro Efficacy of this compound
| Experimental Model | This compound Concentration | Outcome Measure | Result |
| Murine Vibrissa Organ Culture | Not specified | Hair Shaft Elongation | Increased growth of hair in murine vibrissae ex vivo. |
| Human Outer Root Sheath (hORS) Cells | Not specified | Cell Proliferation | Significantly promoted proliferation. |
| Human Outer Root Sheath (hORS) Cells | Not specified | Cell Migration | Significantly promoted migration. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vivo Topical Application of this compound in Mice
This protocol describes the topical application of this compound to induce and evaluate hair growth in a mouse model.
Materials:
-
This compound
-
Vehicle solution (e.g., a mixture of water, ethanol, and propylene glycol)
-
Positive control: 5% Minoxidil solution
-
7-week-old male C3H/HeN mice (in the telogen phase)
-
Electric clippers and hair removal cream
-
Digital camera
-
Analytical balance
-
Histology equipment (formalin, paraffin, microtome, H&E stains)
Procedure:
-
Animal Preparation: Acclimatize 7-week-old male C3H/HeN mice to the housing conditions for at least one week. Confirm the dorsal skin is in the telogen phase (pink skin).
-
Depilation: Anesthetize the mice and remove the dorsal hair using electric clippers followed by a hair removal cream.
-
Grouping: Randomly divide the mice into the following groups (n=5-10 per group):
-
Group 1: Vehicle control
-
Group 2: 0.01% this compound
-
Group 3: 0.05% this compound
-
Group 4: 5% Minoxidil (positive control)
-
-
Topical Application: Apply 0.2 mL of the respective solution to the depilated dorsal skin once daily for 15-21 days.
-
Macroscopic Evaluation: Monitor and photograph the dorsal skin every 3-5 days to observe hair growth and any darkening of the skin, which indicates anagen induction.
-
Quantitative Analysis:
-
At the end of the experiment, shave the newly grown hair from the treated area and measure its weight.
-
Collect skin biopsies for histological analysis to determine the number of hair follicles and the anagen-to-telogen ratio.
-
-
Histological Analysis: Fix skin samples in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to visualize hair follicle morphology and stage.
Protocol 2: Ex Vivo Mouse Vibrissa Hair Follicle Organ Culture
This protocol details the culture of isolated mouse vibrissae hair follicles to assess the direct effects of this compound on hair growth.
Materials:
-
Adult mice (e.g., C57BL/6)
-
Williams' E medium supplemented with L-glutamine, insulin, transferrin, sodium selenite, and hydrocortisone
-
This compound solution
-
Dissecting microscope and fine forceps
-
Culture plates
-
Incubator (37°C, 5% CO₂)
-
Microscope with a calibrated eyepiece or imaging software
Procedure:
-
Follicle Isolation: Euthanize the mouse and dissect the vibrissae pad. Under a dissecting microscope, carefully isolate individual vibrissa follicles in the anagen phase.
-
Culture Setup: Place individual follicles in the wells of a 24-well plate containing 1 mL of supplemented Williams' E medium.
-
Treatment: Add this compound to the culture medium at the desired final concentrations. Include a vehicle-treated control group.
-
Incubation: Culture the follicles for 7-10 days in a humidified incubator at 37°C and 5% CO₂.
-
Measurement: Measure the length of the hair shaft from the base of the follicle to the tip every 24-48 hours using a microscope with a calibrated eyepiece or imaging software.
-
Analysis: Calculate the mean increase in hair shaft length for each treatment group and compare it to the control group.
Protocol 3: In Vitro Outer Root Sheath (ORS) Cell Proliferation and Migration Assays
This protocol outlines the methods for isolating and culturing primary ORS cells and subsequently assessing their proliferation and migration in response to this compound.
3.1. Isolation and Primary Culture of ORS Cells
Materials:
-
Mouse vibrissae or human hair follicles
-
Dispase II
-
Trypsin-EDTA
-
Collagenase type I
-
Keratinocyte growth medium
-
Dissecting microscope and fine instruments
-
Culture flasks/plates
Procedure:
-
Follicle Isolation: Isolate hair follicles as described in Protocol 2.
-
Enzymatic Digestion:
-
Incubate the follicles in Dispase II solution to separate the epithelial components from the dermal papilla.
-
Treat the epithelial portion with Trypsin-EDTA to dissociate the ORS cells.
-
-
Cell Seeding: Plate the dissociated cells in collagen-coated culture flasks or plates with keratinocyte growth medium.
-
Culture: Maintain the cells in a humidified incubator at 37°C and 5% CO₂, changing the medium every 2-3 days until a confluent monolayer is formed.
3.2. ORS Cell Proliferation (MTT Assay)
Materials:
-
Cultured ORS cells
-
96-well plates
-
This compound solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed ORS cells into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.
3.3. ORS Cell Migration (Transwell Assay)
Materials:
-
Cultured ORS cells
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free medium
-
Medium with a chemoattractant (e.g., fetal bovine serum or this compound)
-
Cotton swabs
-
Methanol or other fixative
-
Crystal violet stain
Procedure:
-
Cell Preparation: Starve the ORS cells in serum-free medium for 12-24 hours prior to the assay.
-
Assay Setup:
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add medium containing a chemoattractant (e.g., 10% FBS or this compound) to the lower chamber.
-
Resuspend the starved ORS cells in serum-free medium and add them to the upper chamber of the insert.
-
-
Incubation: Incubate the plate for 12-24 hours at 37°C to allow cell migration through the porous membrane.
-
Cell Removal and Staining:
-
Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the migrated cells with crystal violet.
-
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
By following these detailed protocols, researchers can effectively evaluate the potential of this compound as a novel therapeutic agent for hair loss. The provided application notes offer a solid foundation for designing and executing robust preclinical studies in the field of hair growth research.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation, Cultivation, and Morphological Characteristics of Hair Follicle Adult Stem Cells in the Bulge Region in Mouse and Human [scirp.org]
- 3. Isolating Hair Follicle Stem Cells and Epidermal Keratinocytes from Dorsal Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UFP-512 Co-administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
UFP-512 is a potent and selective delta-opioid receptor (DOR) agonist that has demonstrated significant potential in preclinical research for the treatment of mood disorders, chronic pain, and other conditions.[1][2] Its unique pharmacological profile, which includes producing antidepressant-like effects without inducing tolerance after chronic administration, makes it a promising candidate for further investigation.[1][2] A key aspect of preclinical drug development is understanding how a compound interacts with other agents. Co-administration studies are crucial for identifying potential synergistic or antagonistic effects, elucidating mechanisms of action, and developing combination therapies.
These application notes provide an overview of the known co-administrations of this compound with other compounds, detailing the experimental protocols, summarizing the quantitative data, and illustrating the underlying signaling pathways and workflows.
Co-administration of this compound with a DOR Antagonist
Application Note: Elucidating Mechanism of Action with Naltrindole
To confirm that the observed effects of this compound are mediated by the delta-opioid receptor, it is standard practice to co-administer it with a selective DOR antagonist, such as naltrindole. The reversal of this compound's effects by naltrindole provides strong evidence for its on-target activity. In studies on osteoarthritis pain in mice, the analgesic effects of this compound were reversed by the administration of naltrindole.[3] Similarly, in models of chronic inflammatory and neuropathic pain, the antinociceptive effects of this compound were blocked by naltrindole.
Experimental Protocol: Reversal of this compound-induced Analgesia by Naltrindole in a Mouse Model of Osteoarthritis Pain
This protocol is adapted from studies investigating the effects of this compound in a monosodium iodoacetate (MIA)-induced osteoarthritis pain model in mice.
Materials:
-
This compound
-
Naltrindole
-
Vehicle (e.g., 0.9% saline)
-
Female C57BL/6J mice
-
Monosodium iodoacetate (MIA)
-
Equipment for intra-articular injections
-
Behavioral testing apparatus for allodynia (e.g., von Frey filaments) and grip strength.
Procedure:
-
Induction of Osteoarthritis: Induce osteoarthritis in mice via an intra-articular injection of MIA into the knee joint.
-
Drug Preparation: Dissolve this compound and naltrindole in the appropriate vehicle.
-
Administration:
-
Administer this compound systemically (e.g., 50 mg/kg, intraperitoneally) or locally (e.g., into the affected paw).
-
Administer naltrindole (e.g., 3 mg/kg) 45 minutes prior to behavioral testing.
-
Administer this compound 1 hour before behavioral testing.
-
-
Behavioral Testing:
-
Assess mechanical allodynia using von Frey filaments at baseline and after drug administration.
-
Measure grip strength to evaluate functional impairment.
-
-
Data Analysis: Compare the behavioral responses in animals treated with this compound alone, naltrindole alone, and the combination of this compound and naltrindole.
Expected Outcome:
The analgesic and functional improvements induced by this compound should be significantly attenuated or completely reversed in the presence of naltrindole, confirming that this compound's effects are mediated through the delta-opioid receptor.
Co-administration of this compound with Nrf2 Activators
Application Note: Synergistic Analgesia with Sulforaphane
This compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses. Co-administration with other Nrf2 activators, such as sulforaphane (SFN), can lead to synergistic effects. In mouse models of chronic inflammatory and neuropathic pain, the combination of a low dose of this compound with SFN resulted in a significant augmentation of the antiallodynic effects compared to either compound administered alone. This suggests that combination therapy targeting the Nrf2 pathway may be a promising strategy for pain management.
Experimental Protocol: Potentiation of this compound's Antinociceptive Effects by Sulforaphane in a Mouse Model of Neuropathic Pain
This protocol is based on a study investigating the co-administration of this compound and SFN in a chronic constriction injury (CCI) model of neuropathic pain in mice.
Materials:
-
This compound
-
Sulforaphane (SFN)
-
Vehicle for this compound (e.g., 0.9% saline)
-
Vehicle for SFN (e.g., 1% DMSO in 0.9% saline)
-
Male C57BL/6J mice
-
Surgical equipment for CCI surgery
-
Behavioral testing apparatus for mechanical allodynia (e.g., von Frey filaments) and thermal hyperalgesia (e.g., plantar test).
Procedure:
-
Induction of Neuropathic Pain: Induce neuropathic pain in mice using the CCI model of the sciatic nerve.
-
Drug Preparation: Prepare solutions of this compound and SFN in their respective vehicles.
-
Administration:
-
Administer SFN (e.g., 10 mg/kg, intraperitoneally) 3 hours before behavioral testing.
-
Administer a low dose of this compound (e.g., 1 mg/kg, intraperitoneally) 1 hour before behavioral testing.
-
-
Behavioral Testing:
-
Measure mechanical allodynia and thermal hyperalgesia at baseline and after drug administration on day 28 post-surgery.
-
-
Data Analysis: Compare the pain responses in groups receiving vehicle, this compound alone, SFN alone, and the combination of this compound and SFN.
Expected Outcome:
The combination of this compound and SFN is expected to produce a significantly greater reduction in mechanical allodynia and thermal hyperalgesia compared to either drug administered individually.
Co-administration of this compound with Hydrogen Sulfide (H₂S) Donors
Application Note: Enhanced Analgesia with H₂S Donors in Osteoarthritis Pain
Recent studies have revealed that hydrogen sulfide (H₂S) can potentiate the analgesic effects of opioids. In a mouse model of osteoarthritis pain, co-administration of this compound with H₂S donors, such as GYY4137 or diallyl disulfide (DADS), resulted in a significant enhancement of its anti-allodynic and functional recovery effects. This potentiation is thought to be mediated, in part, by the upregulation of DOR expression by H₂S.
Experimental Protocol: Potentiation of this compound's Effects by H₂S Donors in a Mouse Model of Osteoarthritis Pain
This protocol is derived from a study evaluating the co-administration of this compound with H₂S donors in the MIA-induced osteoarthritis pain model.
Materials:
-
This compound
-
GYY4137 or Diallyl disulfide (DADS)
-
Vehicle (e.g., 0.9% saline)
-
Female C57BL/6J mice
-
Monosodium iodoacetate (MIA)
-
Equipment for intra-articular injections
-
Behavioral testing apparatus for allodynia and grip strength.
Procedure:
-
Induction of Osteoarthritis: Induce osteoarthritis in mice with an intra-articular injection of MIA.
-
Drug Preparation: Prepare solutions of this compound and the H₂S donor in vehicle.
-
Administration:
-
Administer this compound systemically (e.g., 3 mg/kg, i.p.) or locally.
-
Administer the H₂S donor (e.g., GYY4137 0.4 mg/kg, i.p. or DADS 3 mg/kg, i.p.) 1 hour before testing.
-
-
Behavioral Testing:
-
Assess mechanical allodynia and grip strength at baseline and 29 days after MIA injection, following drug administration.
-
-
Data Analysis: Compare the outcomes in groups treated with vehicle, this compound alone, the H₂S donor alone, and the combination of this compound and the H₂S donor.
Expected Outcome:
The co-administration of this compound with an H₂S donor is expected to produce a significantly greater analgesic effect and improvement in grip strength compared to the administration of either compound alone.
Data Presentation
Table 1: Co-administration of this compound and Sulforaphane (SFN) in a Neuropathic Pain Model
| Treatment Group | Dose | Mechanical Allodynia (% MPE) | Thermal Hyperalgesia (% MPE) |
| Vehicle | - | ~10% | ~15% |
| This compound | 1 mg/kg, i.p. | ~25% | ~30% |
| SFN | 10 mg/kg, i.p. | ~35% | ~40% |
| This compound + SFN | 1 mg/kg + 10 mg/kg | ~60% | ~65% |
% MPE (Maximum Possible Effect). Data are approximate values based on published findings for illustrative purposes.
Table 2: Co-administration of this compound and H₂S Donors in an Osteoarthritis Pain Model
| Treatment Group | Administration Route | Allodynia (g) | Grip Strength (g) |
| Vehicle | i.p. | ~0.2 | ~40 |
| This compound | 3 mg/kg, i.p. | ~0.6 | ~60 |
| GYY4137 | 0.4 mg/kg, i.p. | ~0.4 | ~50 |
| This compound + GYY4137 | 3 mg/kg + 0.4 mg/kg, i.p. | ~1.0 | ~80 |
| DADS | 3 mg/kg, i.p. | ~0.5 | ~55 |
| This compound + DADS | 3 mg/kg + 3 mg/kg, i.p. | ~1.2 | ~85 |
Data are approximate values based on published findings for illustrative purposes.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathways.
Caption: General experimental workflow.
References
- 1. In vitro and in vivo pharmacological profile of this compound, a novel selective δ-opioid receptor agonist; correlations between desensitization and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo pharmacological profile of this compound, a novel selective delta-opioid receptor agonist; correlations between desensitization and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating Neuromodulatory Effects of UFP-512 in a P2X3 Knockdown Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed methodology for exploring the interplay between the delta-opioid receptor (DOR) agonist, UFP-512, and the purinergic P2X3 receptor, a key player in nociceptive signaling. By combining lentiviral-mediated shRNA knockdown of the P2X3 receptor with this compound treatment, researchers can dissect the signaling pathways involved in pain modulation and evaluate the therapeutic potential of targeting the DOR system in the context of purinergic signaling.
This compound is a selective DOR agonist known to exhibit analgesic properties through various signaling cascades, including the PI3K/Akt and Nrf2/HO-1 pathways.[1] The P2X3 receptor, an ATP-gated ion channel predominantly expressed in sensory neurons, is critically involved in the transmission of pain signals.[2][3] This protocol outlines the procedures for stably knocking down P2X3 expression in a neuronal cell line, treating these cells with this compound, and subsequently analyzing the effects on downstream signaling pathways and cellular responses.
Data Presentation
The following tables provide a template for organizing and presenting quantitative data obtained from the described experimental protocols.
Table 1: P2X3 Knockdown Efficiency
| Treatment Group | P2X3 mRNA Expression (Relative to Scrambled shRNA) | P2X3 Protein Expression (Relative to Scrambled shRNA) |
| Scrambled shRNA | 1.00 ± 0.12 | 1.00 ± 0.15 |
| P2X3 shRNA | 0.25 ± 0.05 | 0.30 ± 0.08 |
Table 2: Effect of this compound Treatment on Downstream Signaling
| Treatment Group | p-Akt/Total Akt Ratio (Fold Change vs. Vehicle) | HO-1 Expression (Fold Change vs. Vehicle) | β-catenin Expression (Fold Change vs. Vehicle) |
| Scrambled shRNA + Vehicle | 1.00 ± 0.10 | 1.00 ± 0.13 | 1.00 ± 0.11 |
| Scrambled shRNA + this compound | 2.50 ± 0.30 | 3.00 ± 0.45 | 1.80 ± 0.22 |
| P2X3 shRNA + Vehicle | 0.95 ± 0.09 | 1.10 ± 0.15 | 1.05 ± 0.13 |
| P2X3 shRNA + this compound | 2.45 ± 0.28 | 2.90 ± 0.40 | 1.75 ± 0.20 |
Experimental Protocols
Protocol 1: Lentiviral shRNA Production and Transduction for P2X3 Knockdown
This protocol describes the generation of lentiviral particles carrying a short hairpin RNA (shRNA) targeting the P2X3 receptor and their use to transduce a neuronal cell line (e.g., SH-SY5Y or a dorsal root ganglion-derived cell line).
Materials:
-
pLKO.1-based lentiviral vector containing shRNA targeting P2X3 (and a non-targeting scrambled control)
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000 or FuGENE HD)
-
DMEM with 10% FBS
-
Opti-MEM
-
Polybrene
-
Puromycin
-
Neuronal cell line of choice
Procedure:
Day 1: Seeding HEK293T Cells for Transfection
-
Plate 4 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS.
-
Incubate overnight at 37°C with 5% CO2. Cells should be 70-80% confluent at the time of transfection.
Day 2: Transfection of HEK293T Cells
-
In a sterile tube, mix the pLKO.1-shRNA plasmid (2.5 µg), psPAX2 (1.5 µg), and pMD2.G (1.0 µg) in 500 µL of Opti-MEM.
-
Add the transfection reagent according to the manufacturer's instructions and incubate at room temperature for 20 minutes.
-
Gently add the transfection complex to the HEK293T cells.
-
Incubate for 12-16 hours at 37°C with 5% CO2.
Day 3: Media Change
-
Replace the transfection media with 10 mL of fresh DMEM with 10% FBS.
Day 4-5: Viral Harvest
-
At 48 and 72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
-
Centrifuge at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
(Optional) Concentrate the virus using a lentivirus concentration reagent or ultracentrifugation.
-
Aliquot and store the viral particles at -80°C.
Day 6: Transduction of Target Neuronal Cells
-
Plate the target neuronal cells at a density that will result in 50-60% confluency on the day of transduction.
-
On the day of transduction, replace the media with fresh media containing polybrene (final concentration 4-8 µg/mL).
-
Add the lentiviral particles at a desired multiplicity of infection (MOI). It is recommended to perform a titration to determine the optimal MOI.
-
Incubate for 24 hours.
Day 7 onwards: Selection and Expansion
-
Replace the virus-containing media with fresh media containing puromycin to select for transduced cells. The optimal puromycin concentration should be determined by a titration curve.
-
Replace the selection media every 2-3 days.
-
Once stable colonies are formed, expand the cells for subsequent experiments.
Protocol 2: this compound Treatment
This protocol outlines the treatment of P2X3 knockdown and control cells with this compound.
Materials:
-
Stable P2X3 knockdown and scrambled control cell lines
-
This compound
-
Vehicle control (e.g., sterile water or DMSO, depending on this compound solvent)
-
Appropriate cell culture media
Procedure:
-
Plate the stable cell lines in the desired format (e.g., 6-well plates for protein/RNA analysis).
-
Allow the cells to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound.
-
Dilute the this compound stock solution in cell culture media to the desired final concentration (e.g., 1-10 µM). Prepare a vehicle control with the same final concentration of the solvent.
-
Remove the existing media from the cells and replace it with the media containing this compound or vehicle.
-
Incubate for the desired treatment duration (e.g., 30 minutes for signaling pathway analysis, 24 hours for gene expression changes).
-
After incubation, proceed with cell lysis for RNA or protein extraction.
Protocol 3: Analysis of Knockdown and Downstream Effects
A. Quantitative Real-Time PCR (qPCR) for P2X3 mRNA Expression
-
Isolate total RNA from the cell lysates using a commercially available kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers specific for P2X3 and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the data using the ΔΔCt method to determine the relative expression of P2X3 mRNA.
B. Western Blotting for Protein Expression
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against P2X3, p-Akt, Total Akt, HO-1, β-catenin, and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.
Visualizations
Caption: Experimental workflow for P2X3 knockdown and this compound treatment.
Caption: Signaling pathways of this compound and P2X3 receptor.
References
Troubleshooting & Optimization
UFP-512 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with UFP-512, a selective delta-opioid (DOP) receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the delta-opioid receptor (DOR), a G-protein coupled receptor. Its primary mechanism of action involves binding to and activating DORs, which are expressed in various regions of the brain and other tissues. This activation triggers downstream intracellular signaling cascades.
Q2: What are the common research applications of this compound?
A2: this compound is utilized in research to investigate the role of the delta-opioid system in various physiological and pathological processes. Studies have explored its potential in mood disorders, pain relief, and neuroprotection.[1][2][3]
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For in vivo studies in animal models, it has been successfully dissolved in saline solution (0.9%).[2][4]
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, it is recommended to dissolve this compound in DMSO. For example, to create a 10 mM stock solution, you can dissolve 10 mg of this compound in the appropriate volume of DMSO based on its molecular weight.
Q5: What are the recommended storage conditions for this compound?
A5: For long-term storage, it is advisable to store lyophilized this compound at -20°C. Stock solutions in DMSO should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Solubility Issues
This guide addresses common solubility problems encountered during experiments with this compound and provides potential solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Aqueous Buffer | This compound has limited solubility in aqueous solutions. Adding a DMSO stock solution too quickly or to a cold buffer can cause it to precipitate. | 1. Decrease the final concentration: Lowering the final concentration of this compound in the aqueous buffer may prevent precipitation. 2. Optimize the dilution: Pre-warm the aqueous buffer to 37°C before slowly adding the DMSO stock solution dropwise while gently vortexing. 3. Increase the solvent concentration: If the experimental conditions allow, a slightly higher final percentage of DMSO may be necessary to maintain solubility. However, always consider the tolerance of your cellular or animal model to the solvent. |
| Difficulty Dissolving Lyophilized Powder | The lyophilized powder may have formed aggregates. | 1. Sonication: Use a bath sonicator for brief periods to help break up any aggregates. 2. Gentle Warming: Gently warm the solution to 37°C to aid dissolution. 3. pH Adjustment: The pH of the buffer can influence the solubility of peptides. If compatible with your experiment, slight adjustments in pH may improve solubility. |
| Cloudy or Hazy Solution | The compound may not be fully dissolved or could be forming micro-aggregates. | 1. Allow more time for dissolution: Ensure the solution is mixed thoroughly and given adequate time to dissolve completely. 2. Filtration: If micro-particulates are suspected, the solution can be filtered through a 0.22 µm syringe filter. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
Lyophilized this compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.
-
Based on the desired stock concentration and the amount of this compound, calculate the required volume of DMSO.
-
Carefully add the calculated volume of DMSO to the vial.
-
Gently vortex the vial until the peptide is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: In Vitro Cell-Based Assay
1. Cell Culture and Plating:
-
Culture cells expressing the delta-opioid receptor (e.g., HEK293 or CHO cells stably transfected with the DOR gene) in appropriate growth medium.
-
Plate the cells in 96-well plates at a suitable density and allow them to adhere overnight.
2. Compound Treatment:
-
On the day of the experiment, prepare serial dilutions of this compound from the DMSO stock solution in a serum-free medium or appropriate assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically ≤ 0.5%).
-
Remove the growth medium from the cells and replace it with the this compound dilutions.
-
Incubate the cells for the desired time at 37°C in a CO2 incubator.
3. Assay-Specific Readout:
-
Following incubation, proceed with the specific assay to measure the downstream effects of this compound activation, such as a cAMP assay or a reporter gene assay.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
This compound, as a delta-opioid receptor agonist, initiates a cascade of intracellular events upon binding to its receptor. The primary signaling involves the Gαi/o subunit of the G-protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Furthermore, this compound has been shown to modulate other important signaling pathways, including the ERK1/2, PI3K/Akt, and Nrf2 pathways, often in a context-dependent manner.
Experimental Workflow for Assessing this compound Activity
A typical experimental workflow to characterize the activity of this compound involves several key steps, from initial solution preparation to the final data analysis of its effects on intracellular signaling pathways.
References
Preventing UFP-512 degradation in experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling, storage, and use of UFP-512 to ensure experimental success and prevent compound degradation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the storage and use of this compound.
Q1: What are the optimal storage conditions for this compound?
Proper storage is critical for maintaining the stability and activity of this compound. Recommendations for both lyophilized powder and solutions are summarized below.
Q2: My this compound solution appears cloudy or shows particulates. What should I do?
Cloudiness or precipitation can indicate several issues, including poor solubility, solution instability, or degradation.
-
Near Isoelectric Point (pI): Peptides are least soluble at their pI. Adjust the buffer pH to be at least 2 units away from the pI to increase net charge and improve solubility.[1]
-
Aggregation: Repeated freeze-thaw cycles can induce aggregation. It is highly recommended to create single-use aliquots of your stock solution to avoid this.[2][3]
-
Bacterial Contamination: If the solution is not sterile, bacterial growth can cause turbidity. Filter the solution through a 0.2 µm filter to sterilize it.[2]
-
Low Temperature Crystallization: Some buffers can cause the peptide to crystallize at low temperatures. Gently warm the solution to see if the precipitate redissolves.
Q3: I am observing a decrease in the biological activity of this compound in my experiments. What could be the cause?
A loss of activity is often linked to chemical degradation of the peptide. The primary mechanisms are hydrolysis, oxidation, and deamidation.
-
Hydrolysis: The peptide bonds in this compound can be broken by water, a reaction accelerated by extreme pH values. Storing solutions at a stable pH, generally between 5-6, and at low temperatures (-20°C or -80°C) can minimize hydrolysis.[1]
-
Oxidation: Certain amino acid residues are susceptible to oxidation from dissolved oxygen or trace metal ions. To mitigate this, consider de-gassing your buffers or adding antioxidants like methionine. Using chelating agents such as EDTA can also help by sequestering metal ions.
-
Deamidation: This chemical process, affecting asparagine (Asn) and glutamine (Gln) residues, is a common pathway for peptide degradation and is accelerated at neutral and alkaline pH. Buffering your solution at a slightly acidic pH can help slow this process.
Q4: Which solvents should I use to dissolve this compound?
For in vivo studies, this compound has been successfully dissolved in saline (0.9%). For in vitro work and stock solution preparation, sterile water, PBS, or DMSO are commonly used. The choice of solvent depends on the specific experimental requirements. Always start by dissolving a small test amount to confirm solubility before preparing a large batch.
Data & Protocols
Storage and Stability Data
The stability of this compound is highly dependent on its physical state and storage conditions.
| Form | Storage Temperature | Duration | Recommendations |
| Lyophilized Powder | 0 - 4°C | Short-term (days to weeks) | Keep dry and protected from light. |
| -20°C | Long-term (months to years) | Keep dry and protected from light. | |
| Stock Solution | 0 - 4°C | Short-term (days to weeks) | Aliquot to avoid contamination. |
| -20°C | Long-term (months) | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a sterile, stable stock solution of this compound.
Materials:
-
Lyophilized this compound powder
-
Sterile, nuclease-free water or appropriate buffer (e.g., PBS, pH 5-6)
-
Sterile, low-adsorption polypropylene tubes
-
0.2 µm sterile syringe filter
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for 10-15 minutes. This prevents condensation from forming inside the vial, which can accelerate degradation.
-
Reconstitution: Briefly centrifuge the vial to ensure all the powder is at the bottom. Reconstitute the peptide by adding the calculated volume of your chosen sterile buffer to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or pipette up and down to dissolve the powder completely. Avoid vigorous shaking, which can cause aggregation. If solubility is an issue, sonication in a water bath for a few minutes may help.
-
Sterilization (Optional): If the solution was not prepared under aseptic conditions, sterilize it by passing it through a 0.2 µm syringe filter into a new sterile tube.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into single-use aliquots in sterile, low-adsorption tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term use. For immediate use, they can be kept at 4°C for a few days.
Visual Guides: Workflows and Pathways
This compound Handling and Storage Workflow
This diagram illustrates the recommended workflow for preparing and storing this compound to maximize its stability and ensure experimental reproducibility.
References
Potential off-target effects of UFP-512
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving UFP-512.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is a highly potent and selective agonist for the delta-opioid receptor (DOR).[1][2] Its primary mechanism of action involves binding to and activating DOR, which is a G protein-coupled receptor (GPCR). This activation initiates downstream signaling cascades, including the modulation of adenylyl cyclase activity and the mitogen-activated protein kinase (MAPK) pathway.[1]
2. What is the reported selectivity profile of this compound?
This compound has been characterized as a highly selective agonist for the delta-opioid receptor (DOR) with high affinity.[1] While comprehensive public screening data against a wide range of receptors is limited, studies emphasize its selectivity for DOR over other opioid receptors like mu- and kappa-opioid receptors.
3. Does this compound have any known effects other than DOR activation?
Yes, this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3] This is a key regulator of cellular defense against oxidative stress. This effect should be considered when designing experiments, as it may contribute to the observed biological outcomes.
4. What are the common in vitro and in vivo applications of this compound?
In vitro, this compound is used to study DOR signaling in cell lines, including effects on cAMP levels and ERK phosphorylation. In vivo, it has been utilized in rodent models to investigate its potential therapeutic effects in pain, depression, and other neurological disorders.
5. How should I prepare and store this compound?
For in vivo studies, this compound has been dissolved in saline solution (0.9%). For in vitro experiments, sterile, distilled water is a primary choice for creating stock solutions. If solubility issues arise with highly hydrophobic peptides, a small amount of an organic solvent like DMSO can be used initially, followed by slow dilution in the aqueous buffer. Lyophilized this compound should be stored at -20°C or -80°C, protected from light. Once reconstituted, it is recommended to aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
In Vitro Experimentation
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or no biological response | Peptide Degradation: Improper storage or multiple freeze-thaw cycles. | Prepare fresh aliquots from a new vial of lyophilized this compound. Minimize the time the peptide is in solution before use. |
| Solubility Issues: The peptide may not be fully dissolved, leading to a lower effective concentration. | Ensure complete dissolution of the peptide. If necessary, use a brief sonication. For hydrophobic peptides, a small amount of DMSO can be used for initial solubilization before dilution in aqueous buffer. | |
| Low Cell Viability: High concentrations of this compound or contaminants like TFA from synthesis may be toxic to cells. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line. If TFA toxicity is suspected, consider peptide preparations with TFA removal. | |
| Incorrect Assay Conditions: Suboptimal incubation time or buffer composition. | Optimize incubation time and buffer conditions for your specific assay and cell type. | |
| High background in signaling assays (e.g., Western blot, cAMP assay) | Non-specific Binding: The peptide may be binding to plasticware or other proteins in the media. | Pre-treat plates and tips with a blocking agent like BSA. Ensure adequate washing steps in your protocol. |
| Contamination: Endotoxin contamination can trigger cellular responses. | Use endotoxin-free reagents and sterile techniques. If contamination is suspected, use a new batch of this compound. | |
| Unexpected results in signaling readouts | Activation of Parallel Pathways: this compound activates the Nrf2 pathway, which could influence downstream signaling. | Use specific inhibitors for the Nrf2 pathway to dissect its contribution to the observed effects. Include appropriate controls to monitor Nrf2 activation (e.g., Western blot for Nrf2 target genes like HO-1). |
| Cell Line-Specific Signaling: The coupling of DOR to downstream effectors can vary between cell types. | Characterize the DOR signaling pathway in your specific cell line. |
Data Summary
Table 1: In Vivo Administration of this compound in Mice
| Parameter | Details | Reference |
| Animal Model | Male C57BL/6J mice | |
| Administration Route | Intraperitoneal (i.p.) | |
| Dose Range | 1, 3, 10, 20, and 30 mg/kg | |
| Vehicle | Saline solution (0.9%) | |
| Time to Effect | Nociceptive responses tested 1 hour post-injection |
Key Experimental Protocols
Western Blot for ERK1/2 Phosphorylation
This protocol is adapted for assessing the effect of this compound on the phosphorylation of ERK1/2 in a human neuroblastoma cell line like SK-N-BE.
a. Cell Culture and Treatment:
-
Plate SK-N-BE cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Treat cells with the desired concentrations of this compound for various time points (e.g., 5, 15, 30 minutes). Include a vehicle control.
b. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
c. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total ERK1/2 as a loading control.
cAMP Assay
This protocol is a general guide for measuring changes in intracellular cAMP levels following this compound treatment.
a. Cell Preparation:
-
Plate cells expressing DOR in a 96-well plate.
-
Allow cells to adhere and grow to the desired confluency.
b. Assay Procedure:
-
Wash cells with a serum-free medium.
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 10-15 minutes to prevent cAMP degradation.
-
Stimulate cells with Forskolin (an adenylyl cyclase activator) along with different concentrations of this compound for 15-30 minutes. This compound, as a DOR agonist, is expected to inhibit Forskolin-stimulated cAMP production.
-
Lyse the cells according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Measure cAMP levels using a competitive immunoassay-based kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Generate a dose-response curve to determine the IC50 of this compound for cAMP inhibition.
Visualizations
Caption: this compound signaling pathway.
Caption: this compound and Nrf2 activation.
Caption: Troubleshooting workflow.
References
- 1. In vitro and in vivo pharmacological profile of this compound, a novel selective delta-opioid receptor agonist; correlations between desensitization and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated - PubMed [pubmed.ncbi.nlm.nih.gov]
UFP-512 cytotoxicity in cell culture
This technical support center provides essential information, troubleshooting guides, and experimental protocols for researchers working with UFP-512. The content is structured to address common questions and challenges, particularly those related to assessing the compound's effects on cell viability and interpreting unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or H-Dmt-Tic-NH-CH(CH2-COOH)-Bid, is a highly selective and potent delta-opioid receptor (DOR) agonist.[1][2] Its primary mechanism involves binding to and activating DORs, which are G protein-coupled receptors.[3] This activation triggers various intracellular signaling pathways, including the PI3K/Akt and ERK1/2 pathways.[4][5] this compound has been primarily investigated for its potential therapeutic effects, such as analgesia for chronic pain, as well as anxiolytic and antidepressant-like effects, without showing signs of tolerance after chronic administration.
Q2: Is this compound expected to be cytotoxic in cell culture?
No, this compound is not generally considered cytotoxic. In fact, multiple studies report that this compound exhibits cytoprotective effects against cellular stressors. For instance, it has been shown to protect PC12 cells from MPP+-induced injury and hypoxia. This protective activity is linked to its ability to activate the Nrf2 (nuclear factor erythroid 2-related factor 2) signaling pathway, which upregulates antioxidant and cytoprotective genes.
Q3: What signaling pathways are associated with this compound's cytoprotective effects?
The cytoprotective effects of this compound are primarily mediated by its activation of the delta-opioid receptor. This leads to the stimulation of several downstream pro-survival and antioxidant pathways, including:
-
PI3K/Akt Pathway: Activation of this pathway is a well-known mechanism for promoting cell survival and inhibiting apoptosis.
-
ERK1/2 (MAPK) Pathway: This pathway is involved in regulating cell proliferation and differentiation, and its activation by this compound can contribute to cellular resilience.
-
Nrf2/HO-1 Pathway: this compound has been shown to increase the expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1). This pathway is a critical cellular defense mechanism against oxidative stress.
Troubleshooting Guide: Unexpected Cell Death
This guide is for researchers who observe unexpected decreases in cell viability or overt cytotoxicity when using this compound.
Q1: I've treated my cells with this compound and am seeing significant cell death. What are the most likely causes?
Given that this compound is generally cytoprotective, unexpected cell death is likely due to experimental factors rather than the compound's primary pharmacology. Consider the following possibilities:
-
High Compound Concentration: Extremely high, non-physiological concentrations of any compound can induce off-target effects and cytotoxicity. Verify that your working concentration is in line with published effective ranges (typically in the low micromolar range, e.g., 1-10 µM for cytoprotection).
-
Solvent Toxicity: this compound is often dissolved in solvents like DMSO. High final concentrations of the solvent in your culture medium can be toxic to cells. Ensure your vehicle control (medium with the same final concentration of solvent) shows no toxicity.
-
Compound Purity and Stability: Verify the purity of your this compound stock. Impurities from synthesis could be cytotoxic. Additionally, improper storage or repeated freeze-thaw cycles could lead to compound degradation into potentially toxic byproducts.
-
Cell Line Specificity: While unlikely, your specific cell line may have a unique sensitivity or express a receptor profile that leads to an atypical response.
-
Contamination: Bacterial or fungal contamination in your cell culture can rapidly cause cell death and confound experimental results.
Q2: How can I design an experiment to confirm if this compound is truly the cause of the observed cytotoxicity?
To rigorously test your observation, a well-controlled experiment is essential.
-
Run a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., from nanomolar to high micromolar) to see if the effect is dose-dependent. True pharmacological effects typically follow a sigmoidal curve.
-
Include Proper Controls:
-
Negative Control: Untreated cells.
-
Vehicle Control: Cells treated with the highest volume of solvent (e.g., DMSO) used for the this compound dilutions. This is critical to rule out solvent toxicity.
-
Positive Control: A known cytotoxic agent for your cell line (e.g., staurosporine, cisplatin) to confirm that your assay can detect cell death accurately.
-
-
Use Orthogonal Assays: Do not rely on a single method. Confirm your results using at least two different assays that measure different aspects of cell health. For example, pair a metabolic assay (like MTT) with a membrane integrity assay (like LDH release).
Q3: My cell viability results with this compound are inconsistent or not reproducible. What should I check?
-
Cell Seeding Density: Ensure cells are seeded uniformly and are in the logarithmic growth phase at the start of the experiment. Over-confluent or sparse cultures can respond differently.
-
Incubation Time: The timing of treatment and assay measurement must be consistent across all experiments.
-
Reagent Preparation: Prepare fresh reagents and this compound dilutions for each experiment from a trusted stock solution.
-
Assay Interference: Some compounds can interfere with assay chemistry. For example, a colored compound can alter absorbance readings in an MTT assay. Run a "compound-only" control (compound in medium, no cells) to check for interference.
Data Summary
Table 1: Pharmacological Profile of this compound
| Parameter | Description | Species | Value/Remark |
| Target | Delta-Opioid Receptor (DOR) | Human, Rodent | High-affinity agonist |
| Mechanism | DOR Agonist, Nrf2 Activator | - | Activates pro-survival and antioxidant pathways |
| Primary Effect | Antinociceptive, Antidepressant | In vivo (mice) | Effective in models of chronic pain and depression |
| Cellular Effect | Cytoprotective | In vitro (PC12 cells) | Protects against MPP+ and hypoxia-induced cell injury |
Table 2: Cytoprotective Effects of this compound on PC12 Cells
Data summarized from a study where cells were exposed to the toxin MPP⁺ (1.0 mM) for 24 hours.
| This compound Concentration | Effect on Cell Viability (vs. Toxin only) | Effect on LDH Leakage (vs. Toxin only) |
| 1 µM | Increased | Decreased |
| 2.5 µM | Significantly Increased | Significantly Decreased |
| 5 µM | Significantly Increased | Significantly Decreased |
| 10 µM | Significantly Increased | Significantly Decreased |
| 20 µM | No significant change from 10 µM | No significant change from 10 µM |
Visual Guides: Pathways and Workflows
References
- 1. In vitro and in vivo pharmacological profile of this compound, a novel selective delta-opioid receptor agonist; correlations between desensitization and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo pharmacological profile of this compound, a novel selective δ-opioid receptor agonist; correlations between desensitization and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unica.it [iris.unica.it]
- 4. Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated [frontiersin.org]
Technical Support Center: UFP-512 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing UFP-512. The information is designed to address common challenges and inconsistencies that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly selective delta-opioid receptor (DOR) agonist.[1] It binds to and activates DORs, which are G protein-coupled receptors, initiating downstream signaling cascades.[2]
Q2: What are the known downstream signaling pathways activated by this compound?
A2: this compound has been shown to modulate several key signaling pathways, including:
-
Nrf2/HO-1 Pathway: this compound activates the nuclear factor erythroid 2-related factor 2 (Nrf2), which in turn upregulates antioxidant enzymes like heme oxygenase-1 (HO-1).[3][4]
-
PI3K/Akt Pathway: In chronic neuropathic pain models, this compound has been observed to block the activation of the PI3K/Akt signaling pathway in the spinal cord.[3]
-
MAPK (ERK1/2, JNK) Pathway: The effect of this compound on MAPKs appears to be context-dependent. In inflammatory pain, it inhibits JNK and ERK1/2 phosphorylation. However, in chronic neuropathic pain, it does not alter the increased levels of p-JNK or p-ERK1/2. In human outer root sheath (hORS) cells, it increases the phosphorylation of ERK1/2.
-
Wnt/β-catenin Pathway: In the context of hair growth, this compound activates the Wnt/β-catenin signaling pathway.
Q3: Are there any known off-target effects of this compound?
A3: The available literature emphasizes this compound as a selective DOR agonist. However, as with any pharmacological agent, the potential for off-target effects cannot be entirely ruled out, especially at high concentrations. It is crucial to use the lowest effective concentration and include appropriate controls, such as a DOR antagonist (e.g., naltrindole), to confirm that the observed effects are DOR-mediated.
Troubleshooting Guide
Q4: We are observing high variability in our experimental results with this compound. What are the potential causes?
A4: Inconsistent results with this compound can stem from several factors related to experimental design and execution. Here are some common areas to investigate:
-
Cell Line and Model System: The cellular context is critical. The signaling pathways activated by this compound can differ between cell types and tissues. For example, its effect on the MAPK pathway varies between inflammatory and neuropathic pain models.
-
Treatment Duration and Concentration: The timing and dose of this compound application are crucial. Short-term versus long-term exposure can trigger different cellular responses. It is advisable to perform a dose-response and time-course experiment to determine the optimal parameters for your specific model system.
-
Reagent Quality and Stability: Ensure the this compound is of high purity and has been stored correctly to prevent degradation.
-
Experimental Controls: The inclusion of appropriate controls is essential for data interpretation. This includes vehicle controls, positive controls (if available), and a DOR antagonist like naltrindole to confirm on-target effects.
Here is a summary of this compound concentrations used in published studies:
| Application | Model System | Concentration/Dose | Reference |
| Hair Growth | C3H/HeN Mice (topical) | 0.01% - 0.05% | |
| Hair Growth | Murine Vibrissa Organ Culture | Not specified | |
| Proliferation/Migration | hORS cells | Not specified | |
| Chronic Pain | C57BL/6J Mice (intraperitoneal) | 1 mg/kg |
Q5: We are not observing the expected activation of the Nrf2 pathway. What could be wrong?
A5: If you are not seeing the expected activation of the Nrf2 pathway, consider the following:
-
Timing of Measurement: Activation of Nrf2 involves its translocation to the nucleus and subsequent transcription of target genes. Ensure you are measuring Nrf2 activation and the expression of its target genes (e.g., HO-1) at appropriate time points.
-
Cellular Redox State: The baseline redox state of your cells could influence the response to this compound. High basal levels of oxidative stress might mask the effects of the treatment.
-
Antibody and Reagent Validation: Verify the specificity and efficacy of the antibodies used for detecting Nrf2 and its target proteins via Western blot or other immunoassays.
Q6: Our results for MAPK pathway modulation are contradictory to published literature. Why might this be?
A6: The effect of this compound on the MAPK pathway is highly context-dependent. Contradictory results could be due to:
-
Different Model Systems: As noted, this compound inhibits ERK1/2 phosphorylation in inflammatory pain models but has no effect in neuropathic pain models. In hORS cells, it promotes ERK1/2 phosphorylation. Ensure the model system you are using is comparable to the one in the literature you are referencing.
-
Stimulation Conditions: The presence or absence of an inflammatory stimulus or other cellular stressors can significantly alter the signaling response to this compound.
Experimental Protocols
Protocol 1: In Vivo Chronic Inflammatory Pain Model
-
Animal Model: Male C57BL/6J mice.
-
Induction of Inflammation: Injection of Complete Freund's Adjuvant (CFA).
-
This compound Administration: Intraperitoneal injection.
-
Behavioral Testing: Assessment of mechanical and thermal allodynia and hyperalgesia.
-
Biochemical Analysis: Spinal cord tissue is collected for Western blot analysis of protein levels of Nrf2, HO-1, p-JNK, and p-ERK1/2.
Protocol 2: In Vitro Hair Growth Promotion Assay
-
Cell Line: Human outer root sheath (hORS) cells.
-
Treatment: Cells are treated with this compound for various time points (e.g., 0-120 minutes for signaling studies).
-
Analysis of Signaling Pathways: Western blot analysis is used to measure the phosphorylation of AKT and ERK1/2, and the expression of active β-catenin.
-
Proliferation and Migration Assays: Standard cell proliferation (e.g., MTT or BrdU) and migration (e.g., wound healing or transwell) assays are performed.
Visualizations
Caption: this compound signaling in pain models.
References
- 1. In vitro and in vivo pharmacological profile of this compound, a novel selective delta-opioid receptor agonist; correlations between desensitization and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unica.it [iris.unica.it]
- 3. Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated [frontiersin.org]
Optimizing UFP-512 concentration for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of UFP-512, a selective delta-opioid receptor (DOR) agonist. This guide includes frequently asked questions (FAQs), troubleshooting advice, experimental protocols, and data summaries to facilitate the effective application of this compound in your research and optimize its concentration for maximum efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective peptide agonist for the delta-opioid receptor (DOR).[1][2] Its primary mechanism of action is to bind to and activate DORs, which are G protein-coupled receptors. This activation can trigger various downstream signaling pathways, leading to effects such as analgesia, antidepressant-like effects, and neuroprotection.[3]
Q2: What are the known signaling pathways activated by this compound?
A2: this compound has been shown to modulate several key signaling pathways upon activation of the DOR. These include:
-
PI3K/Akt Pathway: this compound can block the activated PI3K/Akt signaling pathway, which is relevant in chronic neuropathic pain conditions.[3]
-
Nrf2/HO-1 Pathway: It increases the spinal cord protein levels of Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1), which are involved in the cellular stress response.[3]
-
MAPK Pathway (ERK1/2 and JNK): In inflammatory pain, this compound can inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase 1/2 (ERK1/2).
-
Wnt/β-catenin Pathway: this compound has been observed to activate the Wnt/β-catenin pathway in human outer root sheath cells, promoting proliferation and migration.
Q3: How should I prepare and store this compound?
A3: For optimal results, follow these storage and preparation guidelines:
-
Storage of Lyophilized Powder: Store the lyophilized this compound powder at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks). The product is stable for several weeks during standard shipping conditions.
-
Reconstitution: While the specific solvent is not definitively stated in all literature, for in vitro experiments, it is common to dissolve peptide-based compounds like this compound in sterile, high-quality Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. Subsequently, this stock solution can be diluted in your aqueous culture medium to the final working concentration. It is recommended to keep the final DMSO concentration in your culture medium below 0.1% to avoid solvent-induced cytotoxicity.
-
Storage of Stock Solutions: Aliquot the reconstituted stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q4: What are recommended working concentrations for this compound in in vitro and in vivo experiments?
A4: The optimal concentration of this compound will vary depending on the cell type, assay, and experimental model. However, published studies provide a starting point for concentration ranges.
Data Presentation
Table 1: Recommended Concentration Ranges for this compound
| Application | Model System | Concentration/Dosage | Observed Effect | Reference |
| In Vitro Neuroprotection | PC12 Cells | 2.5 - 10 µM | Increased cell viability and decreased LDH leakage | |
| In Vitro Alzheimer's Model | PC12 Cells | 5 µM | Attenuation of Aβ1-42 oligomer-induced injury | |
| In Vivo Inflammatory & Neuropathic Pain | C57BL/6J Mice | 1, 3, 10, 20, 30 mg/kg (i.p.) | Antiallodynic and antihyperalgesic effects | |
| In Vivo Hair Growth Promotion | C3H/HeN Mice | 0.01% - 0.05% (topical) | Facilitated telogen-to-anagen transition |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low biological response to this compound | 1. Incorrect Concentration: The concentration of this compound may be too low for your specific cell type or assay. 2. Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. 3. Low DOR Expression: The cell line or tissue being studied may have low or no expression of the delta-opioid receptor. 4. Cell Health: The cells may be unhealthy or stressed, affecting their ability to respond to stimuli. | 1. Perform a Dose-Response Curve: Test a range of this compound concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal concentration for your system. 2. Prepare Fresh Aliquots: Use a fresh aliquot of this compound for each experiment and avoid repeated freeze-thaw cycles. 3. Verify DOR Expression: Confirm DOR expression in your cells or tissue using techniques like Western blot, qPCR, or immunocytochemistry. 4. Ensure Healthy Cell Culture: Maintain good cell culture practices and ensure cells are in the logarithmic growth phase before treatment. |
| High background or off-target effects | 1. High Concentration of this compound: Using a concentration that is too high may lead to non-specific binding and activation of other signaling pathways. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. | 1. Lower the Concentration: Use the lowest effective concentration of this compound as determined by your dose-response experiments. 2. Include a DOR Antagonist Control: Use a selective DOR antagonist, such as naltrindole, to confirm that the observed effects are mediated by the delta-opioid receptor. 3. Maintain Low Solvent Concentration: Ensure the final concentration of the solvent is non-toxic to your cells (typically <0.1% for DMSO). Include a vehicle-only control in your experiments. |
| Inconsistent results between experiments | 1. Variability in this compound Preparation: Inconsistent preparation of this compound stock and working solutions. 2. Cell Passage Number: Using cells at a high passage number can lead to phenotypic and genotypic drift, affecting their responsiveness. 3. Inconsistent Incubation Times: Variation in the duration of this compound treatment. | 1. Standardize Solution Preparation: Follow a consistent protocol for dissolving and diluting this compound. 2. Use Low Passage Cells: Use cells at a consistent and low passage number for all experiments. 3. Maintain Consistent Timings: Ensure that the incubation times for this compound treatment are consistent across all experiments. |
Experimental Protocols
Protocol 1: In Vitro Cell Treatment with this compound for Western Blot Analysis
-
Cell Seeding: Seed your cells of interest (e.g., PC12, SH-SY5Y) in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
This compound Preparation: Prepare a fresh working solution of this compound in your cell culture medium from a frozen stock.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired time period (this may need to be optimized, but a common range is from 15 minutes to 24 hours depending on the signaling event being studied).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Proceed with standard western blotting procedures to analyze the expression or phosphorylation of target proteins in the relevant signaling pathways.
Protocol 2: Cell Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
This compound Treatment: After cell adherence, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Proliferation Measurement: At the end of the incubation period, assess cell proliferation using a suitable assay kit (e.g., MTT, XTT, or a DNA synthesis-based assay like BrdU or EdU incorporation) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence and normalize the results to the vehicle control to determine the effect of this compound on cell proliferation.
Mandatory Visualizations
References
Technical Support Center: UFP-512 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing UFP-512 in in vivo experiments. The following information is structured to address common challenges and provide detailed protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly selective delta-opioid receptor (DOR) agonist.[1] Its primary mechanism of action involves the activation of DORs, which are G protein-coupled receptors.[2][3] Additionally, this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.[4][5] This dual action contributes to its observed antinociceptive (pain-relieving) and antidepressant-like effects in preclinical models.
Q2: What is the recommended solvent and administration route for this compound in vivo?
A2: Based on published studies, this compound can be successfully dissolved in a 0.9% saline solution for in vivo administration. The most commonly reported and effective route of administration is intraperitoneal (i.p.) injection.
Q3: What is a typical effective dose range for this compound in mice?
A3: For intraperitoneal administration in mice, effective doses have been reported in the range of 1 to 30 mg/kg. The optimal dose will depend on the specific experimental model and the desired biological response.
Q4: Are there any known off-target effects or toxicity concerns with this compound?
A4: Current literature suggests that this compound is well-tolerated within the effective dose range, with studies not reporting significant adverse effects. However, comprehensive toxicology data for this compound is not extensively published. As with any experimental compound, it is crucial to conduct pilot studies to determine the optimal dose and monitor for any potential adverse reactions in your specific animal model.
Troubleshooting Guide
This guide addresses potential issues that may arise during the preparation and in vivo delivery of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation or cloudiness of this compound solution | Poor solubility in the chosen vehicle. | 1. Confirm Solvent: Ensure you are using a sterile 0.9% saline solution as recommended. 2. Gentle Warming: Gently warm the solution to aid dissolution, but avoid excessive heat which could degrade the peptide. 3. Sonication: Use a bath sonicator for a short duration to help dissolve the compound. 4. pH Adjustment: Although not explicitly reported for this compound in saline, slight adjustments in pH (if compatible with your experimental endpoint) can sometimes improve the solubility of peptides. This should be approached with caution and validated. |
| Inconsistent experimental results | Improper dosing or injection technique. | 1. Accurate Dosing: Ensure precise calculation of the dose based on the animal's body weight. 2. Consistent Injection Technique: Follow a standardized protocol for intraperitoneal injection to ensure consistent delivery to the peritoneal cavity. Refer to the detailed protocol below. 3. Injection Volume: Keep the injection volume consistent across all animals. |
| Lack of expected biological effect | Suboptimal dose, incorrect administration, or compound degradation. | 1. Dose-Response Study: Perform a dose-response study to determine the optimal effective dose for your specific model. 2. Confirm Injection Site: Ensure the injection is intraperitoneal and not subcutaneous, as this can significantly alter absorption and efficacy. 3. Fresh Preparation: Prepare the this compound solution fresh before each experiment to avoid potential degradation. |
Quantitative Data
Table 1: Pharmacokinetic Parameters of Selected Opioid Peptides (for reference)
| Compound | Administration Route | Half-life (t½) | Volume of Distribution (Vd) | Clearance | Species |
| DAMGO | Intravenous | 0.24 h | 50-80 ml/kg | 223 ml/kg/h | Sheep |
| DALDA | Intravenous | 1.5 h | 50-80 ml/kg | 24 ml/kg/h | Sheep |
| [Dmt¹]DALDA | Intravenous | 1.8 h | 50-80 ml/kg | 24 ml/kg/h | Sheep |
Data sourced from a study on selective mu-opioid peptide agonists and is intended for comparative purposes only.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound peptide
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and the total volume needed for the experiment.
-
Weigh the this compound accurately and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile 0.9% saline to the tube.
-
Vortex the solution gently until the this compound is completely dissolved. If necessary, gentle warming or brief sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulates before drawing it into the syringe.
-
Prepare fresh on the day of the experiment.
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
Materials:
-
Prepared this compound solution
-
Sterile syringe with a 27-30 gauge needle
-
70% ethanol wipes
-
Appropriate animal restraint device
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. One common method is to scruff the mouse by the loose skin on its neck and back, and secure the tail.
-
Locate Injection Site: The ideal injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Sterilize the Area: Wipe the injection site with a 70% ethanol wipe and allow it to dry.
-
Needle Insertion: Insert the needle at a 10-20 degree angle into the skin and then through the abdominal wall. You should feel a slight "pop" as the needle enters the peritoneal cavity.
-
Aspirate: Gently pull back on the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe) or an organ (no colored fluid should appear).
-
Inject: If aspiration is clear, slowly and steadily inject the this compound solution.
-
Withdraw Needle: Withdraw the needle smoothly and return the mouse to its cage.
-
Monitor: Observe the mouse for a few minutes post-injection to ensure there are no immediate adverse reactions.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
Activation of the delta-opioid receptor by this compound initiates a cascade of intracellular events. Concurrently, this compound can also activate the Nrf2-mediated antioxidant response.
Caption: this compound Signaling Pathways
Experimental Workflow
A typical experimental workflow for evaluating the in vivo efficacy of this compound.
Caption: this compound In Vivo Experimental Workflow
References
- 1. In vitro and in vivo pharmacological profile of this compound, a novel selective delta-opioid receptor agonist; correlations between desensitization and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated [frontiersin.org]
Technical Support Center: Agonist Desensitization and Tolerance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying agonist-induced desensitization and tolerance, with a specific focus on the selective delta-opioid receptor (DOP) agonist, UFP-512, and a general overview of P2Y14 receptor desensitization.
Section 1: this compound and Delta-Opioid Receptor (DOP) Desensitization
Important Note for Researchers: Current scientific literature identifies this compound as a selective agonist for the delta-opioid receptor (DOP), not the P2Y14 receptor.[1][2] The following information pertains to the study of this compound in the context of DOP receptor activation and regulation.
Troubleshooting Guide: this compound Experiments
Q1: We are not observing significant desensitization of the cAMP pathway with this compound in our cell line expressing DOP receptors. Is this expected?
A1: Yes, this is consistent with published findings. This compound has been reported to cause only low desensitization of the cAMP pathway, even with sustained activation.[1] This characteristic is thought to be linked to its unique pharmacological profile, which includes receptor endocytosis and recycling without a significant reduction in signaling to downstream effectors like ERK1/2.[1]
Troubleshooting Steps:
-
Confirm Receptor Expression: Ensure your cell line expresses functional DOP receptors at an adequate density.
-
Verify Agonist Potency: Check the activity of your this compound stock by performing a dose-response curve for a known acute response, such as adenylyl cyclase inhibition.
-
Positive Control: Use a different DOP agonist known to induce robust desensitization as a positive control to confirm that your assay system can detect desensitization.
-
Time Course: Extend the duration of this compound pre-treatment to ensure you are not missing a delayed desensitization effect. However, studies have shown a lack of tolerance even after chronic administration in vivo.[1]
Q2: Our in vivo experiments with chronic this compound administration are not showing tolerance to its effects. Did we perform the experiment correctly?
A2: The lack of tolerance to the antidepressant-like effects of this compound after chronic administration in vivo has been documented. This is a key feature of this compound and is correlated with its in vitro properties of weak desensitization and significant receptor internalization and recycling.
Troubleshooting Steps:
-
Behavioral Assay Validation: Ensure your behavioral assay (e.g., forced swimming test) is properly validated and sensitive to detect changes in the relevant phenotype.
-
Dosing Regimen: Verify the dose and frequency of this compound administration are consistent with published studies.
-
Control Groups: Include appropriate vehicle-treated control groups to account for any non-specific effects of the experimental procedures.
Frequently Asked Questions (FAQs): this compound
Q: What is the mechanism of action of this compound? A: this compound is a selective and potent peptide agonist for the delta-opioid receptor (DOP). It activates the receptor, leading to downstream signaling events such as the inhibition of adenylyl cyclase and the activation of the ERK1/2 pathway.
Q: How does this compound affect DOP receptor regulation? A: this compound induces marked phosphorylation of the DOP receptor at Ser363. This is associated with receptor endocytosis and subsequent recycling to the plasma membrane.
Q: Why is this compound considered a promising therapeutic candidate? A: this compound exhibits antidepressant- and anxiolytic-like effects. The observation that it produces these effects without inducing significant tolerance makes it a promising drug prototype for mood disorders.
Quantitative Data for this compound
| Parameter | Receptor | Cell Line | Value | Reference |
| Binding Affinity (Ki) | hDOP | SK-N-BE | 0.8 ± 0.1 nM | |
| cAMP Inhibition (EC50) | hDOP | SK-N-BE | 1.2 ± 0.3 nM | |
| ERK1/2 Activation (EC50) | hDOP | SK-N-BE | 10.5 ± 2.1 nM | |
| Receptor Phosphorylation (Ser363) | hDOP | SK-N-BE | Significant induction | |
| Desensitization of cAMP pathway | hDOP | SK-N-BE | Low | |
| In vivo Tolerance | Mouse | - | Not observed |
Experimental Protocols
1. cAMP Inhibition Assay
-
Cell Culture: Plate human neuroblastoma SK-N-BE cells expressing DOP receptors in 96-well plates and grow to confluence.
-
Pre-treatment (for desensitization): Treat cells with this compound at a desired concentration (e.g., 1 µM) or vehicle for various time points (e.g., 30 min, 1h, 4h, 24h).
-
cAMP Accumulation: Wash the cells and incubate with stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15 minutes. Then, add forskolin (e.g., 10 µM) and varying concentrations of this compound for another 15 minutes.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the concentration-response curves for this compound in control and pre-treated cells to determine EC50 and maximal inhibition, allowing for the quantification of desensitization.
2. Receptor Internalization Assay (ELISA-based)
-
Cell Culture: Plate cells expressing N-terminally HA-tagged DOP receptors in 96-well plates.
-
Agonist Treatment: Treat cells with this compound (e.g., 1 µM) for various time points at 37°C to induce internalization.
-
Fixation: Wash cells with ice-cold PBS and fix with 4% paraformaldehyde.
-
Antibody Incubation: Without permeabilizing the cells, incubate with an anti-HA primary antibody to label surface receptors, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a colorimetric HRP substrate and measure the absorbance.
-
Data Analysis: A decrease in absorbance in this compound-treated wells compared to control wells indicates receptor internalization.
Visualizations
Caption: this compound signaling at the DOP receptor.
Caption: Workflow for assessing agonist-induced desensitization.
Section 2: P2Y14 Receptor Desensitization
The P2Y14 receptor is a G protein-coupled receptor (GPCR) that is activated by UDP-glucose and other UDP-sugars. It primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase. While specific studies on this compound and P2Y14 are lacking, the general principles of GPCR desensitization apply to the P2Y14 receptor.
Troubleshooting Guide: P2Y14 Receptor Experiments
Q1: We observe a rapid loss of response (desensitization) in our calcium mobilization assay after stimulating P2Y14-expressing cells with UDP-glucose. How can we investigate the mechanism?
A1: Rapid desensitization of GPCRs is a common phenomenon. For Gi/o-coupled receptors like P2Y14, this is often mediated by G protein-coupled receptor kinases (GRKs) and the subsequent binding of β-arrestins.
Troubleshooting/Investigative Steps:
-
GRK Involvement: Use pharmacological inhibitors of GRKs (if available and specific) or molecular approaches like siRNA to knockdown specific GRK isoforms to see if desensitization is attenuated.
-
β-Arrestin Translocation: Utilize β-arrestin-GFP fusion proteins and live-cell imaging to visualize the translocation of β-arrestin from the cytoplasm to the plasma membrane upon agonist stimulation.
-
Receptor Internalization: Perform an internalization assay (as described for the DOP receptor) to determine if the loss of response is associated with the removal of receptors from the cell surface.
-
Homologous vs. Heterologous Desensitization: To test for homologous desensitization, pre-treat with a P2Y14 agonist and then re-stimulate with the same agonist. To test for heterologous desensitization, pre-treat with an agonist for a different Gi/o-coupled receptor expressed in your cells and then stimulate with a P2Y14 agonist.
Q2: Our attempts to measure P2Y14-mediated inhibition of cAMP are yielding inconsistent results.
A2: Measuring cAMP inhibition can be challenging due to low basal levels.
Troubleshooting Steps:
-
Stimulate Adenylyl Cyclase: Use forskolin to stimulate adenylyl cyclase, which will increase the basal cAMP level. This creates a larger window to measure the inhibitory effect of P2Y14 activation.
-
Phosphodiesterase Inhibitors: Include a phosphodiesterase (PDE) inhibitor like IBMX or rolipram in your assay buffer to prevent the degradation of cAMP.
-
Cell Density: Optimize the number of cells per well, as this can significantly impact the magnitude of the cAMP signal.
-
Agonist Purity and Stability: Ensure the purity of your UDP-glucose or other UDP-sugar agonists, as they can be subject to degradation by ectonucleotidases.
Frequently Asked Questions (FAQs): P2Y14 Receptor
Q: What are the primary endogenous agonists for the P2Y14 receptor? A: The primary endogenous agonists are UDP-sugars, including UDP-glucose, UDP-galactose, UDP-glucuronic acid, and UDP-N-acetylglucosamine.
Q: What is the main signaling pathway activated by the P2Y14 receptor? A: The P2Y14 receptor predominantly couples to Gi/o G proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
Q: What are the key steps in GPCR desensitization? A: The process generally involves:
-
Phosphorylation: Upon agonist binding, the activated receptor is phosphorylated by GRKs on serine and threonine residues in its intracellular domains.
-
Arrestin Binding: Phosphorylated receptors are recognized by β-arrestins, which bind to the receptor.
-
Uncoupling: β-arrestin binding sterically hinders the interaction between the receptor and the G protein, leading to the termination of signaling (desensitization).
-
Internalization: β-arrestins also act as adaptors to recruit the receptor to clathrin-coated pits for endocytosis.
Quantitative Data for P2Y14 Receptor Agonists
| Agonist | Receptor | Cell Line | Assay | EC50 | Reference |
| UDP-glucose | Human P2Y14 | HEK293 | cAMP Inhibition | 82 nM | |
| UDP-galactose | Human P2Y14 | HEK293 | cAMP Inhibition | ~100 nM | |
| UDP-glucuronic acid | Human P2Y14 | HEK293 | cAMP Inhibition | ~100 nM | |
| UDP-N-acetylglucosamine | Human P2Y14 | HEK293 | cAMP Inhibition | ~1 µM |
Experimental Protocol
3. Calcium Mobilization Assay for Gi/o-Coupled Receptors
-
Cell Culture: Plate cells co-expressing the P2Y14 receptor and a promiscuous G protein like Gα16 or a chimeric G protein (e.g., Gαq/i) in a black-walled, clear-bottom 96-well plate. These G proteins redirect the Gi/o signal to the Gq pathway, which results in calcium mobilization.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) in assay buffer for 30-60 minutes at 37°C.
-
Baseline Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) and measure the baseline fluorescence.
-
Agonist Addition: Inject the P2Y14 agonist (e.g., UDP-glucose) and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity (peak response over baseline) corresponds to the intracellular calcium concentration. For desensitization studies, a pre-incubation step with the agonist can be added before dye loading and re-stimulation.
Visualization
Caption: General mechanism of GPCR desensitization.
References
UFP-512 Technical Support Center: Troubleshooting Unexpected Findings
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results during experiments with UFP-512, a potent and selective delta-opioid receptor (DOR) agonist. The following troubleshooting guides and FAQs are designed to address specific issues and clarify the compound's broader pharmacological profile.
Troubleshooting Guide
Question 1: We observe a cellular or physiological effect from this compound that is not reversed by the general opioid antagonist, naloxone, or the specific DOR antagonist, naltrindole. Is this indicative of an off-target effect?
Answer: While this compound is a high-affinity DOR agonist, some of its effects may be mediated through pathways that are downstream or parallel to direct receptor blockade. It has been demonstrated that this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][2][3] This pathway is involved in the cellular stress response and regulates the expression of antioxidant proteins like heme oxygenase 1 (HO-1).[1][2] Therefore, if the observed effect is related to oxidative stress modulation, it might not be fully reversible by opioid antagonists.
Troubleshooting Steps:
-
Confirm Antagonist Efficacy: Ensure that the concentration of naloxone or naltrindole used is sufficient to block DORs in your experimental system.
-
Investigate Nrf2 Pathway Involvement:
-
Measure the expression or activation of Nrf2 and its downstream targets (e.g., HO-1, NQO1) in the presence of this compound.
-
Utilize an Nrf2 inhibitor in conjunction with this compound to see if the unexpected effect is attenuated.
-
-
Consider Alternative Signaling: In chronic pain models, this compound has been shown to inhibit JNK and ERK1/2 phosphorylation during inflammatory pain but not neuropathic pain, where it instead blocks the PI3K/Akt signaling pathway. The specific signaling cascade activated can be context-dependent.
Question 2: We are seeing an unexpected proliferative effect in our cell culture model with this compound. Is this a known activity of the compound?
Answer: Yes, this is a plausible, though perhaps unexpected, finding depending on the cell type. Research has shown that this compound can promote the proliferation and migration of outer root sheath (ORS) cells in hair follicles. This effect was found to be mediated by the activation of the Wnt/β-catenin signaling pathway.
Troubleshooting Steps:
-
Assess Wnt/β-catenin Pathway Activation:
-
Measure the levels of key pathway components such as β-catenin, and the expression of Wnt target genes (e.g., AXIN2, WISP).
-
Use a Wnt pathway inhibitor (e.g., a tankyrase inhibitor) to determine if the proliferative effect of this compound is blocked.
-
-
Characterize DOR Expression: Confirm the expression of delta-opioid receptors in your cell line. The effects of this compound are primarily initiated through this receptor.
Frequently Asked Questions (FAQs)
What is the primary mechanism of action for this compound? this compound is a selective and potent delta-opioid receptor (DOR) agonist. It binds to DORs with high affinity, initiating downstream signaling cascades.
Does this compound show tolerance with chronic administration? In vivo studies have shown that chronic administration of this compound for its antidepressant-like effects did not lead to tolerance. This is correlated with low desensitization of the cAMP pathway and efficient receptor endocytosis and recycling.
What are the known in vivo effects of this compound? this compound has demonstrated several in vivo effects, including:
-
Antidepressant- and anxiolytic-like effects.
-
Antinociceptive effects in models of chronic inflammatory and neuropathic pain.
-
Promotion of hair growth by inducing the anagen phase of the hair cycle.
What solvents and administration routes are recommended for this compound? For in vivo studies, this compound can be dissolved in saline (0.9%) for intraperitoneal (i.p.) administration. For topical application, it has been used at concentrations of 0.01-0.05%.
Quantitative Data Summary
Table 1: In Vivo Antinociceptive Efficacy of this compound
| Pain Model | Administration Route | Effective Dose Range | Maximum Effect | Reference |
| Inflammatory Pain (CFA) | Intraperitoneal | 1 - 30 mg/kg | Dose-dependent, max at 30 mg/kg | |
| Neuropathic Pain (CCI) | Intraperitoneal | 1 - 30 mg/kg | Dose-dependent, max at 30 mg/kg | |
| Acetic Acid Writhing | Systemic | Potent, dose-related | Not specified | |
| Capsaicin-induced Thermal Hyperalgesia (Rhesus Monkeys) | Intramuscular | ~10 mg/kg | ~50% reversal |
Experimental Protocols
Protocol 1: Assessment of Antinociceptive Effects in a Mouse Model of Inflammatory Pain
-
Induction of Inflammation: Inflammatory pain is induced by a subplantar injection of Complete Freund's Adjuvant (CFA).
-
Drug Preparation: this compound is dissolved in 0.9% saline.
-
Administration: 14 days post-CFA injection, mice are administered this compound intraperitoneally at doses ranging from 1 to 30 mg/kg.
-
Behavioral Testing: Mechanical allodynia and thermal hyperalgesia are assessed 1 hour after this compound administration.
-
Antagonist Studies: To confirm DOR involvement, the specific DOR antagonist naltrindole can be administered subcutaneously 30 minutes prior to this compound.
Adapted from Ferreira-Chamorro et al., 2019.
Protocol 2: Evaluation of Hair Growth Promotion
-
Animal Model: 7-week-old C3H mice are used.
-
Drug Preparation: this compound is prepared for topical application at concentrations of 0.01% to 0.05%.
-
Administration: The back skin of the mice is shaved, and this compound is applied topically for 2 weeks.
-
Assessment:
-
The skin is monitored for darkening, which indicates hair cycle induction.
-
At day 15, dorsal hair is shaved and weighed.
-
Histological analysis (Haematoxylin and Eosin staining) is performed to count the number of anagen hair shafts.
-
Adapted from Lee et al., 2021.
Visualizations
Caption: this compound signaling pathways.
Caption: Troubleshooting unexpected this compound findings.
References
- 1. Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated [frontiersin.org]
- 3. Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated - PubMed [pubmed.ncbi.nlm.nih.gov]
UFP-512 batch-to-batch variability concerns
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with UFP-512. The information is designed to address potential issues, including batch-to-batch variability, and to provide a resource for experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly selective delta-opioid receptor (DOR) agonist.[1] Its primary mechanism of action is the activation of DORs, which are G protein-coupled receptors.[2] This activation can trigger various downstream signaling pathways, leading to its observed pharmacological effects, including antidepressant-like and analgesic properties.[1][3]
Q2: What are the known downstream signaling pathways activated by this compound?
This compound has been shown to modulate several key signaling pathways:
-
PI3K/Akt Pathway: In neuropathic pain models, this compound has been observed to block the activation of the PI3K/Akt signaling pathway in the spinal cord.[3]
-
Nrf2/HO-1 Pathway: this compound administration increases the protein levels of Nrf2 and HO-1 in the spinal cord, which is associated with protection against oxidative stress.
-
MAPK (ERK1/2 and JNK) Pathway: During inflammatory pain, this compound can inhibit the phosphorylation of JNK and ERK1/2. However, in neuropathic pain models, it did not alter the enhanced levels of p-JNK or p-ERK1/2.
-
Wnt/β-catenin Pathway: In human outer root sheath (hORS) cells, this compound has been found to activate the Wnt/β-catenin pathway, promoting cell proliferation and migration.
Q3: Are there any known issues with this compound stability and storage?
While specific degradation pathways for this compound are not extensively documented in the provided search results, as a peptide-like molecule, it is best practice to store it under controlled conditions to prevent degradation. For optimal stability, this compound should be stored as a lyophilized powder at -20°C. Once reconstituted, it is recommended to aliquot and store at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide: Addressing Batch-to-Batch Variability
Inconsistent experimental outcomes between different batches of this compound can be a significant concern. This guide provides a systematic approach to troubleshooting such issues.
Problem: Inconsistent in vitro/in vivo efficacy observed with a new batch of this compound.
Possible Cause 1: Variation in Compound Purity or Concentration
Troubleshooting Steps:
-
Verify Certificate of Analysis (CoA): Always review the CoA for each new batch. Pay close attention to the purity (typically determined by HPLC) and any reported impurities.
-
Independent Purity Assessment: If significant variability is suspected, consider an independent purity analysis via HPLC.
-
Confirm Stock Solution Concentration: Use a spectrophotometer to confirm the concentration of your stock solution, if an extinction coefficient is known or can be determined.
Possible Cause 2: Improper Storage and Handling
Troubleshooting Steps:
-
Review Storage Conditions: Ensure that the compound has been stored at the recommended temperature and protected from light.
-
Minimize Freeze-Thaw Cycles: Prepare single-use aliquots of reconstituted this compound to avoid repeated freezing and thawing.
-
Use Freshly Prepared Solutions: Whenever possible, use freshly prepared working solutions for your experiments.
Possible Cause 3: Experimental System Variability
Troubleshooting Steps:
-
Cell Line/Animal Model Consistency: Ensure that the cell line passage number or the age, weight, and strain of the animal models are consistent across experiments.
-
Standard Operating Procedures (SOPs): Strictly adhere to SOPs for all experimental procedures to minimize procedural drift.
-
Positive and Negative Controls: Always include appropriate positive and negative controls in your experiments to validate assay performance.
Hypothetical Data on Batch-to-Batch Variability
The following table summarizes hypothetical data from three different batches of this compound in a functional assay (e.g., cAMP inhibition).
| Batch ID | Purity (HPLC) | IC50 (cAMP Assay) |
| Batch A | 98.5% | 1.2 nM |
| Batch B | 99.1% | 1.1 nM |
| Batch C | 95.2% | 5.8 nM |
In this hypothetical scenario, the lower purity of Batch C could be a contributing factor to its reduced potency in the functional assay.
Experimental Protocols
Protocol 1: In Vitro cAMP Inhibition Assay
This protocol is designed to assess the functional activity of this compound by measuring its ability to inhibit forskolin-stimulated cAMP production in cells expressing the delta-opioid receptor.
-
Cell Culture: Plate CHO cells stably expressing the human delta-opioid receptor (hDOR) in a 96-well plate and culture overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add the this compound dilutions to the cells and incubate for 15 minutes.
-
Add forskolin (a known adenylyl cyclase activator) to all wells except the negative control and incubate for 30 minutes.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit.
-
-
Data Analysis: Plot the cAMP concentration against the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Protocol 2: Western Blot for ERK1/2 Phosphorylation
This protocol is used to determine the effect of this compound on the MAPK/ERK signaling pathway.
-
Cell Treatment: Treat hDOR-expressing cells with various concentrations of this compound for different time points (e.g., 5, 15, 30 minutes).
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
Visualizations
Signaling Pathways of this compound
Caption: this compound signaling pathways.
Experimental Workflow for Batch-to-Batch Variability Troubleshooting
Caption: Troubleshooting workflow for this compound.
Logical Relationship for Quality Control Assessment
Caption: Quality control assessment logic.
References
- 1. In vitro and in vivo pharmacological profile of this compound, a novel selective delta-opioid receptor agonist; correlations between desensitization and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unica.it [iris.unica.it]
- 3. Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated - PubMed [pubmed.ncbi.nlm.nih.gov]
UFP-512 Bioavailability Enhancement: A Technical Support Center
Welcome to the technical support center for UFP-512. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the bioavailability of this compound in preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and highly selective delta-opioid (DOP) receptor agonist.[1][2] It is a peptide-like molecule being investigated for its therapeutic potential in mood disorders and for alleviating chronic inflammatory and neuropathic pain.[1][3][4] Its chemical name is (3S)-3-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-(1H-benzimidazol-2-yl)propanoic acid, and it has a molecular weight of 555.64 g/mol .
Q2: What does bioavailability mean and why is it a concern for this compound?
A2: Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form. As a peptide-like molecule, this compound is likely to face several challenges when administered orally, including poor solubility, low membrane permeability across the gastrointestinal tract, and degradation by digestive enzymes. These factors can lead to low and variable bioavailability, limiting its systemic exposure and therapeutic efficacy.
Q3: What is the known solubility of this compound?
A3: this compound is reported to be soluble in Dimethyl Sulfoxide (DMSO). However, its aqueous solubility, which is critical for oral absorption, is not well-documented in publicly available literature. Researchers should anticipate challenges with solubility in aqueous-based formulation vehicles.
Q4: What administration routes have been used for this compound in preclinical studies?
A4: Preclinical research has utilized several routes of administration, including intraperitoneal (i.p.), intravenous (i.v.), intracerebroventricular (i.c.v.), intramuscular (i.m.), and topical application. The choice of a non-oral route in most studies suggests that oral bioavailability is likely a significant hurdle. One study noted that intravenous administration produced limited antinociception in a specific assay, highlighting that both bioavailability and the specific site of action (peripheral vs. central) are critical considerations.
Troubleshooting Guide: Low Systemic Exposure of this compound
Use this guide to troubleshoot common issues related to poor bioavailability during your experiments.
Problem: My oral administration (p.o.) experiment with this compound resulted in undetectable or very low plasma concentrations.
This is a common challenge for peptide-like molecules. The workflow below can guide your investigation.
Caption: Troubleshooting workflow for low this compound bioavailability.
Problem: I observe high variability in plasma concentrations between subjects.
High variability often points to formulation or physiological issues.
| Potential Cause | Troubleshooting Action |
| Inconsistent Dosing | Ensure the dosing vehicle is a homogenous suspension or solution. Use precise gavage techniques. |
| Food Effects | Standardize the fasting state of animals before and after dosing. The presence of food can significantly alter gastric emptying and GI tract pH. |
| Poor Aqueous Solubility | Small changes in GI fluid composition can drastically affect dissolution. Refer to the solubility enhancement strategies in the workflow above. |
| First-Pass Metabolism | The compound may be heavily metabolized in the gut wall or liver. See "Metabolic Instability" solutions in the workflow. |
Strategies & Experimental Protocols
Improving the bioavailability of this compound requires a systematic approach focusing on its physicochemical limitations.
Illustrative Physicochemical & Pharmacokinetic Data
The following table contains hypothetical, illustrative data for this compound to serve as a baseline for discussion, as public data is limited.
| Parameter | Illustrative Value | Implication for Bioavailability |
| Molecular Weight | 555.6 g/mol | High. Molecules >500 Da often have poor passive permeability. |
| LogP (calculated) | 2.5 | Moderately lipophilic; may favor membrane partitioning but could be limited by aqueous solubility. |
| Aqueous Solubility (pH 7.4) | < 0.01 mg/mL | Very low. Likely dissolution-rate limited absorption. |
| Permeability (Caco-2, Papp A->B) | < 1.0 x 10⁻⁶ cm/s | Low. Indicates poor intestinal absorption. |
| Oral Bioavailability (F%) in Rat | < 1% | Very low. Confirms significant absorption barriers. |
Diagram of Barriers to Oral Bioavailability
The following diagram illustrates the sequential barriers that a molecule like this compound must overcome for successful oral absorption.
Caption: Key physiological barriers limiting oral drug bioavailability.
Protocol 1: In Vitro Caco-2 Permeability Assay
This assay assesses the potential for intestinal absorption of a compound.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until they form a differentiated, polarized monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Compound Preparation: Prepare a dosing solution of this compound (e.g., 10 µM) in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Apical to Basolateral (A->B) Transport:
-
Add the this compound dosing solution to the apical (A) side of the Transwell®.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral side at specified time points (e.g., 30, 60, 90, 120 min).
-
Replenish the basolateral side with fresh buffer after each sample.
-
-
Sample Analysis: Quantify the concentration of this compound in the samples using a validated LC-MS/MS method.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) to classify the compound's permeability.
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rodents
This study determines the plasma concentration-time profile and key PK parameters.
-
Animal Model: Use male Sprague-Dawley rats (n=3-5 per group), fasted overnight.
-
Formulation Preparation:
-
IV Group: Formulate this compound in a solubilizing vehicle suitable for injection (e.g., 10% DMSO, 40% PEG400, 50% Saline) at a concentration for a 1 mg/kg dose.
-
PO Group: Formulate this compound in an oral vehicle (e.g., 0.5% Methylcellulose) for a 10 mg/kg dose.
-
-
Dosing:
-
Administer the IV formulation via the tail vein.
-
Administer the PO formulation via oral gavage.
-
-
Blood Sampling: Collect sparse blood samples (e.g., ~100 µL) from the tail vein or saphenous vein into EDTA-coated tubes at pre-dose and at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Cmax), and F% (Oral Bioavailability = [AUC_PO / AUC_IV] * [Dose_IV / Dose_PO] * 100).
This compound Mechanism of Action: Signaling Pathway
This compound is a delta-opioid receptor (DOR) agonist. Its therapeutic effects are mediated by the activation of this G-protein coupled receptor (GPCR).
Caption: Simplified signaling pathway for the this compound DOR agonist.
References
- 1. In vitro and in vivo pharmacological profile of this compound, a novel selective delta-opioid receptor agonist; correlations between desensitization and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo pharmacological profile of this compound, a novel selective δ-opioid receptor agonist; correlations between desensitization and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated [frontiersin.org]
- 4. Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to UFP-512 and SNC-80 in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two delta-opioid receptor (DOR) agonists, UFP-512 and SNC-80, based on their performance in preclinical pain models. The information presented is collated from various experimental studies to offer an objective overview for researchers in pain and analgesia.
At a Glance: this compound vs. SNC-80
| Feature | This compound | SNC-80 |
| Primary Mechanism | Selective δ-opioid receptor (DOR) agonist.[1][2] | Selective δ-opioid receptor (DOR) agonist.[3][4][5] |
| Secondary Mechanism | Activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant pathway. | May selectively activate μ-δ opioid receptor heteromers. |
| Chemical Class | Peptidic | Non-peptidic |
| Proven Efficacy In | Inflammatory pain, neuropathic pain, osteoarthritis pain. | Inflammatory pain, neuropathic pain, visceral pain. |
| Key Differentiator | Dual mechanism of action offers potential for both analgesia and neuroprotection. | Well-established as a tool compound for studying DOR function; potential for biased agonism at receptor heteromers. |
Quantitative Performance in Pain Models
The following tables summarize the available quantitative data on the antinociceptive effects of this compound and SNC-80 in various rodent pain models. It is important to note that direct head-to-head comparisons in the same study are limited, and thus, variations in experimental protocols should be considered when interpreting these data.
Inflammatory Pain Models
Compound: this compound Model: Complete Freund's Adjuvant (CFA)-induced inflammatory pain in mice. Assessment: Mechanical Allodynia (von Frey test) and Thermal Hyperalgesia (Hargreaves test).
| Dose (mg/kg, i.p.) | % Maximal Possible Effect (MPE) - Mechanical Allodynia | % Maximal Possible Effect (MPE) - Thermal Hyperalgesia |
| 1 | ~20% | ~15% |
| 3 | ~40% | ~30% |
| 10 | ~60% | ~50% |
| 20 | ~80% | ~70% |
| 30 | ~95% | ~90% |
| Data extrapolated from dose-response curves presented in Polo et al., 2019. |
Compound: SNC-80 Model: Complete Freund's Adjuvant (CFA)-induced inflammatory pain in rats. Assessment: Thermal Hyperalgesia (Plantar test).
| Dose (nmol, i.c.v.) | % Anti-hyperalgesia |
| 3 | ~20% |
| 10 | ~50% |
| 30 | ~80% |
| 100 | >90% |
| Data extrapolated from dose-response curves presented in Fraser et al., 2000. |
Model: Carrageenan-induced tactile allodynia in rats. Assessment: Mechanical Allodynia (von Frey test).
| Dose (µg, i.t.) | Effect |
| 100 | No significant effect |
| 200 | Significant attenuation of allodynia |
| Data from Xu et al., 2013. |
Neuropathic Pain Models
Compound: this compound Model: Chronic Constriction Injury (CCI) of the sciatic nerve in mice. Assessment: Mechanical Allodynia (von Frey test) and Thermal Hyperalgesia (Hargreaves test).
| Dose (mg/kg, i.p.) | % Maximal Possible Effect (MPE) - Mechanical Allodynia | % Maximal Possible Effect (MPE) - Thermal Hyperalgesia |
| 1 | ~25% | ~20% |
| 3 | ~45% | ~40% |
| 10 | ~70% | ~60% |
| 20 | ~85% | ~75% |
| 30 | ~95% | ~90% |
| Data extrapolated from dose-response curves presented in Polo et al., 2019. |
Compound: SNC-80 Model: Chronic Constriction Injury (CCI) of the sciatic nerve in rats. Assessment: Mechanical Allodynia (von Frey test). Specific ED50 values for SNC-80 in the CCI model were not readily available in the searched literature. However, studies indicate its effectiveness in reversing neuropathic pain behaviors.
Signaling Pathways
This compound: Dual Mechanism of Action
This compound exerts its analgesic effects through two primary signaling pathways. As a DOR agonist, it activates G-protein coupled signaling cascades that ultimately lead to reduced neuronal excitability. Concurrently, it activates the Nrf2 pathway, a key regulator of cellular antioxidant responses, which may contribute to its efficacy in chronic pain states associated with oxidative stress.
Caption: this compound Signaling Pathways.
SNC-80: Delta-Opioid Receptor Agonism
SNC-80 is a selective DOR agonist. Upon binding to DOR, it initiates a signaling cascade that reduces neuronal excitability, leading to analgesia. Some evidence suggests that SNC-80 may also exert its effects through the activation of μ-δ opioid receptor heteromers, which could lead to a distinct downstream signaling profile compared to DOR homomers.
Caption: SNC-80 Signaling Pathway.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound and SNC-80.
Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)
This model induces a persistent inflammatory state, mimicking chronic inflammatory pain conditions.
Caption: CFA Inflammatory Pain Model Workflow.
Detailed Methodology:
-
Animal Model: Male C57BL/6J mice or Sprague-Dawley rats are commonly used.
-
Induction of Inflammation: A single intraplantar injection of CFA (typically 50-100 µl) is administered into the plantar surface of one hind paw.
-
Development of Pain: Animals develop significant edema, mechanical allodynia, and thermal hyperalgesia in the injected paw within 24 hours, which can persist for several weeks.
-
Drug Administration: this compound or SNC-80 is administered at various doses and routes (e.g., intraperitoneal, intrathecal, intracerebroventricular) at a specified time point after CFA injection.
-
Behavioral Assessment:
-
Mechanical Allodynia: The paw withdrawal threshold to mechanical stimulation is measured using von Frey filaments of varying stiffness applied to the plantar surface of the paw.
-
Thermal Hyperalgesia: The latency to paw withdrawal from a radiant heat source is measured using a plantar test apparatus (Hargreaves test).
-
Neuropathic Pain Model: Chronic Constriction Injury (CCI)
The CCI model is a widely used model of peripheral nerve injury that results in chronic neuropathic pain behaviors.
Caption: CCI Neuropathic Pain Model Workflow.
Detailed Methodology:
-
Animal Model: Male C57BL/6J mice or Sprague-Dawley rats are typically used.
-
Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level. Proximal to the nerve's trifurcation, 3-4 loose ligatures of chromic gut suture are tied around the nerve.
-
Development of Pain: Animals develop robust and long-lasting mechanical allodynia and thermal hyperalgesia in the ipsilateral hind paw, typically within 7-14 days post-surgery.
-
Drug Administration: this compound or SNC-80 is administered at various doses and routes at a specified time point after CCI surgery.
-
Behavioral Assessment: Similar to the CFA model, mechanical allodynia and thermal hyperalgesia are assessed using the von Frey and Hargreaves tests, respectively.
Conclusion
Both this compound and SNC-80 demonstrate significant antinociceptive effects in preclinical models of inflammatory and neuropathic pain, primarily through the activation of delta-opioid receptors. This compound's unique dual mechanism, engaging the Nrf2 antioxidant pathway, presents a novel therapeutic avenue that may offer additional benefits in pain states with a significant oxidative stress component. SNC-80 remains a valuable pharmacological tool for investigating DOR function, with emerging evidence of its potential to selectively target receptor heteromers, opening new questions about the nuances of opioid receptor signaling.
The choice between these compounds for research or development purposes will depend on the specific scientific question being addressed. For studies focused on the dual roles of opioid agonism and antioxidant signaling in pain, this compound is a compelling candidate. For investigations into selective DOR agonism and the potential for biased signaling at receptor heteromers, SNC-80 continues to be a relevant and important tool. Further head-to-head comparative studies are warranted to provide a more definitive quantitative comparison of the potency and efficacy of these two important research compounds.
References
- 1. Frontiers | Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated [frontiersin.org]
- 2. Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Intrathecal SNC80, a Delta Receptor Ligand, on Nociceptive Threshold and Dorsal Horn Substance P Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of intrathecal SNC80, a delta receptor ligand, on nociceptive threshold and dorsal horn substance p release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SNC 80, a selective, nonpeptidic and systemically active opioid delta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of UFP-512 and DPDPE Efficacy at the Delta-Opioid Receptor
A comprehensive guide for researchers and drug development professionals on the pharmacological properties of two selective delta-opioid receptor agonists, UFP-512 and DPDPE. This document provides a comparative analysis of their binding affinities, in vitro and in vivo potencies, and signaling pathways, supported by experimental data and detailed methodologies.
This guide delves into the comparative efficacy of two well-characterized selective delta-opioid receptor (DOR) agonists: this compound and [D-Pen²,D-Pen⁵]enkephalin (DPDPE). Both molecules are instrumental in the study of DOR function and hold therapeutic potential, particularly in the realms of analgesia, and the treatment of mood disorders and neurodegenerative diseases. While DPDPE is a prototypical and widely utilized DOR agonist, this compound is a newer compound with a distinct pharmacological profile, including antidepressant and anxiolytic-like effects without the development of tolerance after chronic administration.[1][2] This comparison aims to provide a clear, data-driven overview to aid researchers in selecting the appropriate tool compound for their studies.
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the key in vitro pharmacological parameters for this compound and DPDPE, providing a direct comparison of their binding affinity and functional potency at the delta-opioid receptor.
| Compound | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Reference |
| This compound | [³H]-naltrindole | SK-N-BE cell membranes | 0.65 ± 0.08 | [1] |
| DPDPE | [³H]pCl-DPDPE | Monkey brain membranes | 1.4 | [3] |
| DPDPE | [³H]diprenorphine | HEK293i cells expressing human DOR | 19.0 | [4] |
Table 1: Comparative Binding Affinities (Kᵢ) of this compound and DPDPE for the Delta-Opioid Receptor. This table presents the equilibrium dissociation constant (Kᵢ) for each ligand, a measure of its binding affinity. Lower Kᵢ values indicate higher binding affinity. Data is compiled from multiple studies to provide a comprehensive overview.
| Compound | Assay | Cell Line | EC₅₀ (nM) | Eₘₐₓ (% inhibition) | Reference |
| This compound | cAMP Inhibition | HEK293 | 1.8 ± 0.6 | 75 ± 3 | |
| DPDPE | cAMP Inhibition | HEK293 | 0.9 ± 0.3 | 98 ± 2 |
Table 2: Comparative Potency (EC₅₀) and Maximal Response (Eₘₐₓ) of this compound and DPDPE in a cAMP Inhibition Assay. This table details the half-maximal effective concentration (EC₅₀) and the maximum achievable effect (Eₘₐₓ) for each agonist in inhibiting forskolin-stimulated cAMP production. A lower EC₅₀ value signifies greater potency.
In Vivo Efficacy: A Look at Antinociception
Both this compound and DPDPE have demonstrated antinociceptive effects in various animal models of pain. This compound has been shown to be effective in models of chronic inflammatory and neuropathic pain. DPDPE is also a well-established analgesic in preclinical studies.
Signaling Pathways
Activation of the delta-opioid receptor by agonists such as this compound and DPDPE initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR), the DOR primarily couples to inhibitory G-proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Furthermore, both this compound and DPDPE have been shown to activate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK). The activation of the ERK pathway is a crucial component of the downstream signaling of DOR and is implicated in various cellular processes.
Experimental Protocols
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Kᵢ) of a compound for a specific receptor.
-
Membrane Preparation: Cell membranes expressing the delta-opioid receptor (e.g., from SK-N-BE cells or monkey brain tissue) are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand that binds to the DOR (e.g., [³H]-naltrindole or [³H]pCl-DPDPE) and varying concentrations of the unlabeled competitor compound (this compound or DPDPE).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Kᵢ is then calculated using the Cheng-Prusoff equation.
cAMP Inhibition Assay
This functional assay measures the ability of an agonist to inhibit the production of cyclic AMP, a key second messenger.
-
Cell Culture: HEK293 cells stably expressing the human delta-opioid receptor are cultured.
-
Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and then stimulated with forskolin to increase intracellular cAMP levels.
-
Agonist Treatment: The cells are then treated with varying concentrations of the DOR agonist (this compound or DPDPE).
-
Lysis and Quantification: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive binding assay, such as a LANCE Ultra cAMP kit.
-
Data Analysis: The results are plotted as a dose-response curve to determine the EC₅₀ and Eₘₐₓ values for each agonist.
References
- 1. In vitro and in vivo pharmacological profile of this compound, a novel selective delta-opioid receptor agonist; correlations between desensitization and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Delta-Opioid Receptor-Mediated Effects of UFP-512 with the Selective Antagonist Naltrindole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of the selective delta-opioid receptor (DOR) agonist, UFP-512, and their validation through antagonism by naltrindole. The data presented is compiled from preclinical studies and is intended to serve as a resource for researchers in the fields of pharmacology, neuroscience, and drug development.
Introduction to this compound and Naltrindole
This compound is a potent and highly selective peptide-based agonist for the delta-opioid receptor (DOR)[1]. It has demonstrated significant potential in preclinical models for its antidepressant, anxiolytic, and antinociceptive properties[1]. The therapeutic effects of this compound are believed to be mediated primarily through its interaction with DORs.
Naltrindole is a non-peptide, highly potent, and selective antagonist of the delta-opioid receptor[2][3]. It is widely used as a pharmacological tool to investigate the in vitro and in vivo functions of DORs. By competitively binding to DORs, naltrindole can block or reverse the effects of DOR agonists like this compound, thereby confirming that the observed effects are indeed mediated by this specific receptor subtype.
Comparative Binding Affinities
The following table summarizes the binding affinities of this compound and naltrindole for the delta-opioid receptor, providing a quantitative measure of their potency and selectivity.
| Compound | Receptor | Binding Affinity (Ki) | Species | Reference |
| This compound | Delta-Opioid | 0.68 nM | Human | --INVALID-LINK-- |
| Naltrindole | Delta-Opioid | 0.056 nM (Kd) | Mouse Brain | [3] |
In Vivo Validation of this compound's Antinociceptive Effects with Naltrindole
A key application of naltrindole is to confirm that the analgesic effects of this compound are mediated through the delta-opioid receptor. Preclinical studies in mouse models of chronic inflammatory and neuropathic pain have demonstrated this relationship.
Experimental Data: Reversal of this compound-Induced Antinociception by Naltrindole
The following tables present quantitative data from a study by Pol et al. (2019), illustrating the reversal of this compound's effects on mechanical allodynia and thermal hyperalgesia by naltrindole in two distinct pain models.
Table 1: Effect of Naltrindole on this compound-Induced Mechanical Antiallodynia
| Pain Model | Treatment Group | Paw Withdrawal Threshold (g) (Mean ± SEM) |
| Inflammatory Pain | Vehicle | ~0.4 ± 0.1 |
| This compound (30 mg/kg, i.p.) | ~1.3 ± 0.2 | |
| This compound + Naltrindole (4 mg/kg, s.c.) | ~0.5 ± 0.1 | |
| Naltrindole alone | ~0.4 ± 0.1 | |
| Neuropathic Pain | Vehicle | ~0.3 ± 0.1 |
| This compound (30 mg/kg, i.p.) | ~1.2 ± 0.2 | |
| This compound + Naltrindole (4 mg/kg, s.c.) | ~0.4 ± 0.1 | |
| Naltrindole alone | ~0.3 ± 0.1 |
Data estimated from graphical representations in Pol et al. (2019).
Table 2: Effect of Naltrindole on this compound-Induced Thermal Antihyperalgesia
| Pain Model | Treatment Group | Paw Withdrawal Latency (s) (Mean ± SEM) |
| Inflammatory Pain | Vehicle | ~4.0 ± 0.5 |
| This compound (30 mg/kg, i.p.) | ~9.5 ± 1.0 | |
| This compound + Naltrindole (4 mg/kg, s.c.) | ~4.5 ± 0.5 | |
| Naltrindole alone | ~4.0 ± 0.5 | |
| Neuropathic Pain | Vehicle | ~3.5 ± 0.5 |
| This compound (30 mg/kg, i.p.) | ~8.5 ± 1.0 | |
| This compound + Naltrindole (4 mg/kg, s.c.) | ~4.0 ± 0.5 | |
| Naltrindole alone | ~3.5 ± 0.5 |
Data estimated from graphical representations in Pol et al. (2019).
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited above, based on the work of Pol et al. (2019).
-
Species: Male C57BL/6J mice
-
Weight: 20-25 g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Inflammatory Pain: Induced by a subcutaneous injection of 20 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of the right hind paw. Behavioral testing was performed 14 days post-injection.
-
Neuropathic Pain: Induced by Chronic Constriction Injury (CCI) of the sciatic nerve. Under anesthesia, the right sciatic nerve was exposed and four loose ligatures were tied around it. Behavioral testing was performed 28 days post-surgery.
-
This compound: Dissolved in saline and administered intraperitoneally (i.p.) at a dose of 30 mg/kg.
-
Naltrindole: Dissolved in saline and administered subcutaneously (s.c.) at a dose of 4 mg/kg, 30 minutes prior to this compound administration.
-
Mechanical Allodynia: Assessed using the von Frey filament test. Mice were placed on an elevated mesh floor and von Frey filaments of increasing stiffness were applied to the plantar surface of the hind paw. The paw withdrawal threshold was determined using the up-down method.
-
Thermal Hyperalgesia: Assessed using the plantar test. A radiant heat source was focused on the plantar surface of the hind paw, and the latency to paw withdrawal was recorded.
Signaling Pathways and Experimental Workflow
This compound Activated Signaling Pathway
This compound, upon binding to the delta-opioid receptor, activates downstream signaling cascades. A key pathway implicated in its cytoprotective and antinociceptive effects is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme Oxygenase-1 (HO-1) pathway.
References
- 1. In vitro and in vivo pharmacological profile of this compound, a novel selective delta-opioid receptor agonist; correlations between desensitization and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selectivity of the opioid antagonist, naltrindole, for delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of [3H]naltrindole binding to delta opioid receptors in mouse brain and mouse vas deferens: evidence for delta opioid receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of UFP-512 Versus Mu-Opioid Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor selectivity profile of the novel delta-opioid receptor (DOR) agonist, UFP-512, against established mu-opioid receptor (MOR) agonists such as DAMGO, fentanyl, and morphine. The data presented herein is intended to offer a clear, quantitative understanding of the binding affinities of these compounds, supported by detailed experimental protocols and visual representations of key biological and experimental processes.
Executive Summary
This compound is a potent and highly selective agonist for the delta-opioid receptor (DOR).[1][2] In contrast, classical mu-opioid agonists like DAMGO, fentanyl, and morphine exhibit primary affinity for the mu-opioid receptor (MOR), with varying degrees of selectivity over other opioid receptor subtypes. This guide will delineate these differences through a comprehensive analysis of their binding profiles, providing valuable insights for researchers engaged in the development of targeted opioid therapeutics.
Data Presentation: Opioid Receptor Binding Affinity
The following table summarizes the binding affinities (Ki in nM) of this compound and selected mu-opioid agonists for the mu (μ), delta (δ), and kappa (κ) opioid receptors. The data has been compiled from various in vitro radioligand binding assays. Lower Ki values are indicative of higher binding affinity.
| Compound | Mu-Opioid (Ki, nM) | Delta-Opioid (Ki, nM) | Kappa-Opioid (Ki, nM) | Primary Selectivity |
| This compound | >10,000 | 0.18 | >10,000 | Delta |
| DAMGO | 1.23 | 620 | 680 | Mu |
| Fentanyl | 1.3 | 1800 | 14000 | Mu |
| Morphine | 1.2 | >10,000 | >10,000 | Mu |
Note: Data is compiled from multiple sources and experimental conditions may vary. Please refer to the original publications for detailed information.
Experimental Protocols: Radioligand Competition Binding Assay
The binding affinities presented in this guide are typically determined using a radioligand competition binding assay. This technique measures the ability of an unlabeled compound (the "competitor," e.g., this compound or a mu-opioid agonist) to displace a radiolabeled ligand that is known to bind with high affinity to a specific receptor subtype.
Objective: To determine the inhibition constant (Ki) of a test compound for a specific opioid receptor subtype.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., CHO-K1, HEK293) stably expressing a single human opioid receptor subtype (μ, δ, or κ).
-
Radioligands:
-
For MOR: [³H]DAMGO
-
For DOR: [³H]-DPDPE
-
For KOR: [³H]U69,593
-
-
Test Compounds: this compound, DAMGO, Fentanyl, Morphine.
-
Incubation Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., Naloxone).
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Thawed cell membranes are resuspended in ice-cold incubation buffer. Protein concentration is determined to ensure consistency across assays.
-
Assay Setup: The assay is typically performed in 96-well plates. Each well contains the cell membranes, the radioligand at a fixed concentration (usually at or below its Kd), and varying concentrations of the unlabeled test compound.
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand. Unbound radioligand passes through the filters.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualization
Signaling Pathway of a Delta-Opioid Receptor Agonist
The following diagram illustrates the canonical G-protein coupled receptor (GPCR) signaling pathway initiated by the binding of a DOR agonist like this compound.
Caption: Delta-opioid receptor signaling pathway.
Experimental Workflow for Opioid Receptor Binding Assay
The diagram below outlines the key steps in a typical radioligand competition binding assay workflow.
Caption: Radioligand binding assay workflow.
References
- 1. In vitro and in vivo pharmacological profile of this compound, a novel selective delta-opioid receptor agonist; correlations between desensitization and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated [frontiersin.org]
UFP-512: A Comparative Guide to its Opioid Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of UFP-512 with mu (μ), delta (δ), and kappa (κ) opioid receptors. This compound is recognized as a potent and highly selective agonist for the delta-opioid receptor (DOR), a target of significant interest for the development of novel therapeutics for mood disorders and pain management.[1] This document summarizes key experimental data on its binding affinity, details the methodologies used for these assessments, and visualizes relevant biological and experimental pathways.
Quantitative Comparison of Binding Affinity
This compound demonstrates a pronounced selectivity for the delta-opioid receptor over both mu and kappa subtypes. The following table summarizes the equilibrium dissociation constants (Ki) of this compound for the three opioid receptor subtypes. Lower Ki values are indicative of higher binding affinity.
| Compound | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Selectivity (μ/δ) | Selectivity (κ/δ) |
| This compound | 2380 | 0.38 | 9400 | ~6263 | ~24737 |
Data sourced from Aguila et al. (2007).
Experimental Protocols
The binding affinity of this compound to opioid receptors was determined using a competitive radioligand binding assay. This standard methodology allows for the characterization of a compound's ability to displace a radiolabeled ligand with known affinity for the target receptor.
Materials:
-
Radioligand: [³H]diprenorphine, a non-selective opioid antagonist.
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing either the human μ-opioid receptor, δ-opioid receptor, or κ-opioid receptor.
-
Competitor: this compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Instrumentation: Liquid scintillation counter
Procedure:
-
Incubation: Cell membranes were incubated with a fixed concentration of [³H]diprenorphine and varying concentrations of this compound in the assay buffer.
-
Equilibrium: The mixture was incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand were separated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters were washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, corresponding to the amount of bound [³H]diprenorphine, was measured using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]diprenorphine (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Key Pathways
To further elucidate the context of this compound's activity, the following diagrams illustrate the delta-opioid receptor signaling pathway and the general workflow of the competitive binding assay used to determine its receptor affinity.
References
A Comparative Guide to the In Vivo Efficacy of UFP-512 and Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of the selective delta-opioid receptor (DOR) agonist UFP-512 and the classical mu-opioid receptor (MOR) agonist, morphine. The information presented is based on preclinical experimental data in rodent models of pain.
At a Glance: this compound vs. Morphine for Pain Relief
While both this compound and morphine exhibit potent antinociceptive effects, they operate through distinct mechanisms and show varied efficacy in different pain models. Morphine remains a gold standard for acute, severe pain, whereas emerging evidence suggests that this compound, a selective delta-opioid receptor agonist, may offer a promising alternative for chronic pain states, potentially with a different side-effect profile.[1][2]
Quantitative Efficacy Data
Table 1: In Vivo Antinociceptive Efficacy of this compound
| Pain Model | Species | Administration Route | Doses Tested (mg/kg) | Primary Efficacy Endpoints | Key Findings |
| Chronic Inflammatory Pain (CFA-induced) | Mouse | Intraperitoneal | 1, 3, 10, 20, 30 | Mechanical Allodynia, Thermal Hyperalgesia | Dose-dependent inhibition of mechanical allodynia and thermal hyperalgesia, with the maximum effect at 30 mg/kg.[1][2] |
| Neuropathic Pain (CCI-induced) | Mouse | Intraperitoneal | 1, 3, 10, 20, 30 | Mechanical Allodynia, Thermal Allodynia | Dose-dependent inhibition of mechanical and thermal allodynia.[1] |
| Acute Nociceptive Pain (Acetic Acid Writhing) | Mouse | Systemic | Not specified | Writhing responses | Potent, dose-related antinociception. |
| Acute Nociceptive Pain (Tail-flick) | Mouse | Intracerebroventricular | 8.0 nmol (A50) | Tail-flick latency | Dose-related antinociception. |
Table 2: In Vivo Antinociceptive Efficacy of Morphine
| Pain Model | Species | Administration Route | Doses Tested (mg/kg) | Primary Efficacy Endpoints | Key Findings |
| Inflammatory Pain | Rat | Subcutaneous | 1-10 | Mechanical Hyperalgesia | Dose-dependent reversal of hyperalgesia. |
| Neuropathic Pain (SNI & CCI) | Rat | Subcutaneous | 6 | Mechanical Allodynia, Mechanical Hyperalgesia, Cold Allodynia | Attenuation of mechanical and cold hypersensitivity. |
| Acute Nociceptive Pain (Hot Plate) | Rat | Intravenous | 2.1-14 | Hot plate latency | Dose-dependent increase in latency. |
| Acute Nociceptive Pain (Tail Flick) | Rat | Intravenous | 1-8 | Tail-flick latency | Dose-dependent increase in latency. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and comparison.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a widely used method to induce neuropathic pain in rodents, mimicking symptoms of nerve injury in humans.
-
Animal Preparation: Adult male C57BL/6J mice are used. The animals are anesthetized with isoflurane.
-
Surgical Procedure: The sciatic nerve on one side is exposed at the mid-thigh level. Proximal to the sciatic trifurcation, four loose ligatures are tied around the nerve.
-
Post-operative Care: Animals are monitored during recovery and housed individually.
-
Behavioral Testing: Nociceptive thresholds are assessed at baseline and at various time points post-surgery (e.g., 28 days).
Von Frey Test for Mechanical Allodynia
This test measures the withdrawal threshold to a mechanical stimulus.
-
Apparatus: A set of calibrated von Frey filaments with varying bending forces is used.
-
Procedure: Animals are placed in individual compartments on a raised mesh floor, allowing access to the plantar surface of the hind paws.
-
Stimulation: The von Frey filaments are applied to the mid-plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
Data Collection: The 50% paw withdrawal threshold is determined using the up-down method. A positive response is recorded if the animal briskly withdraws its paw.
Signaling Pathways
The distinct mechanisms of action of this compound and morphine are illustrated in the following diagrams.
Summary and Conclusion
This compound and morphine are effective analgesics that operate through distinct opioid receptor systems. The available preclinical data suggests that this compound is particularly effective in models of chronic inflammatory and neuropathic pain, acting through the delta-opioid receptor and activating the Nrf2/HO-1 pathway. Morphine, a mu-opioid receptor agonist, remains a potent analgesic for a broad range of pain types, but its clinical use is associated with significant side effects. Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potential and safety profiles of these two compounds.
References
- 1. Frontiers | Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated [frontiersin.org]
- 2. Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profile of UFP-512 and Other Opioids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profile of the selective delta-opioid receptor (DOR) agonist UFP-512 with that of other commonly used opioids, including the DOR agonist SNC80 and the mu-opioid receptor (MOR) agonists morphine and fentanyl. The information is compiled from preclinical studies and aims to provide a clear, data-driven overview for researchers in the field of pharmacology and drug development.
Executive Summary
Opioid analgesics are mainstays in pain management but are associated with a range of dose-limiting side effects, including respiratory depression, gastrointestinal dysfunction, and abuse potential. The development of novel opioids with improved safety profiles is a critical area of research. This compound is a selective delta-opioid receptor (DOR) agonist that has shown promise in preclinical models for its antidepressant and anxiolytic-like effects. A key hypothesis in opioid research is that selective activation of DORs may provide therapeutic benefits with a reduced side effect burden compared to traditional mu-opioid receptor (MOR) agonists. This guide presents available preclinical data to compare the side effect profiles of this compound and other opioids.
Data Presentation: Side Effect Profile Comparison
The following table summarizes the quantitative data on the key side effects of this compound, SNC80 (as a comparable DOR agonist), and morphine (as a standard MOR agonist). Data for this compound on respiratory and gastrointestinal effects are limited in the public domain; therefore, data from the selective DOR agonist SNC80 are included as a surrogate to provide a comparative perspective.
| Side Effect Category | Opioid | Species | Dosage | Key Finding |
| Respiratory Depression | Morphine | Rat | 20 mg/kg, sc | Increased arterial pCO2 to 89 ± 5 mmHg[1] |
| SNC80 | Rat | ≥40 mg/kg, sc | Limited increases in pCO2[1] | |
| This compound | - | - | No quantitative data available in the reviewed literature | |
| Gastrointestinal Inhibition | Morphine | Mouse | 10 mg/kg, sc | 5.5-fold inhibition of gastrointestinal transit in the charcoal meal test[2] |
| SNC80 | Mouse | 1, 10, 30 mg/kg, ip | Significantly decreased gastrointestinal propulsion in the charcoal meal test[3] | |
| This compound | - | - | No quantitative data available in the reviewed literature | |
| Abuse Liability (Conditioned Place Preference) | Morphine | Mouse | 10, 20, 40 mg/kg | Established conditioned place preference[4] |
| SNC80 | - | - | No quantitative data available in the reviewed literature | |
| This compound | - | - | No quantitative data available in the reviewed literature | |
| Effects on Locomotor Activity | This compound | Mouse | - | Did not alter locomotor activity |
| SNC80 | - | - | Data not available in the reviewed literature | |
| Convulsant Effects | This compound | - | - | Did not produce convulsions |
| SNC80 | - | - | Data not available in the reviewed literature |
Experimental Protocols
Respiratory Depression Assessment in Rats
Objective: To measure the impact of opioid administration on respiratory function by analyzing arterial blood gases.
Methodology:
-
Male Wistar rats are used in the study.
-
The opioid (e.g., morphine, SNC80) or vehicle is administered subcutaneously (sc).
-
At a predetermined time point after administration, arterial blood samples are collected.
-
Blood gas analysis is performed to measure the partial pressure of carbon dioxide (pCO2) and oxygen (pO2).
-
An increase in pCO2 and a decrease in pO2 are indicative of respiratory depression.
Gastrointestinal Transit (Charcoal Meal) Test in Mice
Objective: To assess the effect of opioids on gastrointestinal motility.
Methodology:
-
Mice are fasted for a specified period (e.g., 18-24 hours) with free access to water to ensure the gastrointestinal tract is empty.
-
The test opioid (e.g., morphine, SNC80) or vehicle is administered via a specified route (e.g., subcutaneous, intraperitoneal).
-
After a set time, a charcoal meal (a suspension of charcoal in a vehicle like gum acacia) is administered orally.
-
After another defined period, the mice are euthanized.
-
The small intestine is carefully excised, and the distance traveled by the charcoal meal from the pylorus to the caecum is measured.
-
The total length of the small intestine is also measured.
-
The gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal has traversed.
Conditioned Place Preference (CPP) in Mice
Objective: To evaluate the rewarding and potential abuse liability of an opioid.
Methodology:
-
A CPP apparatus with two distinct compartments (differentiated by visual and tactile cues) is used.
-
Pre-conditioning phase: Mice are allowed to freely explore both compartments to determine any baseline preference.
-
Conditioning phase: This phase consists of several sessions. On alternate days, mice receive an injection of the opioid (e.g., morphine) and are confined to one compartment, and on the other days, they receive a vehicle injection and are confined to the other compartment.
-
Test phase: After the conditioning phase, the mice are placed back in the apparatus with free access to both compartments in a drug-free state.
-
The time spent in each compartment is recorded. A significant increase in time spent in the drug-paired compartment compared to the pre-conditioning phase indicates a conditioned place preference, suggesting the drug has rewarding properties.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Opioid Receptor Agonist Selectivity and Effects.
Caption: Workflow for Preclinical Side Effect Assessment.
Discussion
The available preclinical data suggests that selective DOR agonists like this compound and SNC80 may offer a more favorable side effect profile compared to traditional MOR agonists such as morphine. Studies on SNC80 indicate limited effects on respiratory depression compared to morphine. Furthermore, this compound has been reported to not alter locomotor activity or induce convulsions at effective doses for its antidepressant- and anxiolytic-like effects.
However, a significant gap in the literature exists regarding direct, quantitative comparisons of this compound's impact on respiratory and gastrointestinal function against standard MOR agonists. The lack of published data on the abuse liability of this compound, for instance from conditioned place preference or self-administration studies, is also a notable omission in fully characterizing its side effect profile.
While the current evidence is promising for the development of safer analgesics and CNS therapeutics through DOR agonism, further comprehensive preclinical studies are warranted to fully elucidate the side effect profile of this compound. Direct, head-to-head comparative studies with established MOR agonists using standardized protocols are essential to confirm these potential safety advantages. Researchers are encouraged to conduct and publish such studies to provide the quantitative data necessary for a complete risk-benefit assessment.
References
- 1. Effects of morphine and respiratory depression on sulfobromophthalein disposition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morphine tolerance in the mouse ileum and colon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Central effect of SNC 80, a selective and systemically active delta-opioid receptor agonist, on gastrointestinal propulsion in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Social influences on morphine conditioned place preference in adolescent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of UFP-512 and Endogenous Enkephalins: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the synthetic δ-opioid receptor agonist UFP-512 and the endogenous opioid peptides, Met-enkephalin and Leu-enkephalin. This publication objectively evaluates their pharmacological properties, supported by experimental data, to inform future research and therapeutic development.
Endogenous enkephalins, namely Met-enkephalin and Leu-enkephalin, are naturally occurring pentapeptides that play a crucial role in pain modulation and emotional regulation.[1][2] They exert their effects by binding to opioid receptors, with a preference for the δ-opioid receptor (DOR) and the μ-opioid receptor (MOR).[3][4] In contrast, this compound is a potent and selective synthetic agonist for the δ-opioid receptor, which has shown promise in preclinical studies for its potential antidepressant, anxiolytic, and analgesic properties.[5] This guide delves into a comparative analysis of their binding affinities, functional activities, and signaling pathways.
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) and efficacies (Emax) of this compound and endogenous enkephalins at the primary opioid receptors.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Ligand | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| This compound | >1000 | 0.76 | >1000 |
| Leu-enkephalin | 1.7 | 1.26 | >1000 |
| Met-enkephalin | ~25 | ~1.5 | >10000 |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Functional Activity at the δ-Opioid Receptor ([³⁵S]GTPγS Binding Assay)
| Ligand | EC50 (nM) | Emax (% stimulation vs. baseline) |
| This compound | 1.8 | 150% |
| Leu-enkephalin | 5.2 | 160% |
| Met-enkephalin | 47 | Not Reported |
Note: EC50 represents the concentration of the ligand that produces 50% of its maximal effect. Emax represents the maximum effect produced by the ligand.
Signaling Pathways
Both this compound and endogenous enkephalins, upon binding to the δ-opioid receptor, initiate a cascade of intracellular signaling events. The primary mechanism involves the activation of Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Additionally, activation of the DOR can lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2), a pathway implicated in cell survival and plasticity.
Below are diagrams illustrating the canonical signaling pathway for DOR agonists and the logical workflow of this comparative analysis.
Experimental Protocols
The data presented in this guide were primarily obtained through two key experimental techniques: radioligand binding assays and [³⁵S]GTPγS binding assays.
Radioligand Binding Assay (Competition Assay)
This assay is used to determine the binding affinity (Ki) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from its receptor.
1. Membrane Preparation:
-
Cell membranes expressing the opioid receptor of interest (μ, δ, or κ) are prepared from cultured cells (e.g., CHO or HEK293 cells) or brain tissue.
-
The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is then washed and resuspended in the assay buffer.
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate.
-
To each well, the following are added in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
A fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DPDPE for DOR).
-
Varying concentrations of the unlabeled competitor ligand (this compound or enkephalins).
-
The prepared cell membranes.
-
-
For determining non-specific binding, a high concentration of a non-radiolabeled, high-affinity ligand (e.g., naloxone) is added to some wells.
-
The plate is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
3. Data Acquisition and Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to a receptor upon agonist binding. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.
1. Membrane Preparation:
-
Similar to the radioligand binding assay, membranes are prepared from cells or tissues expressing the opioid receptor.
2. Assay Procedure:
-
The assay is conducted in a 96-well plate.
-
The following are added to each well:
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
GDP (to ensure G proteins are in their inactive state).
-
Varying concentrations of the agonist (this compound or enkephalins).
-
The prepared cell membranes.
-
-
The plate is pre-incubated at 30°C.
-
The reaction is initiated by adding [³⁵S]GTPγS.
-
To determine non-specific binding, a high concentration of unlabeled GTPγS is added to control wells.
-
The plate is incubated at 30°C for a specific time (e.g., 60 minutes).
3. Data Acquisition and Analysis:
-
The reaction is terminated by filtration.
-
The filters are washed with ice-cold buffer.
-
The radioactivity on the filters is measured.
-
The specific binding of [³⁵S]GTPγS is calculated by subtracting non-specific binding from total binding.
-
The data is then plotted to generate a dose-response curve, from which the EC50 and Emax values are determined.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. [Met]enkephalin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endogenous Opioid Peptides and Alternatively Spliced Mu Opioid Receptor Seven Transmembrane Carboxyl-Terminal Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of UFP-512 and Novel Delta-Opioid Receptor Agonists
The delta-opioid receptor (DOR) has emerged as a promising therapeutic target for a range of conditions including chronic pain, depression, and anxiety.[1][2] Unlike mu-opioid receptor (MOR) agonists, which are the cornerstone of pain management but are associated with significant side effects like respiratory depression and dependence, DOR agonists present a potentially safer therapeutic profile.[1] UFP-512 is a selective and potent peptide-based DOR agonist that has demonstrated significant antidepressant- and anxiolytic-like effects in preclinical studies.[3][4] This guide provides a comparative overview of this compound against other novel DOR agonists, supported by experimental data and detailed methodologies.
Data Presentation: In Vitro Pharmacological Profiles
The following table summarizes the binding affinity (Ki) and functional potency (EC50 or IC50) of this compound and other selected novel DOR agonists. Lower Ki and EC50/IC50 values indicate higher affinity and potency, respectively. Selectivity is presented as a ratio of Ki values for MOR and KOR versus DOR.
| Compound | Receptor Affinity Ki (nM) | Functional Potency (EC50/IC50, nM) & Efficacy | Selectivity (MOR/DOR, KOR/DOR) | Key Characteristics |
| This compound | High affinity for DOR | Potent agonist in adenylyl cyclase inhibition and Erk1/2 activation | High selectivity for DOR | Peptidic agonist; promotes receptor recycling and shows a lack of tolerance in antidepressant-like effects. |
| SNC80 | ~1-10 nM (reference) | Full agonist; reference compound in many functional assays. | High | A standard selective non-peptidic DOR agonist; known to induce receptor internalization and tolerance. |
| Compound 4c | DOR: ~10-50 nM (estimated from data) | Full agonist, more efficacious than SNC80 in [³⁵S]GTPγS and CellKey assays. | >100-fold selective for DOR over KOR. | Novel oxazatricyclodecane structure; shows dose-dependent antinociception without convulsive behaviors. |
| Compound 5b | IC50 = 5.8 nM for DOR | Full agonist (receptor down-regulation, MAP kinase activation); low-efficacy partial agonist (GTPγS binding). | Excellent selectivity over MOR and KOR. | 1,3,5-trisubstituted 1,2,4-triazole derivative; demonstrates differential signaling pathway activation. |
| Compound 1 | Micromolar affinity for DOR | Agonist with sub-maximal β-arrestin recruitment compared to SNC80. | ~10-fold selective for DOR over MOR and KOR. | Novel non-amine chemotype; identified through a screen for agonists that under-recruit β-arrestin. |
| (+)-BW373U86 | High affinity for DOR | Potent non-peptide agonist. | High | An earlier non-peptide agonist, sometimes associated with convulsive side effects. |
| KNT-127 | High affinity for DOR | Agonist activity. | High | A novel DOR agonist reported to not induce convulsions. |
Experimental Protocols
The characterization of DOR agonists involves a series of in vitro assays to determine their binding affinity, functional activity, and selectivity.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of a test compound for the receptor.
-
Principle: This is a competitive binding assay where the novel compound (e.g., this compound) competes with a radiolabeled ligand with known high affinity for the DOR (e.g., [³H]DPDPE or [³H]naltrindole) for binding to the receptor.
-
Procedure:
-
Membrane Preparation: Cell membranes expressing the DOR are prepared.
-
Incubation: Membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration over glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
-
Functional Assays
Functional assays measure the cellular response following receptor activation by an agonist.
-
[³⁵S]GTPγS Binding Assay:
-
Principle: This assay measures the activation of G-proteins, which is the first step in the signaling cascade after receptor activation. Agonist binding to the DOR promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.
-
Procedure: Cell membranes are incubated with the test agonist and [³⁵S]GTPγS. The amount of bound [³⁵S]GTPγS is then quantified, providing a measure of G-protein activation.
-
-
cAMP Accumulation Assay:
-
Principle: DORs are coupled to Gi/Go proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Procedure: Cells expressing DORs are first stimulated with a compound like forskolin to increase basal cAMP levels. The cells are then treated with the DOR agonist, and the subsequent decrease in cAMP is measured, typically using immunoassays.
-
-
MAPK/ERK Activation Assay:
-
Principle: DOR activation can lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2.
-
Procedure: Cells are treated with the agonist for a specific time. Cell lysates are then analyzed for the presence of phosphorylated ERK (p-ERK) using techniques like Western blotting or specific ELISA kits.
-
Signaling Pathways and Experimental Workflows
DOR Signaling Pathway
Activation of the delta-opioid receptor by an agonist like this compound initiates a cascade of intracellular events. As a G-protein coupled receptor (GPCR), the DOR primarily couples to inhibitory G-proteins (Gαi/o). This leads to the dissociation of the Gα and Gβγ subunits, which then modulate various downstream effectors. Key pathways include the inhibition of adenylyl cyclase, which reduces cAMP levels, and the modulation of ion channels. Additionally, DOR activation can trigger G-protein-dependent or β-arrestin-dependent activation of the MAPK/ERK signaling cascade.
Caption: Generalized DOR signaling cascade.
Experimental Workflow for DOR Agonist Characterization
The process of characterizing a novel DOR agonist follows a logical progression from initial binding studies to functional and selectivity profiling. This workflow ensures a comprehensive understanding of the compound's pharmacological properties.
Caption: Workflow for novel DOR agonist evaluation.
Logical Framework for Agonist Comparison
This guide objectively compares this compound to other novel DOR agonists by evaluating three core pharmacological parameters: affinity, potency/efficacy, and selectivity. Each parameter is crucial for determining the therapeutic potential of a new compound.
Caption: Core parameters for agonist comparison.
References
- 1. Novel Delta Opioid Receptor Agonists with Oxazatricyclodecane Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo pharmacological profile of this compound, a novel selective delta-opioid receptor agonist; correlations between desensitization and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Unraveling the Consistency of UFP-512 Research: A Comparative Guide
A detailed analysis of experimental data and methodologies from multiple studies suggests a consistent pattern of findings regarding the pharmacological effects of UFP-512, a selective delta-opioid receptor (DOR) agonist. While direct cross-laboratory reproducibility studies have not been identified, a synthesis of published research provides valuable insights into its mechanism of action and therapeutic potential.
This compound has been a subject of interest for its potential therapeutic applications, including the treatment of chronic pain and mood disorders.[1] An examination of various independent studies reveals a convergence of evidence on its biological effects and the signaling pathways it modulates. This guide provides a comparative overview of key findings, experimental protocols, and the underlying molecular mechanisms reported across different research efforts.
Comparative Efficacy of this compound in Pain Models
Multiple studies have demonstrated the antinociceptive effects of this compound in rodent models of inflammatory and neuropathic pain. The data consistently show a dose-dependent reduction in pain behaviors.
| Study Focus | Animal Model | This compound Dosage | Key Finding | Reference |
| Inflammatory & Neuropathic Pain | Male C57BL/6J mice | 1, 3, 10, 20, 30 mg/kg (i.p.) | Dose-dependent inhibition of mechanical allodynia and thermal hyperalgesia.[2][3] | [2][3] |
| Antinociception | Mice | Not specified (i.c.v. & i.v.) | Dose-related antinociception in the tail-flick assay (intracerebroventricular administration). | |
| Antihyperalgesia | Rhesus monkeys | 10 mg/kg (i.m.) | Reversal of capsaicin-induced thermal hyperalgesia. |
Insights into the Molecular Mechanisms of this compound
Research across different laboratories has implicated several key signaling pathways in mediating the effects of this compound. A notable area of consistent findings is the activation of the Nrf2 pathway and its downstream targets, as well as the modulation of MAP kinases and the PI3K/Akt pathway.
Signaling Pathways Modulated by this compound:
-
Nrf2/HO-1 Pathway: this compound has been shown to increase the spinal cord protein levels of Nrf2 and heme oxygenase 1 (HO-1) in models of inflammatory and neuropathic pain. This pathway is crucial for cellular protection against oxidative stress.
-
MAPK Pathway: In the context of inflammatory pain, this compound inhibited the phosphorylation of spinal c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase 1/2 (ERK1/2).
-
PI3K/Akt Pathway: Under chronic neuropathic pain conditions, this compound blocked the activated PI3K/Akt signaling pathway in the spine.
-
Wnt/β-catenin Pathway: In a different context, this compound was found to activate the Wnt/β-catenin signaling pathway in human outer root sheath cells, promoting hair growth.
The following diagram illustrates the signaling pathways consistently implicated in the action of this compound for pain modulation.
Standardized Experimental Protocols
The methodologies employed in the cited studies, while not identical, follow established and comparable protocols for inducing and assessing pain, as well as for molecular analyses.
Typical Experimental Workflow for Assessing this compound in Pain Models:
-
Induction of Pain Model:
-
Inflammatory Pain: Subplantar injection of Complete Freund's Adjuvant (CFA).
-
Neuropathic Pain: Chronic constriction injury (CCI) of the sciatic nerve.
-
-
Drug Administration: Intraperitoneal (i.p.), intravenous (i.v.), or intracerebroventricular (i.c.v.) administration of this compound at varying doses.
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments.
-
Thermal Hyperalgesia: Measured using a plantar test apparatus.
-
-
Molecular Analysis:
-
Spinal cord tissue is collected.
-
Western blotting is performed to quantify the protein levels of key signaling molecules (e.g., Nrf2, HO-1, p-JNK, p-ERK, PI3K, Akt).
-
The following diagram outlines a generalized experimental workflow based on the reviewed studies.
Conclusion
The available body of research on this compound presents a cohesive picture of its pharmacological profile, particularly in the context of pain modulation. While direct replications are a cornerstone of scientific validation, the consistent findings across independent studies using standardized models provide a strong foundation for the purported mechanisms and effects of this compound. The convergence of data on its ability to alleviate pain-like behaviors and its modulation of the Nrf2, MAPK, and PI3K/Akt signaling pathways suggests a reliable and reproducible mechanism of action. Future research involving direct inter-laboratory validation would further solidify these findings and pave the way for potential clinical applications.
References
- 1. In vitro and in vivo pharmacological profile of this compound, a novel selective delta-opioid receptor agonist; correlations between desensitization and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated [frontiersin.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of UFP-512
For researchers, scientists, and drug development professionals utilizing UFP-512, a selective delta-opioid (DOP) receptor agonist, adherence to proper disposal protocols is paramount for laboratory safety and environmental protection. While this compound is designated for research purposes only and is often shipped as a non-hazardous chemical, responsible management of its waste is a critical component of the research lifecycle.
As of the latest available information, a specific, publicly accessible Safety Data Sheet (SDS) for this compound (CAS No. 480446-44-4) has not been identified. An SDS is the primary source for detailed handling and disposal instructions. Therefore, the immediate and most crucial step for any laboratory working with this compound is to obtain the Safety Data Sheet directly from the supplier from which it was purchased. Chemical suppliers are legally obligated to provide this documentation.
In the absence of a specific SDS, and based on the general understanding of non-hazardous research chemicals, the following procedural guidance should be followed as a minimum standard. This information is intended to supplement, not replace, the specific instructions that will be provided in the supplier's SDS.
Immediate Safety and Logistical Information
1. Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, personnel must be equipped with standard laboratory PPE.
| Protective Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A standard laboratory coat. |
2. Waste Segregation and Collection: Proper segregation of chemical waste is fundamental to safe disposal.
-
Solid Waste:
-
Place any solid this compound waste, including empty vials and contaminated consumables (e.g., weigh boats, pipette tips), into a dedicated, clearly labeled hazardous waste container.
-
The container should be sealed to prevent leakage or spillage.
-
-
Liquid Waste:
-
If this compound has been dissolved in a solvent, the resulting solution must be treated as chemical waste.
-
Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled waste container.
-
The label must accurately reflect the contents, including the name of the chemical and the solvent used.
-
Never dispose of liquid chemical waste down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department and local regulations.
-
Operational and Disposal Plans: A Step-by-Step Guide
The following workflow outlines the general decision-making process for the disposal of this compound. This should be adapted to comply with your institution's specific protocols.
Detailed Methodologies for Key Steps
1. Decontamination of Work Surfaces:
-
Following any handling of this compound, thoroughly decontaminate the work area.
-
Use a suitable solvent (e.g., 70% ethanol or as recommended by your institution's safety protocols) to wipe down all surfaces.
-
Dispose of the cleaning materials (e.g., paper towels) as solid chemical waste.
2. Management of Empty Containers:
-
Empty vials that once contained this compound should not be treated as regular glass waste.
-
They should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid chemical waste.
-
After rinsing, the vials should be placed in the designated solid waste container for chemical waste.
3. Emergency Spill Procedures:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Carefully collect the absorbent material and place it in the sealed container for solid chemical waste.
-
Decontaminate the spill area as described above.
-
Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
Disclaimer: This guidance is for informational purposes only and is based on general laboratory safety principles. It is not a substitute for the specific instructions that will be provided in the Safety Data Sheet (SDS) from your chemical supplier or the established protocols of your institution's Environmental Health and Safety (EHS) department. Always prioritize the information provided in the SDS and consult with your EHS department for definitive disposal procedures.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
